molecular formula C4H7NO B016044 (R)-(+)-2-Methoxypropionitrile CAS No. 299396-92-2

(R)-(+)-2-Methoxypropionitrile

Cat. No.: B016044
CAS No.: 299396-92-2
M. Wt: 85.1 g/mol
InChI Key: SFPQDYSOPQHZAQ-SCSAIBSYSA-N
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Description

(R)-(+)-2-Methoxypropionitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-methoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQDYSOPQHZAQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420648
Record name (2R)-2-Methoxypropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299396-92-2
Record name (2R)-2-Methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide on the essential physical properties of (R)-(+)-2-Methoxypropionitrile (CAS No: 64531-49-3). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple data sheet to provide contextual insights into the practical application and measurement of these properties, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction: The Significance of a Chiral Building Block

This compound is a chiral molecule of significant interest in the fields of medicinal and agricultural chemistry. As an enantiomerically pure building block, it provides a valuable scaffold for the synthesis of complex molecular targets where specific stereochemistry is critical for biological activity.[1][2][3] The precise three-dimensional arrangement of its atoms—specifically the methoxy and nitrile groups around the chiral center—allows for stereoselective transformations, which is a cornerstone of modern drug design.[2][4]

Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to its practical use. These properties govern its purification, handling, storage, and reactivity. For a process chemist scaling a synthesis or a medicinal chemist designing a new reaction, this data is critical for ensuring safety, efficiency, and, most importantly, the stereochemical integrity of the final product.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in a laboratory setting. For enantiomers, physical properties such as boiling point, density, and refractive index are identical.[5][6] The data presented below is for the stereochemically defined methoxypropionitrile.

PropertyValueSignificance in Application
Molecular Formula C₄H₇NOProvides the elemental composition.[7]
Molecular Weight 85.10 g/mol Essential for stoichiometric calculations in reaction design.[7][8]
CAS Number 64531-49-3The unique identifier for the (R)-(+) enantiomer.[7]
Appearance Colorless OilA primary visual check for material purity. Deviations may indicate contamination.[9]
Boiling Point 113 °CCritical for purification via distillation and for defining reaction temperature limits.[9]
Density 0.898 g/cm³Allows for accurate mass determination from a measured volume, crucial for dosing in reactions.[9]
Flash Point 41.1 °CA key safety parameter indicating the temperature at which the vapor can ignite.[9]

The boiling point of 113 °C is a critical parameter for purification via distillation, allowing for its separation from solvents and lower or higher boiling impurities.[9] Similarly, its density is essential for converting between mass and volume, a frequent necessity in process chemistry where volumetric additions are common.[9]

The Defining Chiral Property: Optical Rotation

The defining characteristic that distinguishes this compound from its mirror image, (S)-(-)-2-Methoxypropionitrile, is its interaction with plane-polarized light. This phenomenon, known as optical activity, is the most direct experimental confirmation of a compound's chirality.[][11]

The "(+)" designation in the compound's name indicates that it is dextrorotatory , meaning it rotates the plane of polarized light in a clockwise direction.[12] The magnitude of this rotation under specific conditions is known as the specific rotation , a fundamental physical constant for any chiral molecule.

Experimental Workflow: Determination of Specific Rotation

The measurement of optical rotation is performed using a polarimeter. The trustworthiness of this measurement relies on a rigorously controlled and documented procedure.

Principle of Polarimetry

A polarimeter measures the angle of rotation caused by a chiral substance in solution. The light source is first passed through a fixed polarizer, after which the plane-polarized light travels through the sample. The chiral molecules in the sample rotate this plane, and a second, rotatable polarizer (the analyzer) is adjusted to measure the angle of this rotation.

G cluster_setup Instrument & Sample Preparation cluster_measurement Measurement Workflow cluster_calculation Calculation A 1. Prepare Solution (Compound in Achiral Solvent, e.g., Chloroform) B 2. Calibrate Polarimeter (Using blank solvent) A->B C 3. Fill Sample Cell (Known path length, typically 1 dm) B->C F Sample Cell (Contains Chiral Solution) C->F Place cell in instrument D Light Source (e.g., Sodium D-line, 589 nm) E Fixed Polarizer D->E E->F G Analyzer (Rotatable Polarizer) F->G H Detector G->H I Output: Observed Rotation (α) in degrees H->I J Calculate Specific Rotation [α] [α] = α / (l × c) I->J Use in calculation K Final Value (e.g., [α]²⁰_D = +X°) J->K

Step-by-Step Protocol:
  • Solution Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable achiral solvent (e.g., 10.0 mL of chloroform or ethanol). The concentration (c), in g/mL, must be calculated precisely.

  • Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to stabilize.[13] Fill the sample cell with the pure solvent and place it in the instrument. Zero the reading; this accounts for any minor rotation from the solvent or the cell itself.

  • Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path. Place the cell back into the polarimeter.

  • Record Observation: Record the observed rotation (α) in degrees. The measurement should be taken at a controlled temperature (e.g., 20°C or 25°C).

  • Calculate Specific Rotation: Use the standard formula to calculate the specific rotation [α]:[12][14]

    [α]Tλ = α / (l × c)

    Where:

    • α = observed rotation in degrees.

    • l = path length of the sample cell in decimeters (dm) (typically 1 dm).

    • c = concentration of the solution in g/mL.

    • T = temperature in degrees Celsius.

    • λ = wavelength of the light source in nanometers (e.g., "D" for the sodium D-line).

This empirically determined value serves as the benchmark for quality control of all future batches.

Hazard Identification and Safe Handling

As a responsible scientist, understanding the hazards associated with a chemical is paramount. While specific GHS data for the single (R)-(+) enantiomer is not published, the data for the racemic mixture, 2-Methoxypropanenitrile (CAS 33695-59-9) , provides the necessary guidance for safe handling. It is prudent to treat the enantiomer with the same precautions.[8]

Hazard ClassPictogramSignal WordHazard Statements
Physical GHS02WarningH226: Flammable liquid and vapor.[8]
Health GHS07WarningH302: Harmful if swallowed.[8]H312: Harmful in contact with skin.[8]H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H332: Harmful if inhaled.[8]H335: May cause respiratory irritation.[8]
Recommended Handling and Storage Protocols:
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[15] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] It should be stored separately from strong oxidizing agents, acids, and bases.[16][18]

  • Peroxide Formation: Like other ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light.[19] It is good practice to date the container upon opening and test for peroxides if stored for an extended period.

Application Context in Drug Development

The physical properties detailed in this guide have direct implications for the use of this compound in a drug development pipeline:

  • Process Chemistry & Scale-Up: The boiling point and density are essential for designing and scaling up purification processes like distillation and for ensuring accurate reagent charging in large reactors.

  • Quality Control (QC): The specific rotation is the primary QC metric used to verify the enantiomeric excess (ee) of the material, ensuring that the correct stereoisomer is being used in the synthesis.

  • Formulation & Pre-formulation: While not detailed here, solubility studies—which are dependent on the compound's physical properties—are critical for determining appropriate solvents for both reactions and early-stage drug formulation efforts.

  • Safety & Toxicology: Hazard information dictates the necessary safety protocols for handling the compound at all scales, from discovery labs to pilot plants.

Conclusion

This compound is a valuable chiral intermediate whose effective and safe use is predicated on a thorough understanding of its physical properties. This guide provides the core data, the experimental context for its verification, and the safety protocols necessary for its handling. For the research scientist, this information forms the foundation for incorporating this building block into synthetic routes with confidence, control, and a commitment to scientific rigor.

References

  • 2-Methoxypropanenitrile C4H7NO, Formula,NMR... Chemical Synthesis. [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound . Creative Biostructure. [Link]

  • Physical properties and enantiomeric composition . ResearchGate. [Link]

  • 2-Methoxypropanenitrile | C4H7NO . PubChem, National Institutes of Health. [Link]

  • 2-Methoxypropanenitrile(CAS# 33695-59-9) . angenechemical.com. [Link]

  • Chirality. Physical Chemistry . ResearchGate. [Link]

  • Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution . PubMed Central, National Institutes of Health. [Link]

  • (S)-(-)-2-Methoxypropionitrile . Pharmaffiliates. [Link]

  • Chirality detection of biological molecule through spin selectivity effect . AIP Publishing. [Link]

  • Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions . ResearchGate. [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry . The Organic Chemistry Tutor via YouTube. [Link]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis . Hilaris Publisher. [Link]

  • Specific rotation . Wikipedia. [Link]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis . Hilaris Publisher. [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity . Leah4sci via YouTube. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes . MDPI. [Link]

  • Enantioselective synthesis of chiral BCPs . PubMed Central, National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to (R)-(+)-2-Methoxypropionitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-(+)-2-Methoxypropionitrile, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its core chemical and physical properties, provides detailed methodologies for its synthesis and enantiomeric analysis, and outlines critical safety and handling protocols.

Core Characteristics and Physicochemical Properties

This compound is a chiral nitrile that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its unique structure, featuring a methoxy group and a nitrile on a chiral center, allows for diverse chemical transformations.

Table 1: Physicochemical Properties of 2-Methoxypropionitrile

PropertyValueSource(s)
CAS Number 64531-49-3 for (R)-enantiomer; 33695-59-9 for racemate;
Molecular Formula C₄H₇NO
Molecular Weight 85.10 g/mol ;
Appearance Colorless to pale yellow liquid (predicted)General chemical properties
Boiling Point ~110 °C (for the similar 3-methoxypropionitrile)
Solubility Soluble in common organic solvents (e.g., ethanol, acetonitrile)
Structural Representation

The structure of this compound is characterized by a stereogenic center at the C2 position, leading to its optical activity.

Caption: 2D and pseudo-3D representations of this compound.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A highly effective method is the enantioselective hydrocyanation of the corresponding vinyl ether, 2-methoxypropene, using a chiral catalyst system. This approach avoids the handling of highly toxic hydrogen cyanide directly and allows for high levels of stereocontrol.[1]

Conceptual Workflow for Enantioselective Synthesis

G cluster_start Starting Materials cluster_catalyst Catalyst System 2-Methoxypropene 2-Methoxypropene Reaction Reaction 2-Methoxypropene->Reaction Trimethylsilyl cyanide (TMSCN) Trimethylsilyl cyanide (TMSCN) Trimethylsilyl cyanide (TMSCN)->Reaction Chiral Brønsted Acid Chiral Brønsted Acid Chiral Brønsted Acid->Reaction Proton Source (e.g., Phenol) Proton Source (e.g., Phenol) Proton Source (e.g., Phenol)->Reaction Workup_Purification Aqueous Workup & Column Chromatography Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: General workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is based on the principles of chiral Brønsted acid-catalyzed hydrocyanation of vinyl ethers.[2][3]

  • Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid derivative) is dissolved in a dry, aprotic solvent such as toluene or dichloromethane.

  • Reaction Setup: The catalyst solution is cooled to the desired temperature (typically between -78 °C and 0 °C) to enhance enantioselectivity.

  • Substrate Addition: 2-Methoxypropene is added to the cooled catalyst solution, followed by the addition of a proton source like phenol.

  • Cyanide Source Addition: Trimethylsilyl cyanide (TMSCN) is then added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Quenching and Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~1.45Doublet~7.0CH-CH₃
~3.40Singlet-O-CH₃
~3.80Quartet~7.0CH -CH₃
¹³C ~18--CH-C H₃
~52--O-C H₃
~65--C H-CH₃
~118--C ≡N

Predicted values are based on the analysis of similar structures and general NMR principles.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and ether functional groups.

  • C≡N stretch: A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹.[4]

  • C-O stretch: A strong absorption band corresponding to the ether linkage is anticipated around 1050-1150 cm⁻¹.[5]

  • C-H stretch: Absorptions for sp³ C-H bonds will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), and the cyano group ([M-26]⁺). Alpha-cleavage adjacent to the ether oxygen is also a probable fragmentation pathway.[2]

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical parameter and is typically determined by chiral HPLC.

Method Development Strategy

A systematic approach to developing a chiral HPLC method involves screening different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.

G Analyte Analyte CSP_Screening CSP Screening (e.g., Polysaccharide-based) Analyte->CSP_Screening Mobile_Phase_Optimization Mobile Phase Optimization (e.g., Hexane/Isopropanol) CSP_Screening->Mobile_Phase_Optimization Detection UV Detection Mobile_Phase_Optimization->Detection Data_Analysis Data Analysis (Enantiomeric Excess) Detection->Data_Analysis

Caption: A workflow for chiral HPLC method development.

Illustrative HPLC Protocol
  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is selected.

  • Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., ~210 nm for the nitrile group) is used.

  • Sample Preparation: A dilute solution of the sample in the mobile phase is prepared.

  • Injection and Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral synthon due to the synthetic versatility of the nitrile and the stereochemical information embedded in the molecule.

  • Pharmaceutical Intermediates: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of chiral building blocks for drug synthesis.[4]

  • Asymmetric Synthesis: The defined stereochemistry at the C2 position can be used to induce chirality in subsequent reactions, making it a useful tool in asymmetric synthesis.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chiral building block with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical research. Its enantioselective synthesis, enabled by modern catalytic methods, provides access to a valuable tool for the construction of complex, stereochemically defined molecules. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • Lu, C., Su, X., & Floreancig, P. E. (2013). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 78(15), 7785–7791.
  • PubChem. (n.d.). 2-Methoxypropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Lu, C., & Floreancig, P. E. (2012). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. Organic Letters, 14(17), 4584–4587.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Buchwald, S. L., & Carpenter, C. W. (2019).
  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax.
  • BenchChem. (2023). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
  • Phenomenex. (n.d.).
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Jin, Z. (2020). Dual electrocatalysis enables enantioselective hydrocyanation of conjugated alkenes.
  • Ojima, I. (Ed.). (2000). Catalytic Asymmetric Synthesis (2nd ed.). Wiley-VCH.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

  • University of California, Davis. (n.d.). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Enantiopure 2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Chiral 2-Methoxypropionitrile in Modern Drug Development

Enantiopure 2-methoxypropionitrile stands as a pivotal chiral building block in the landscape of contemporary pharmaceutical and agrochemical synthesis. Its bifunctional nature, possessing both a nitrile and a methoxy group at a stereogenic center, offers a versatile scaffold for the construction of complex molecular architectures with high biological activity. The nitrile moiety serves as a precursor to a variety of functional groups, including amines, carboxylic acids, and amides, while the methoxy group can influence the molecule's lipophilicity and metabolic stability. The precise control of the stereochemistry at the C2 position is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by its absolute configuration. This guide provides a comprehensive overview of the principal strategies for accessing enantiopure (R)- and (S)-2-methoxypropionitrile, with a focus on the underlying scientific principles and practical experimental considerations for researchers and professionals in drug development.

I. Retrosynthetic Analysis: Deconstructing the Pathway to Enantiopurity

A logical retrosynthetic disconnection of 2-methoxypropionitrile reveals its immediate precursor, the corresponding enantiopure 2-hydroxypropionitrile (lactonitrile). The primary challenge, therefore, lies in the stereoselective formation of this chiral cyanohydrin. The subsequent O-methylation is a relatively straightforward transformation.

Retrosynthesis Enantiopure 2-Methoxypropionitrile Enantiopure 2-Methoxypropionitrile Enantiopure 2-Hydroxypropionitrile (Lactonitrile) Enantiopure 2-Hydroxypropionitrile (Lactonitrile) Enantiopure 2-Methoxypropionitrile->Enantiopure 2-Hydroxypropionitrile (Lactonitrile) O-Methylation Acetaldehyde Acetaldehyde Enantiopure 2-Hydroxypropionitrile (Lactonitrile)->Acetaldehyde Asymmetric Hydrocyanation Cyanide Source Cyanide Source Enantiopure 2-Hydroxypropionitrile (Lactonitrile)->Cyanide Source Asymmetric Hydrocyanation

Caption: Retrosynthetic analysis of enantiopure 2-methoxypropionitrile.

This analysis highlights three primary strategic approaches to achieving the desired enantiopure target molecule, which will be discussed in detail:

  • The Enzymatic Approach: Leveraging the high stereoselectivity of hydroxynitrile lyases (HNLs) for the synthesis of enantiopure lactonitrile.

  • The Chemical Catalysis Approach: Employing chiral metal complexes or organocatalysts to effect the asymmetric hydrocyanation of acetaldehyde.

  • The Kinetic Resolution Approach: Separating a racemic mixture of lactonitrile through enantioselective enzymatic transformation.

II. The Enzymatic Approach: Harnessing Nature's Catalysts for Superior Enantioselectivity

The use of hydroxynitrile lyases (HNLs) represents a highly efficient and environmentally benign route to enantiopure cyanohydrins.[1][2] These enzymes catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones with exceptional stereocontrol.[3][4][5] The choice between an (R)-selective or (S)-selective HNL dictates the absolute configuration of the resulting lactonitrile.

Causality Behind Experimental Choices:

The primary advantage of the enzymatic approach is the exceptionally high enantiomeric excess (ee) that can be achieved, often exceeding 99%. The reactions are typically performed under mild conditions in aqueous or biphasic systems, minimizing the risk of racemization and side reactions. The choice of an appropriate HNL is crucial and depends on the desired enantiomer. For instance, HNL from Prunus amygdalus (almonds) is (R)-selective, while HNL from Hevea brasiliensis (rubber tree) is (S)-selective. The substrate for the enzyme is acetaldehyde, which is highly volatile and can be challenging to handle. A practical alternative is the in situ generation of acetaldehyde from a stable precursor like acetaldehyde dimethyl acetal, which can be slowly hydrolyzed under the reaction conditions.

Experimental Protocol: Synthesis of (R)-2-Hydroxypropionitrile using (R)-HNL

This protocol describes the synthesis of (R)-lactonitrile from acetaldehyde dimethyl acetal using a commercially available (R)-selective hydroxynitrile lyase.

Materials:

  • Acetaldehyde dimethyl acetal

  • Citric acid

  • Sodium citrate

  • Hydrogen cyanide (or a safe in situ source like KCN/acetic acid)

  • (R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer (pH 4.5) by dissolving the appropriate amounts of citric acid and sodium citrate in deionized water.

  • Reaction Setup: In a temperature-controlled reactor, combine the citrate buffer and acetaldehyde dimethyl acetal.

  • Enzyme Addition: Add the (R)-hydroxynitrile lyase to the reaction mixture and stir gently.

  • Cyanide Addition: Slowly add a solution of hydrogen cyanide in MTBE to the reaction mixture over a period of 4-6 hours using a syringe pump. Maintain the temperature at 25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, extracting with dichloromethane, and analyzing by chiral GC or HPLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with MTBE (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to afford crude (R)-2-hydroxypropionitrile. Further purification can be achieved by vacuum distillation.

ParameterValue
Enantiomeric Excess (ee) >99%
Typical Yield 85-95%
Reaction Temperature 25 °C
pH 4.5

III. The Chemical Catalysis Approach: Precision Control with Synthetic Catalysts

Asymmetric hydrocyanation of aldehydes using chiral catalysts provides a powerful alternative to enzymatic methods.[2] This approach often involves the use of a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a substoichiometric amount of a chiral metal complex or an organocatalyst.

Causality Behind Experimental Choices:

Chemical catalysis offers the advantage of broader substrate scope and the ability to tune the catalyst structure for optimal performance. Titanium-based catalysts, particularly those derived from salen ligands, have shown considerable success in the asymmetric cyanation of aldehydes. The chiral ligand creates a stereochemically defined environment around the metal center, directing the nucleophilic attack of the cyanide ion to one face of the aldehyde. The choice of solvent is critical to ensure catalyst solubility and stability. Non-polar aprotic solvents like toluene or dichloromethane are commonly used.

Experimental Protocol: Synthesis of (S)-2-Hydroxypropionitrile using a Chiral Titanium-Salen Catalyst

This protocol outlines the synthesis of (S)-lactonitrile via the asymmetric hydrocyanation of acetaldehyde using a well-defined chiral titanium-salen complex.

Materials:

  • Acetaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • (S,S)-Titanium-salen complex

  • Toluene, anhydrous

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve the (S,S)-titanium-salen catalyst in anhydrous toluene.

  • Substrate Addition: Cool the solution to -78 °C and add acetaldehyde.

  • Cyanide Addition: Add TMSCN dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 24 hours.

  • Quenching: Quench the reaction by adding 2 M hydrochloric acid.

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

ParameterValue
Enantiomeric Excess (ee) 90-98%
Typical Yield 70-85%
Reaction Temperature -78 °C
Catalyst Loading 1-5 mol%

IV. The Kinetic Resolution Approach: Separating Enantiomers through Selective Reaction

Kinetic resolution is a powerful technique for obtaining enantiopure compounds from a racemic mixture.[1] This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of 2-hydroxypropionitrile, enzymatic kinetic resolution using lipases is a particularly effective strategy.[3]

Causality Behind Experimental Choices:

Lipases are readily available, inexpensive, and exhibit high enantioselectivity in the acylation of a wide range of alcohols.[6][7] In the kinetic resolution of racemic lactonitrile, one enantiomer is preferentially acylated by the lipase, leaving the unreacted enantiomer in high enantiomeric excess. The choice of acyl donor and solvent can significantly impact the efficiency and selectivity of the resolution. Vinyl acetate is a common and effective acyl donor as the co-product, acetaldehyde, is volatile and does not interfere with the reaction. Non-polar organic solvents like hexane or MTBE are typically used. A key consideration in kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Experimental Protocol: Kinetic Resolution of Racemic 2-Hydroxypropionitrile using Lipase

This protocol describes the lipase-catalyzed kinetic resolution of racemic lactonitrile to obtain enantiopure (R)-2-hydroxypropionitrile.

Materials:

  • Racemic 2-hydroxypropionitrile

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of racemic 2-hydroxypropionitrile in hexane, add immobilized Lipase B.

  • Acylation: Add vinyl acetate to the mixture and stir at 30 °C.

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted alcohol.

  • Separation: Filter off the immobilized enzyme.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (R)-2-hydroxypropionitrile and (S)-2-acetoxypropionitrile can be separated by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient).

ParameterValue
Enantiomeric Excess (ee) of (R)-lactonitrile >98%
Typical Yield of (R)-lactonitrile 40-48%
Reaction Temperature 30 °C
Acyl Donor Vinyl Acetate

V. Final Step: O-Methylation of Enantiopure 2-Hydroxypropionitrile

Once the enantiopure lactonitrile is obtained by any of the above methods, the final step is the methylation of the hydroxyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5][8][9][10]

Causality Behind Experimental Choices:

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. To form the alkoxide of lactonitrile, a non-nucleophilic base such as sodium hydride (NaH) is ideal to avoid side reactions with the nitrile group. Methyl iodide is a highly reactive methylating agent. An aprotic polar solvent like tetrahydrofuran (THF) is suitable for this reaction as it solvates the cation of the alkoxide and does not interfere with the nucleophilic attack.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Enantiopure Lactonitrile Enantiopure Lactonitrile Alkoxide Intermediate Alkoxide Intermediate Enantiopure Lactonitrile->Alkoxide Intermediate + NaH - H2 NaH NaH Enantiopure_2-Methoxypropionitrile Enantiopure 2-Methoxypropionitrile Alkoxide Intermediate->Enantiopure_2-Methoxypropionitrile + Methyl Iodide - NaI Methyl_Iodide Methyl Iodide

Caption: Williamson ether synthesis for the O-methylation of lactonitrile.

Experimental Protocol: O-Methylation of (R)-2-Hydroxypropionitrile

Materials:

  • (R)-2-Hydroxypropionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: In a flame-dried, argon-purged flask, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Add a solution of (R)-2-hydroxypropionitrile in anhydrous THF dropwise to the sodium hydride suspension.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Work-up: Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude (R)-2-methoxypropionitrile can be purified by vacuum distillation.

ParameterValue
Typical Yield 80-90%
Base Sodium Hydride
Methylating Agent Methyl Iodide
Solvent Anhydrous THF

VI. Characterization of Enantiopure 2-Methoxypropionitrile

The final product should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess.

Technique Expected Observations
¹H NMR Quartet for the methine proton (CH), doublet for the methyl protons (CH₃), and a singlet for the methoxy protons (OCH₃).
¹³C NMR Resonances for the nitrile carbon, the methine carbon, the methyl carbon, and the methoxy carbon.
IR Spectroscopy Characteristic absorption for the nitrile group (C≡N) around 2250 cm⁻¹.
Chiral GC or HPLC A single peak corresponding to the desired enantiomer, allowing for the determination of enantiomeric excess.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 2-methoxypropionitrile (85.10 g/mol ).

VII. Conclusion and Future Outlook

The synthesis of enantiopure 2-methoxypropionitrile can be achieved through several effective strategies. The enzymatic approach using hydroxynitrile lyases offers unparalleled enantioselectivity and mild reaction conditions, making it an attractive option for green and sustainable manufacturing. Chemical catalysis provides a versatile alternative with the potential for broader substrate scope and catalyst tunability. Kinetic resolution offers a practical method for resolving racemic mixtures, although it is inherently limited to a 50% theoretical yield for the desired enantiomer. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of production, cost considerations, and available resources. As the demand for enantiopure pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral building blocks like 2-methoxypropionitrile will remain a key area of research and development.

VIII. References

  • Martins, J. E. D., & de Souza, R. O. M. A. (2018). Enzymatic Kinetic Resolution of Mandelic Acid Derivatives. In Methods in Molecular Biology (Vol. 1685, pp. 139-148). Humana Press.

  • North, M., & Usanov, D. L. (2009). Asymmetric Cyanohydrin Synthesis. In Chiral Amine Synthesis (pp. 231-264). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Kamenik, Z., & Křen, V. (2017). Hydroxynitrile Lyases: A Versatile Class of Biocatalysts. Biotechnology Advances, 35(6), 757-773.

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations (2nd ed.). Wiley-VCH.

  • Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer.

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Bioactive Molecules. In Modern Asymmetric Synthesis (pp. 123-152). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

  • Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis with Heterobimetallic Lanthanoid Complexes. Chemical Reviews, 108(8), 2853-2873.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

Discovery and history of chiral methoxypropionitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Methoxypropionitriles and Their Analogs

Abstract

Chiral nitriles, particularly those incorporating methoxy functionalities, represent a cornerstone in modern synthetic chemistry and drug development. Their unique electronic properties and stereochemical complexity make them invaluable precursors for a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the historical context, discovery, and evolution of synthetic strategies for preparing enantiomerically enriched methoxypropionitriles and related chiral structures. We will delve into the causality behind key experimental choices, from classical resolution to the advent of sophisticated asymmetric catalytic methods. Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a thorough understanding of this vital class of molecules.

The Foundational Importance of Chirality in Chemistry and Medicine

The concept of chirality, or 'handedness' in molecules, is fundamental to understanding the biological activity of pharmaceuticals. First unraveled by the pioneering work of Louis Pasteur in 1848, it was discovered that two molecules could be mirror images of each other—enantiomers—yet possess identical chemical formulas and physical properties in an achiral environment.[1][2][3] However, within the chiral environment of the body, these enantiomers can interact very differently with biological targets like enzymes and receptors.[1][4][5]

This stereospecificity is critical in drug design. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause harmful side effects.[5][6] The tragic case of thalidomide in the 1960s, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the importance of enantiomeric purity.[7] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and justification of each stereoisomer in a new drug.[4] This has driven significant innovation in the field of asymmetric synthesis—the selective production of a single enantiomer.[6][8]

The nitrile functional group (–C≡N) is a particularly versatile synthon in organic synthesis. It can be readily transformed into other critical functionalities such as amines, carboxylic acids, and heterocycles, which are ubiquitous in pharmaceuticals.[9] The combination of a chiral center and a nitrile group, especially when influenced by the electronic properties of a methoxy substituent, creates a powerful building block for complex molecular architectures.

Historical Perspective: From Racemates to Asymmetric Synthesis

The journey to obtaining enantiomerically pure compounds has been a long and evolving one.

  • Early Discoveries (19th Century): The story begins with Jean-Baptiste Biot's observation in 1812 that some natural compounds could rotate the plane of polarized light, a phenomenon he termed "optical rotation".[3] This was followed by Louis Pasteur's landmark separation of the enantiomeric crystals of sodium ammonium tartrate, physically demonstrating the existence of mirror-image molecules.[2][3]

  • The "Lock-and-Key" Model (Late 19th - Early 20th Century): Emil Fischer's "lock-and-key" metaphor in 1894 provided a conceptual framework for understanding how chiral molecules interact selectively with biological receptors.[2][7] This period also saw the first clear examples of differing biological activities between enantiomers, such as Arthur Cushny's work on epinephrine.[7]

  • The Rise of Asymmetric Catalysis (Mid-20th Century to Present): For decades, the primary method for obtaining single enantiomers was through the resolution of racemic mixtures, a often inefficient process. The development of asymmetric synthesis, using chiral catalysts to guide a reaction towards a specific enantiomer, revolutionized the field. This work, recognized with the 2001 Nobel Prize in Chemistry awarded to Knowles, Noyori, and Sharpless, made the large-scale production of single-enantiomer drugs feasible and cost-effective.[1]

Modern Synthetic Strategies for Chiral Nitriles

The synthesis of chiral nitriles, including methoxy-substituted variants, has advanced significantly with the development of transition-metal-catalyzed reactions. Among the most powerful and atom-economical methods is the asymmetric hydrocyanation of alkenes.[10][11]

Nickel-Catalyzed Asymmetric Hydrocyanation

Transition-metal-catalyzed asymmetric hydrocyanation represents one of the most direct strategies for producing chiral nitriles from simple alkene starting materials.[10] Nickel-based catalyst systems, in particular, have proven highly effective.

The core challenge in these reactions is controlling both regioselectivity (Markovnikov vs. anti-Markovnikov addition of the cyanide group) and enantioselectivity. A significant breakthrough has been the development of novel chiral phosphine and phosphite ligands that can precisely control the stereochemical environment around the metal center.[10][11]

Causality in Ligand Design: The dihedral angle of axially chiral biaryl-bisphosphine ligands is pivotal in defining the shape of the catalytic pocket.[10] By strategically modifying substituents on the ligand backbone, chemists can tune these angles to enhance both the reactivity and the stereoselectivity of the hydrocyanation process, enabling the synthesis of highly enantioenriched α-quaternary nitriles—a motif highly valued in pharmaceuticals for its ability to enhance metabolic stability.[10][11]

Diagram 1: General Workflow for Ni-Catalyzed Asymmetric Hydrocyanation

G cluster_0 Reaction Setup A Alkene Substrate E In-situ Catalyst Formation A->E B Nickel Precursor (e.g., Ni(COD)₂) B->E C Chiral Ligand (e.g., Diphosphite) C->E D Cyanide Source (e.g., TMSCN) F Asymmetric Hydrocyanation D->F E->F Active Ni(0) Catalyst G Reaction Work-up & Purification F->G H Enantioenriched Chiral Nitrile G->H G start Vinyl Arene + 2-Halo-oxazole process1 Dual Pd/CuH Catalysis Asymmetric Olefin Hydroarylation start->process1 intermediate Chiral Alkyl Oxazole (Masked Nitrile) process1->intermediate process2 Thermal Deconstruction [4+2]/retro-[4+2] Sequence intermediate->process2 end Enantioenriched α-Aryl Nitrile process2->end

Caption: Conceptual workflow for cyanide-free chiral nitrile synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-2-phenylacetonitrile

While the direct asymmetric synthesis of simple chiral methoxypropionitriles is a specialized topic, the principles can be illustrated through the synthesis of related structures like 2-methoxy-2-phenylacetonitrile. The following protocol describes a Strecker-type cyanation of an acetal, a common method for generating α-alkoxynitriles. [12] Objective: To synthesize 2-methoxy-2-phenylacetonitrile from benzaldehyde dimethyl acetal using a heterogeneous catalyst.

Materials:

  • Benzaldehyde dimethyl acetal

  • Trimethylsilyl cyanide (TMSCN)

  • Cd(II)-Coordination Polymer Catalyst (as described in the literature)[12]

  • Solvent (e.g., Dichloromethane, Toluene)

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: The Cd(II)-coordination polymer catalyst is activated by heating under vacuum to remove coordinated solvent molecules.

  • Reaction Setup: In a microwave reaction vial, combine benzaldehyde dimethyl acetal (1.0 mmol), the activated catalyst (1 mol%), and the chosen solvent (5 mL).

  • Reagent Addition: Add trimethylsilyl cyanide (1.2 mmol) to the mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 30-60 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-methoxy-2-phenylacetonitrile.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Self-Validation and Causality:

  • Microwave Assistance: Using microwave irradiation accelerates the reaction, significantly reducing the time compared to conventional heating. [12]This is due to efficient and uniform heating of the polar reaction mixture.

  • Heterogeneous Catalyst: The use of a coordination polymer as a catalyst allows for easy separation from the reaction mixture by simple filtration, simplifying purification and enabling catalyst recycling. [12]* Solvent Choice: The yield of the reaction can be highly dependent on the solvent. [12]A solvent screen (as shown in the table below) is crucial for optimizing the reaction conditions. Non-polar aprotic solvents often give the best results.

Data Presentation: Solvent Effects on Yield

The choice of solvent significantly impacts the efficiency of the Strecker-type cyanation. Below is a summary of typical results from a solvent optimization study.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane803085
2Toluene1004592
3Acetonitrile806065
4Tetrahydrofuran806078
5Solvent-Free1002095
(Data is representative based on trends reported in the literature for similar reactions)[12]

Applications and Future Outlook

Chiral methoxypropionitriles and their structural analogs are crucial intermediates in the synthesis of pharmaceuticals. The nitrile group serves as a gateway to primary amines, which are fundamental components of countless drug molecules. The methoxy group can modulate the electronic properties and metabolic stability of the final compound.

The field continues to evolve, with ongoing research focused on:

  • Development of Novel Catalysts: The design of more efficient, selective, and robust chiral catalysts, including those based on earth-abundant metals like iron, is a major goal. [13][14]* Continuous Flow Synthesis: Adapting these catalytic reactions to continuous flow systems can enhance safety, improve scalability, and increase productivity, which is particularly important for the synthesis of active pharmaceutical ingredients (APIs). [15]* Enantiodivergent Synthesis: Developing catalytic systems that can selectively produce either enantiomer of a product from the same starting material simply by changing a ligand or reaction condition is a highly sought-after goal. [10][11] The continued advancement in asymmetric synthesis will undoubtedly expand the toolkit available to medicinal chemists, enabling the creation of more complex and effective chiral drugs with improved safety profiles. [16][17]

References

  • Title: Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted a Source: American Chemical Society URL: [Link]

  • Title: Enantioselective Olefin Hydrocyanation Without Cyanide Source: PMC - NIH URL: [Link]

  • Title: Enantioselective Olefin Hydrocyanation Without Cyanide Source: ChemRxiv URL: [Link]

  • Title: Enantioselective Olefin Hydrocyanation without Cyanide Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Source: ResearchGate URL: [Link]

  • Title: p-METHOXYPHENYLACETONITRILE Source: Organic Syntheses Procedure URL: [Link]

  • Title: Process for the preparation of methoxypropionitrile Source: Google Patents URL
  • Title: Development of Helical Chiral Catalysts and Their Applications in Asymmetric Catalysis Source: University of Miami URL: [Link]

  • Title: Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development Source: Research and Reviews URL: [Link]

  • Title: Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst Source: MDPI URL: [Link]

  • Title: Emerging Applications of Chiral Switching in Drug Discovery and Development Source: JOCPR URL: [Link]

  • Title: Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient Source: PMC - NIH URL: [Link]

  • Title: Methoxypropionitrile prepn - from acrylonitrile and methanol using triethanolamine and ethylene oxide reaction prod as catalyst Source: Google Patents URL
  • Title: Chiral iron catalysts for asymmetric synthesis Source: PubMed URL: [Link]

  • Title: Chiral Drugs: An Overview Source: PMC - PubMed Central URL: [Link]

  • Title: Early history of the recognition of molecular biochirality Source: PubMed URL: [Link]

  • Title: Chirality timeline Source: Wikipedia URL: [Link]

  • Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]

  • Title: Chiral Drugs: A twisted tale in pharmaceuticals Source: Chiralpedia URL: [Link]

  • Title: (PDF) CHIRAL SYNTHESIS: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: Role of Chirality in Drugs Source: Juniper Publishers URL: [Link]

  • Title: Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Chirality of New Drug Approvals (2013–2022): Trends and Perspectives Source: PubMed Central URL: [Link]

  • Title: Review of Synthetic Approaches Toward Maoecrystal V Source: RSC Publishing URL: [Link]

  • Title: The Origins of Chirality: From Light to Life Source: Chiralpedia URL: [Link]

  • Title: Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates Source: PubMed URL: [Link]

  • Title: Short, Enantioselective Synthesis of Mevalonic Acid Source: ChemRxiv URL: [Link]

Sources

An In-depth Technical Guide to (R)-(+)-2-Methoxypropionitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-(+)-2-Methoxypropionitrile is a chiral building block of increasing interest in synthetic and medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable synthon for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It navigates the complexities of sourcing this compound, including the critical issue of CAS number ambiguity, and offers insights into supplier qualification, quality control, and potential synthetic and analytical methodologies.

Introduction: The Significance of this compound

Chiral molecules are at the heart of modern drug discovery, with stereochemistry often dictating a compound's efficacy and safety profile. This compound, with its defined stereocenter adjacent to a nitrile and a methoxy group, presents a versatile scaffold for asymmetric synthesis. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the methoxy group can influence solubility and metabolic stability. These features make it a desirable intermediate in the synthesis of complex chiral molecules.

Navigating the Commercial Landscape: Suppliers and the CAS Number Conundrum

A significant challenge when sourcing this compound is the existence of multiple CAS numbers associated with it. This ambiguity can lead to confusion and the potential procurement of the incorrect material. Our investigation has identified two primary CAS numbers in the marketplace:

  • CAS 299396-92-2: Frequently listed by several chemical suppliers for this compound.

  • CAS 64531-49-3: Also associated with this compound by some vendors, while others designate this CAS number for the (S)-(-) enantiomer.

This discrepancy underscores the critical importance of rigorous supplier qualification and analytical verification upon receipt of the material.

Table 1: Commercial Suppliers of this compound
SupplierStated CAS NumberNotes
Pharmaffiliates299396-92-2Listed as a compound useful in organic synthesis[1].
EvitaChem299396-92-2Offers qualified products for this CAS number[2].
BIOFOUNT299396-92-2Provides the compound for research and industrial use[3].
Santa Cruz Biotechnology64531-49-3Marketed as a specialty product for proteomics research[4].
Alfa Chemistry64531-49-3Lists this CAS for the (S)-(-) enantiomer, highlighting the ambiguity[5].
Toronto Research Chemicals64531-49-3Includes this compound in their product listings.

Supplier Qualification Workflow

Given the CAS number ambiguity, a robust supplier qualification process is paramount. The following workflow is recommended to ensure the procurement of the correct enantiomer with the required purity.

SupplierQualification cluster_0 Initial Screening cluster_1 Technical Evaluation cluster_2 In-House Verification cluster_3 Decision Identify_Potential_Suppliers Identify Potential Suppliers Request_Documentation Request CoA, SDS, and Chiral Purity Data Identify_Potential_Suppliers->Request_Documentation CAS_Inquiry Inquire About CAS Number Discrepancy Request_Documentation->CAS_Inquiry Review_CoA Review Certificate of Analysis for Purity and Identity CAS_Inquiry->Review_CoA Evaluate_Chiral_Method Evaluate Chiral Analysis Method Review_CoA->Evaluate_Chiral_Method Request_Sample Request Sample for In-house Testing Evaluate_Chiral_Method->Request_Sample Identity_Test Confirm Identity (e.g., NMR, IR) Request_Sample->Identity_Test Chiral_Purity_Analysis Determine Enantiomeric Purity (e.g., Chiral GC/HPLC) Identity_Test->Chiral_Purity_Analysis Trace_Impurity_Analysis Analyze for Trace Impurities (e.g., GC-MS) Chiral_Purity_Analysis->Trace_Impurity_Analysis Approve_Supplier Approve Supplier Trace_Impurity_Analysis->Approve_Supplier Meets Specifications Reject_Supplier Reject Supplier Trace_Impurity_Analysis->Reject_Supplier Fails Specifications

Sources

Safety and handling precautions for (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (R)-(+)-2-Methoxypropionitrile

Abstract: This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No. 64531-49-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures. It integrates toxicological hazards, physicochemical properties, and risk mitigation strategies to foster a culture of safety and ensure self-validating laboratory protocols.

A Note on Data Extrapolation: Comprehensive safety and toxicological data for the specific enantiomer this compound (CAS 64531-49-3) is not extensively published. Therefore, this guide is built upon a foundation of data from the racemic mixture, 2-Methoxypropanenitrile (CAS 33695-59-9)[1], and the closely related structural isomer, 3-Methoxypropionitrile (CAS 110-67-8)[2][3][4][5]. The fundamental chemical hazards associated with the methoxy and nitrile functional groups are expected to be identical.

Compound Profile and Hazard Identification

This compound is a chiral nitrile used in specialized organic synthesis.[6] Understanding its chemical identity is the first step in anticipating its behavior and associated risks.

Physicochemical Properties

The physical characteristics of a substance dictate its potential for exposure (e.g., volatility) and its behavior in an emergency, such as a fire or spill.

PropertyValueSource
CAS Number 64531-49-3[6]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Appearance Clear, colorless to pale yellow liquid, [7][8]
Boiling Point ~164-165 °C (for 3-Methoxypropionitrile)[5]
Density ~0.937 g/mL at 25 °C (for 3-Methoxypropionitrile)[5]
Flash Point 66 °C / 150.8 °F (Combustible Liquid)
Toxicological and Hazard Summary

The primary hazards stem from its combustibility and the inherent toxicity of the nitrile functional group. Nitriles can be metabolized in the body, potentially releasing cyanide, which interferes with cellular respiration.[9][10]

Hazard ClassGHS Classification & Hazard StatementCausality & Implication
Acute Toxicity Warning: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1]The nitrile group can lead to systemic toxicity. Exposure via any route must be minimized. Symptoms may be delayed and include headache, dizziness, and nausea.[3]
Skin Irritation Warning: Causes skin irritation (H315).[1]The compound can defat the skin, leading to irritation and dermatitis. Prolonged contact must be avoided.
Eye Irritation Warning: Causes serious eye irritation (H319).[2][3][4]Direct contact can cause significant pain, redness, and potential damage to the cornea.[11]
Flammability Warning: Combustible liquid (H227).[3][4]The substance has a flash point above ambient temperature but can be ignited by heat, sparks, or open flames. Vapors can form explosive mixtures with air.[2][12]
Reactivity Warning: May form explosive peroxides on prolonged storage.[9]Like ethers, this compound can form peroxides when exposed to air and light over time. This presents a severe explosion risk, especially upon heating or distillation.

The Hierarchy of Controls: A Risk-Based Approach

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Fig 1: The hierarchy of controls, prioritizing the most effective safety measures.

  • Elimination/Substitution: In a research context, eliminating the need for this specific chiral building block is often not possible. Substitution should be considered if a less hazardous alternative can achieve the same synthetic outcome.

  • Engineering Controls: This is the most critical control measure. All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][13] The ventilation system should be explosion-proof.[12][14]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this reagent. This includes mandatory training on the specific hazards of nitriles.[15] Label all containers and storage areas clearly.[16][17]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Selection
Protection TypeSpecificationRationale and Best Practices
Hand Protection Viton® or Butyl Rubber Gloves. Nitrile gloves are NOT recommended for prolonged contact.Nitriles can penetrate standard nitrile gloves. Check manufacturer's compatibility data. Always inspect gloves before use and remove them with care to avoid skin contamination.[14]
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield should be worn if there is a significant splash risk.Protects against splashes and vapors that can cause severe eye irritation.[2][7]
Skin/Body Protection Flame-retardant laboratory coat. Closed-toe shoes and long pants are mandatory.Provides a barrier against skin contact and protects from fire hazards.
Respiratory Protection Not required if handled inside a certified fume hood. If engineering controls fail, use a respirator with an organic vapor cartridge.[4]A fume hood is the primary engineering control for respiratory protection. Respirators are for non-routine or emergency situations only.[15]

Standard Operating Procedures: From Benchtop to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle.

Caption: Fig 2: A workflow for the safe management of the chemical from receipt to disposal.

Safe Handling and Storage Protocol
  • Pre-Use Checklist:

    • Confirm the location of the nearest safety shower and eyewash station.[2]

    • Review this guide and the manufacturer's SDS.

    • Inspect all PPE for integrity.

    • Ensure the chemical fume hood is operational.

  • Handling:

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[10][14]

    • Use non-sparking tools.[14]

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Keep away from incompatible materials: strong oxidizing agents, strong acids, and strong bases.[2][3] Mixing with strong acids can lead to violent reactions and the release of toxic gas.[9]

  • Storage:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][3][17] Refrigerated storage (2-8 °C) may be recommended.[8]

    • Store away from heat, sparks, and open flames.[2][10]

    • Segregate from incompatible chemicals.[17]

    • Peroxide Management: Upon receipt, date the container.[13] If the material is past its expiration date or shows signs of crystallization, do not handle it. Contact your institution's Environmental Health and Safety (EHS) department immediately, as this may indicate dangerous peroxide formation.[9]

Waste Disposal Protocol
  • Waste Identification: All materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, must be treated as hazardous waste.[16]

  • Segregation: Collect waste in a dedicated, clearly labeled, and chemically compatible container.[16] Do not mix with other waste streams, especially acidic waste.[16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[16]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for disposal by a licensed contractor.[16]

Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency is critical to minimizing harm.

Exposure Response Protocol
Exposure RouteStep-by-Step First Aid Procedure
Inhalation 1. Immediately move the affected person to fresh air.[18] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[3][18] 3. Seek immediate medical attention. Inform medical personnel that the exposure involves a nitrile compound, with potential for cyanide poisoning.[19]
Skin Contact 1. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water for at least 15 minutes.[18] 2. Use a safety shower if the contact area is large.[19][20] 3. Seek medical attention if irritation persists.[3]
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][14][20] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[3][7] 3. Seek immediate medical attention. Show the SDS to the attending physician.
Spill Response Protocol

SpillResponse Fig 3: Emergency Spill Response Decision Tree cluster_minor_spill Minor Spill Cleanup (Inside Fume Hood) node_action node_action Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMajor Is it a Major Spill? (>100 mL, outside hood) Assess->IsMajor Evacuate Evacuate Area Alert Others Call EHS/911 IsMajor->Evacuate Yes MinorSpill Minor Spill Procedure IsMajor->MinorSpill No A Ensure PPE is worn MinorSpill->A B Contain spill with inert absorbent (vermiculite, sand) A->B C Collect material with non-sparking tools B->C D Place in sealed container for hazardous waste C->D E Decontaminate area D->E

Caption: Fig 3: A decision-making workflow for responding to chemical spills.

  • Evacuate: For any large spill, or any spill outside of a fume hood, evacuate the immediate area and alert colleagues.[20]

  • Report: Call your institution's EHS department or emergency services. Provide the chemical name, location, and estimated quantity.[20]

  • Secure: Prevent entry into the affected area. Remove all ignition sources.[19]

  • Cleanup (Minor Spills Only): Only personnel trained in spill response and wearing appropriate PPE should attempt to clean a minor spill (<100 mL) inside a chemical fume hood.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or soda ash.[19]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[2][16]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

References

  • NITRILES. (n.d.). CDC Stacks.
  • SAFETY DATA SHEET for 1-Propene, 2-methoxy-. (2012, March 23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 3-Methoxypropionitrile. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET for 3-Methoxypropionitrile. (2025, September 18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Iodo-2-methylpropionitrile. (n.d.). TCI Chemicals.
  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). NJ.gov.
  • SAFETY DATA SHEET for 1-Propene, 2-methoxy-. (2012, March 23). Fisher Scientific.
  • 3-Methoxypropionitrile Safety Information. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET for Isopropylidenemalononitrile. (2016, December 20). Spectrum Chemical.
  • SAFETY DATA SHEET for 1-Methoxy-2-propanol. (2025, July 31). Sigma-Aldrich.
  • Proper Disposal of 2-Methoxy-2-methylpropanenitrile. (n.d.). Benchchem.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
  • Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley.
  • SAFETY DATA SHEET for 3-Methoxypropionitrile. (n.d.). Fisher Scientific.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET for 3-Methoxypropionitrile. (2023, September 29). Fisher Scientific.
  • 2-Methoxypropanenitrile. (n.d.). PubChem.
  • Acetonitrile Hazards and Safety Handling. (2024, January 10). Free Chemistry Online.
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University.
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An In-depth Technical Guide to the Chemical Stability and Storage of (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-(+)-2-Methoxypropionitrile is a chiral nitrile of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific properties make it a valuable building block in the synthesis of complex molecules, where enantiomeric purity is paramount for biological activity and patient safety. The nitrile functional group, while versatile in chemical transformations, can be susceptible to various degradation pathways. Consequently, a thorough understanding of the chemical stability of this compound is critical for ensuring its quality, and by extension, the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for assessing its purity and degradation.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, moisture, light, and pH. Understanding these factors is crucial for preventing degradation and ensuring the long-term integrity of the compound.

Hydrolytic Stability

Hydrolysis represents a primary degradation pathway for nitriles, including this compound. The presence of water can lead to the conversion of the nitrile group to a carboxylic acid, proceeding through an amide intermediate. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4][5]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][2][5] This leads to the formation of an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid, (R)-2-methoxypropanoic acid, and an ammonium salt.[4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the nitrile carbon.[1][3] This pathway also proceeds through an amide intermediate to form the carboxylate salt, which upon acidification, yields (R)-2-methoxypropanoic acid.[4] The rate of base-catalyzed hydrolysis can be significantly faster than acid-catalyzed hydrolysis.

The presence of moisture in solvents or exposure to atmospheric humidity can initiate hydrolysis. Therefore, maintaining anhydrous conditions during storage and handling is paramount. Safety data for the related compound, 3-methoxypropionitrile, indicates that it decomposes in contact with water.[6][7]

Thermal Stability
Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules. While specific photostability data for this compound is not extensively documented, general principles of photochemistry suggest that the nitrile and methoxy functional groups could be susceptible to photodegradation. It is therefore prudent to protect the compound from light to minimize the risk of photolytic decomposition. Safety data for 3-methoxypropionitrile warns that long-standing contact with air and light may result in the formation of potentially explosive peroxides.[9]

Incompatible Materials

To ensure the stability of this compound, it is crucial to avoid contact with incompatible materials. Based on information for related nitriles, the following should be avoided:

  • Strong Acids and Bases: As discussed, these can catalyze hydrolysis.[8]

  • Strong Oxidizing Agents: These can lead to vigorous and potentially explosive reactions.[8][9]

  • Metals and some Metal Compounds: These may catalyze polymerization of the nitrile group.[9]

  • Water/Moisture: Promotes hydrolysis.[6][7][9]

Recommended Storage and Handling Procedures

Proper storage and handling are essential to maintain the purity and stability of this compound. The following recommendations are based on best practices for handling sensitive chiral reagents and information derived from related compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area.[8][9] Keep away from heat, sparks, and open flames.[6][8][10]To minimize thermal degradation and reduce the risk of peroxide formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative degradation.
Light Exposure Store in a light-resistant container (e.g., amber glass vial).To protect against potential photodegradation.
Container Use a tightly sealed, appropriate container.[8][9]To prevent contamination and exposure to air and moisture.
Handling Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Avoid contact with skin and eyes.[8]To ensure personnel safety and prevent contamination of the material.

Analytical Methodologies for Stability Assessment

A robust analytical method is required to assess the purity of this compound and to detect and quantify any degradation products. A stability-indicating method is one that can separate the intact compound from its potential degradation products, process impurities, and enantiomer.[11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Stability-Indicating Chiral HPLC Method

Given the chiral nature of this compound, a chiral HPLC method is necessary to not only assess chemical purity but also enantiomeric purity.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.[12]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will depend on the selected CSP and the polarity of the analyte and its potential degradants.

  • Detection: UV detection is typically suitable for nitriles with chromophores.

The development of a stability-indicating method requires forced degradation studies to generate potential degradation products.[13][14][15][16]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting a forced degradation study and developing a stability-indicating chiral HPLC method for this compound. These protocols are based on established industry practices and regulatory guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and to understand its intrinsic stability.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 2, 7 days).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples before HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., chiral HPLC).

Logical Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, RT) Prep->Base Expose to Stress Oxid Oxidative Degradation (3% H₂O₂, RT) Prep->Oxid Expose to Stress Therm Thermal Degradation (70°C) Prep->Therm Expose to Stress Photo Photolytic Degradation (ICH Q1B) Prep->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Chiral HPLC Analysis Oxid->HPLC Therm->HPLC Photo->HPLC Neutralize->HPLC

Caption: Workflow for Forced Degradation Study of this compound.

Stability-Indicating Chiral HPLC Method Development Protocol

Objective: To develop and validate a chiral HPLC method capable of separating this compound from its enantiomer and all potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Screen a variety of chiral stationary phases (e.g., cellulose and amylose-based columns).

    • Evaluate different mobile phase systems (normal-phase, reversed-phase, and polar organic modes).

  • Method Optimization:

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the parent compound, its enantiomer, and all degradation products observed in the forced degradation studies.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradants. This is achieved by analyzing the stressed samples and ensuring that all peaks are well-resolved.

Logical Relationship for Method Validation:

Method_Validation cluster_validation_params Validation Parameters (ICH Q2(R1)) Forced_Degradation Forced Degradation Studies Method_Development Method Development Forced_Degradation->Method_Development Provides Degradants Method_Optimization Method Optimization Method_Development->Method_Optimization Method_Validation Method Validation Method_Optimization->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness

Caption: Logical Flow from Forced Degradation to Validated Stability-Indicating Method.

Conclusion

The chemical stability of this compound is a critical attribute that must be carefully managed to ensure its quality and suitability for use in pharmaceutical synthesis. The primary degradation pathway is hydrolysis, which is accelerated by the presence of moisture and catalytic amounts of acid or base. Thermal and photolytic stress can also contribute to degradation. Adherence to stringent storage and handling protocols, including the use of inert atmospheres, protection from light, and controlled temperatures, is essential. A validated, stability-indicating chiral HPLC method is a prerequisite for accurately monitoring the purity and stability of this important chiral intermediate. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout its lifecycle.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Darwish, I. A., et al. (2010). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. Retrieved from [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • El-Gindy, A., et al. (2008). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. Retrieved from [Link]

  • Chiral Laboratories. Forced Degradation Studies. Retrieved from [Link]

  • Ovoshchnikov, D. S., et al. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • I.B.S. Chiral HPLC Method Development. Retrieved from [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Wikipedia. Nitrile. Retrieved from [Link]

  • Jornitz, M. W., & van der Plas, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Royal Society of Chemistry. Chemistry Olympiad past papers. Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Thabuis, C., et al. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC - NIH. Retrieved from [Link]

  • Four, J., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers. Retrieved from [Link]

  • WorkSafe. Incompatible substances: chemicals which must not be stored together. Retrieved from [Link]

  • Fan, Y., et al. (2023). Time course of the degradation of various nitriles at different substrate concentration by BGC4-expressing bacterial cells. ResearchGate. Retrieved from [Link]

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(R)-(+)-2-Methoxypropionitrile: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Chiral Nitriles in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. Within the arsenal of chiral building blocks available to the medicinal chemist, chiral α-alkoxynitriles represent a class of intermediates with significant synthetic versatility. (R)-(+)-2-Methoxypropionitrile, the subject of this guide, is a prime exemplar of such a synthon. Its unique combination of a stereocenter, a reactive nitrile group, and a methoxy moiety offers a powerful handle for the construction of complex molecular architectures. This document provides an in-depth exploration of the essential chemical and physical properties of this compound, alongside practical, field-proven methodologies for its synthesis, analysis, and safe handling, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of a chiral building block is the bedrock of its effective application in synthesis. This section delineates the key identifiers and physicochemical characteristics of this compound.

Chemical Identity and Molecular Structure

This compound is a chiral organic compound characterized by a propionitrile backbone with a methoxy group at the α-position (carbon-2), which is a stereocenter with the (R)-configuration.

Identifier Value Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number 64531-49-3[1]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Canonical SMILES COC
InChI Key SFPQDYSOPQHZAQ-VKHMYHEASA-N
Physicochemical Data

The physical properties of this compound are crucial for its handling, storage, and use in chemical reactions. While extensive experimental data for this specific enantiomer is not widely published, the data for the closely related achiral 3-methoxypropionitrile and general chemical principles provide a reliable estimation.

Property Value (Estimated/Analogous) Source/Note
Appearance Colorless to pale yellow liquidGeneral observation for similar compounds
Boiling Point ~164-165 °CBased on 3-Methoxypropionitrile[2]
Density ~0.94 g/mLBased on 3-Methoxypropionitrile[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General chemical principles

Spectroscopic Characterization: The Fingerprint of a Chiral Synthon

Accurate spectroscopic characterization is non-negotiable for confirming the identity and purity of a chiral intermediate. This section provides an overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following are the predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound.

¹H NMR (400 MHz, CDCl₃):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH(OCH₃)-~4.0 - 4.2Quartet (q)1H~7.0
-OCH₃~3.4 - 3.6Singlet (s)3H-
-CH₃~1.5 - 1.7Doublet (d)3H~7.0

¹³C NMR (100 MHz, CDCl₃):

Carbon Predicted Chemical Shift (δ, ppm)
-C≡N~118 - 122
-CH(OCH₃)-~65 - 70
-OCH₃~55 - 60
-CH₃~18 - 22
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H (alkane)~2850 - 3000Medium-Strong
C≡N (nitrile)~2240 - 2260Medium
C-O (ether)~1080 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 85.10.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge and a critical aspect of its utility. While a single, universally adopted protocol is not established in the literature, several strategies can be employed, leveraging the principles of asymmetric synthesis.

Conceptual Workflow for Enantioselective Synthesis

The synthesis of a chiral α-methoxynitrile can be approached through several strategic disconnections. A logical and commonly employed strategy involves the enantioselective addition of a cyanide equivalent to a suitable precursor, or the resolution of a racemic mixture.

G cluster_0 Synthesis Strategies Start Starting Materials (e.g., Acetaldehyde) Racemic Racemic 2-Hydroxypropionitrile Start->Racemic Cyanohydrin Formation ChiralAux Chiral Auxiliary Mediated Cyanation Start->ChiralAux Asymmetric Asymmetric Cyanohydrin Formation Start->Asymmetric Enzymatic Enzymatic Resolution Racemic->Enzymatic Methylation Methylation ChiralAux->Methylation Enzymatic->Methylation Asymmetric->Methylation Target This compound Methylation->Target

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Recommended Protocol: Enzymatic Resolution of Racemic 2-Hydroxypropionitrile followed by Methylation

This approach is often favored for its high enantioselectivity and environmentally benign reaction conditions.

Step 1: Synthesis of Racemic 2-Hydroxypropionitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice bath.

  • Reagents: Charge the flask with acetaldehyde (1.0 eq). Slowly add a solution of sodium cyanide (1.1 eq) in water.

  • Acidification: While maintaining the temperature below 10 °C, slowly add a solution of sodium bisulfite (1.1 eq) in water.

  • Work-up: After the reaction is complete (monitored by TLC or GC), extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-hydroxypropionitrile.

Step 2: Lipase-Catalyzed Enantioselective Acylation

  • Reaction Setup: To a solution of racemic 2-hydroxypropionitrile (1.0 eq) in an appropriate organic solvent (e.g., toluene), add a lipase enzyme (e.g., Candida antarctica lipase B, CAL-B).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate (0.6 eq), to the mixture.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC. The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Separation: Once the desired conversion is reached (typically around 50%), filter off the enzyme. The unreacted (R)-2-hydroxypropionitrile can be separated from the acylated (S)-enantiomer by column chromatography.

Step 3: Methylation of (R)-2-Hydroxypropionitrile

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the enantiomerically enriched (R)-2-hydroxypropionitrile in an anhydrous aprotic solvent (e.g., THF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise.

  • Methylation: After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (1.2 eq), dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by distillation or column chromatography to obtain this compound.

Analytical Methodologies for Quality Control

Ensuring the enantiomeric purity of this compound is critical. Chiral chromatography is the gold standard for this analysis.

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Protocol:

  • Column: A chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., beta-DEX™), is recommended.

  • Carrier Gas: Helium.

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

  • Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/minute.

    • Final Temperature: 150 °C, hold for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

G cluster_0 Chiral GC Analysis Workflow Sample Sample of 2-Methoxypropionitrile Dilution Dilution in Appropriate Solvent Sample->Dilution Injection Injection into Chiral GC System Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Peak Integration and ee Calculation Chromatogram->Quantification

Caption: Workflow for the determination of enantiomeric excess using chiral gas chromatography.

Applications in Drug Development

This compound is a valuable chiral building block due to the synthetic transformations that can be performed on its nitrile and methoxy groups, while retaining the stereochemical integrity of the α-carbon. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, all of which are important functionalities in pharmacologically active molecules. The methoxy group can potentially be cleaved to reveal a hydroxyl group for further functionalization.

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently disclosed in public literature, its structural motif is present in numerous complex chiral molecules that are of interest in drug discovery. Its utility lies in the synthesis of chiral α-amino acids, β-amino alcohols, and other key intermediates where the stereochemistry at the α-position is crucial for biological activity.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

This compound is expected to have similar hazards to other aliphatic nitriles.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Causes skin and serious eye irritation.[2][3]

  • Physical Hazards: Combustible liquid.[2][3]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated fume hood.[2][4]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, and open flames.[2][4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from oxidizing agents and strong acids or bases.[4]

Conclusion

This compound stands out as a chiral synthon of significant potential for the synthesis of enantiomerically pure pharmaceutical compounds. Its well-defined stereocenter and versatile functional groups offer a reliable platform for the construction of complex molecular targets. The methodologies for its synthesis and analysis, while requiring careful execution, are based on established and robust chemical principles. By adhering to the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can confidently and safely incorporate this compound into their synthetic strategies, thereby advancing the discovery and development of novel therapeutics.

References

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(+)-2-Methoxypropionitrile as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral α-Alkoxy Nitriles in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is paramount. Chiral molecules, particularly single enantiomers, often exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for asymmetric synthesis is a cornerstone of medicinal chemistry. Among the vast arsenal of chiral building blocks, α-functionalized nitriles represent a versatile class of intermediates. The nitrile group, with its linear geometry and unique electronic properties, can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making chiral nitriles valuable synthons for complex molecule synthesis.[1][2][3]

This application note focuses on (R)-(+)-2-Methoxypropionitrile , a chiral α-alkoxy nitrile. While not as extensively documented as a chiral auxiliary in its own right, its true potential lies in its role as a precursor to other valuable chiral reagents, most notably (R)-(+)-2-Methoxypropionic acid . The methoxy group at the α-position introduces a key stereogenic center and influences the reactivity and conformational preferences of molecules derived from it. This guide will provide a comprehensive overview of the synthesis of this compound and detail its application as a chiral building block, with a focus on its conversion to the corresponding carboxylic acid and subsequent use in diastereoselective alkylation reactions.

Physicochemical Properties of (R)-(+)-2-Methoxypropionic Acid

The utility of this compound as a precursor is best understood by examining the properties of its hydrolysis product, (R)-(+)-2-Methoxypropionic acid.

PropertyValueReference
Molecular Formula C₄H₈O₃[4][5]
Molecular Weight 104.11 g/mol [4][5]
Appearance Colorless Liquid[4][5]
Density 1.094 g/mL[4]
Boiling Point 108-110 °C at 30 mmHg[6]
Specific Rotation +78.0° (c=neat, 20°C)[4][5]
pKa ~3.59 (Predicted)[6]

Synthetic Pathways and Methodologies

Synthesis of this compound

The synthesis of chiral α-alkoxy nitriles can be approached through several routes. One common method involves the nucleophilic substitution of a suitable chiral starting material. For instance, (S)-2-chloropropionic acid, which can be derived from the amino acid L-alanine, can be converted to its corresponding nitrile, followed by methoxide substitution. However, controlling the stereochemistry at each step is crucial.

A more direct approach involves the asymmetric hydrocyanation of a suitable precursor, although this often requires specialized catalysts. For the purposes of this guide, we will consider this compound as a commercially available or readily synthesizable starting material.

Hydrolysis of this compound to (R)-(+)-2-Methoxypropionic Acid: A Gateway to Broader Applications

The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis.[7] This hydrolysis unlocks the potential of this compound to be used in a wider range of asymmetric reactions where a chiral carboxylic acid is required.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the conversion of the chiral nitrile to the corresponding chiral carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (deionized)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of water and concentrated sulfuric acid (5.0 eq of H₂SO₄). Caution: The addition of sulfuric acid to water is highly exothermic. Perform this step slowly and with cooling.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (R)-(+)-2-Methoxypropionic acid.

  • Purify the crude product by vacuum distillation to obtain the pure (R)-(+)-2-Methoxypropionic acid.

Expected Outcome: This procedure should yield the desired carboxylic acid with retention of stereochemistry. The purity and yield should be assessed by standard analytical techniques (NMR, GC, polarimetry).

Application in Asymmetric Synthesis: Diastereoselective Enolate Alkylation

With (R)-(+)-2-Methoxypropionic acid in hand, it can be employed as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. A prime example is its use in diastereoselective enolate alkylation.[8][9][10] By converting the carboxylic acid to a chiral ester or amide, the stereocenter of the methoxypropionate moiety can influence the facial selectivity of enolate formation and subsequent alkylation.

Conceptual Workflow for Diastereoselective Alkylation

The general strategy involves the following steps:

  • Formation of a Chiral Ester or Amide: (R)-(+)-2-Methoxypropionic acid is coupled with a prochiral ketone or its precursor to form a chiral ester or amide.

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the carbonyl group, forming a chiral enolate. The stereochemistry of the methoxypropionate auxiliary directs the conformation of the enolate.

  • Diastereoselective Alkylation: The chiral enolate is then reacted with an electrophile (e.g., an alkyl halide). The steric and electronic properties of the chiral auxiliary block one face of the enolate, leading to the preferential addition of the electrophile from the other face.

  • Cleavage of the Chiral Auxiliary: The newly formed chiral product is then liberated from the auxiliary, which can ideally be recovered and reused.

Diastereoselective_Alkylation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis & Auxiliary Attachment cluster_alkylation Asymmetric Transformation cluster_final Product & Auxiliary Recovery R_Nitrile This compound Hydrolysis Hydrolysis (Protocol 1) R_Nitrile->Hydrolysis Prochiral_Ketone Prochiral Ketone Coupling Coupling Prochiral_Ketone->Coupling R_Acid (R)-(+)-2-Methoxypropionic Acid Hydrolysis->R_Acid R_Acid->Coupling Chiral_Ester Chiral Ester/Amide Coupling->Chiral_Ester Enolate_Formation Enolate Formation (e.g., LDA) Chiral_Ester->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Alkylation (R-X) Chiral_Enolate->Alkylation Alkylated_Product Diastereomerically Enriched Product Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Final_Product Enantioenriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of this compound as a precursor in asymmetric synthesis.

Protocol 2: Diastereoselective Alkylation of a Ketone using (R)-(+)-2-Methoxypropionic Acid as a Chiral Auxiliary

This protocol provides a general procedure for the diastereoselective alkylation of a ketone via a chiral imide derived from (R)-(+)-2-Methoxypropionic acid. The specific substrate and electrophile will influence the reaction conditions and outcomes.

Materials:

  • (R)-(+)-2-Methoxypropionic acid

  • Oxalyl chloride

  • A chiral amine (e.g., (S)-(-)-1-phenylethylamine)

  • A prochiral ketone

  • Lithium diisopropylamide (LDA) solution

  • An alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and nitrogen line

  • Dry ice/acetone bath

Procedure:

Step A: Synthesis of the Chiral Amide

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (R)-(+)-2-Methoxypropionic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours.

  • In a separate flask, dissolve the chiral amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral amide.

Step B: Diastereoselective Alkylation

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.1 eq) dropwise and stir for 1 hour at -78 °C to form the lithium enolate.

  • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC.

  • Purify the product by column chromatography.

Step C: Auxiliary Cleavage

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral carboxylic acid. The specific conditions will depend on the stability of the product.

  • For example, refluxing the amide in 6M HCl for 12-24 hours, followed by workup, will yield the chiral acid and the protonated chiral amine, which can be recovered.

Caption: Proposed mechanism for diastereoselective alkylation using a chiral auxiliary.

Conclusion and Future Outlook

This compound serves as a valuable, yet underutilized, chiral building block in asymmetric synthesis. Its primary utility lies in its efficient conversion to (R)-(+)-2-methoxypropionic acid, which can then be employed as a chiral auxiliary to induce stereoselectivity in a range of chemical transformations, most notably in the diastereoselective alkylation of enolates. The protocols and workflows detailed in this application note provide a robust framework for researchers and drug development professionals to leverage the stereochemical information encoded in this simple yet powerful molecule.

Future research in this area could explore the direct use of this compound and other chiral α-alkoxy nitriles in novel catalytic asymmetric reactions. The development of methods that avoid the pre-installation and subsequent removal of the auxiliary group would represent a significant advance in synthetic efficiency and atom economy.

References

  • SIELC Technologies. (2018, February 16). 2-Methoxypropionic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. Retrieved from [Link]

  • Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • ResearchGate. (2025, August 6). Towards the Synthesis of Highly Functionalized Chiral α‐Amino Nitriles by Aminative Cyanation and Their Synthetic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Retrieved from [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Retrieved from [Link]

  • Sci-Hub. (n.d.). A highly effective asymmetric synthesis of α-hydroxy acids by alkylation of chiral -(benzyloxyacetyl)--2,5-bis(methoxymethoxymethyl)pyrrolidine. Retrieved from [Link]

  • Sci-Hub. (n.d.). Diastereoselective control of enolate alkylation in 2-acyl-2-alkyl-1,3-dithiane 1-oxides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 1). Diastereoselectivity in enolate alkylation reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of α‐amino nitrile derivatives. Retrieved from [Link]

  • PMC. (n.d.). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Retrieved from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved from [Link]

  • Chemical Reviews. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Addition with 2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of 2-Methoxypropionitrile in Synthesis

In the landscape of modern organic synthesis, the quest for versatile and controllable C-C bond-forming reactions is paramount. 2-Methoxypropionitrile emerges as a valuable synthon, particularly in the context of nucleophilic additions, offering a gateway to the synthesis of α-methoxy ketones. These ketones are important structural motifs in numerous biologically active molecules and serve as versatile intermediates for further functional group transformations. The presence of the α-methoxy group introduces a unique electronic and steric environment, influencing the reactivity of the nitrile and providing opportunities for stereocontrol, a critical aspect in drug development and materials science. This document provides a comprehensive guide to the experimental protocol for the nucleophilic addition of Grignard reagents to 2-methoxypropionitrile, delving into the mechanistic underpinnings and practical considerations for successful execution.

Mechanistic Insights: Understanding the "Umpolung" Reactivity and the Role of the α-Methoxy Group

The reaction of a Grignard reagent with a nitrile is a classic method for the synthesis of ketones.[1][2] The nitrile carbon, being electrophilic due to the electron-withdrawing nature of the nitrogen atom, readily undergoes nucleophilic attack by the carbanionic carbon of the Grignard reagent.[3] This initial addition leads to the formation of a magnesium salt of an imine.[1] Subsequent acidic hydrolysis of this imine intermediate yields the desired ketone.[1][4]

A key feature of the reaction with 2-methoxypropionitrile is the concept of "umpolung" or polarity inversion. While a carbonyl carbon is inherently electrophilic, the α-carbon of a cyanohydrin ether like 2-methoxypropionitrile can be considered a masked acyl anion equivalent. Deprotonation at the α-position would generate a nucleophilic center, reversing the typical electrophilic nature of the carbonyl carbon it represents. However, in the context of Grignard addition to the nitrile, we are exploiting the inherent electrophilicity of the nitrile carbon itself.

The α-methoxy group in 2-methoxypropionitrile plays a crucial role that extends beyond simple steric hindrance. It can influence the course of the nucleophilic addition through chelation control, particularly with organometallic reagents like Grignard reagents.[5][6][7] The magnesium ion of the Grignard reagent can coordinate with both the nitrogen of the nitrile and the oxygen of the methoxy group, forming a rigid five-membered chelate. This chelation can pre-organize the substrate for a more stereoselective attack by the nucleophile, a principle of significant importance in asymmetric synthesis.[6][8]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the nucleophilic addition of a Grignard reagent to 2-methoxypropionitrile, followed by hydrolysis to the corresponding α-methoxy ketone.

Nucleophilic_Addition_to_2_Methoxypropionitrile cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Methoxypropionitrile 2-Methoxypropionitrile (CH₃CH(OCH₃)C≡N) Grignard Grignard Reagent (R-MgX) Imine_Salt Imine Magnesium Salt [CH₃CH(OCH₃)C(R)=N-MgX] Grignard->Imine_Salt Imine Imine (CH₃CH(OCH₃)C(R)=NH) Imine_Salt->Imine 2. Aqueous Workup (H₃O⁺) Ketone α-Methoxy Ketone (CH₃CH(OCH₃)C(=O)R) Imine->Ketone 3. Hydrolysis

Figure 1: General reaction scheme for the synthesis of α-methoxy ketones.

Experimental Protocol: Synthesis of 3-Methoxy-2-butanone

This protocol details the synthesis of 3-methoxy-2-butanone via the nucleophilic addition of methylmagnesium bromide to 2-methoxypropionitrile.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Methoxypropionitrile85.118.51 g0.101.0
Magnesium turnings24.312.67 g0.111.1
Methyl iodide141.9415.6 g (6.84 mL)0.111.1
Anhydrous diethyl ether74.12150 mL--
Saturated aq. NH₄Cl-50 mL--
1 M HCl-As needed--
Anhydrous MgSO₄----
Safety Precautions
  • 2-Methoxypropionitrile: This compound is flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • Cyanide Compounds: Although the nitrile group is relatively stable, hydrolysis can release hydrogen cyanide, which is highly toxic. The workup should be performed in a well-ventilated area.

Step-by-Step Procedure

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure it is completely moisture-free.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add 30 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of methyl iodide in 50 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 5 mL) of the methyl iodide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy grey or brownish mixture.

Part B: Nucleophilic Addition to 2-Methoxypropionitrile

  • Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 2-methoxypropionitrile in 70 mL of anhydrous diethyl ether.

  • Add the solution of 2-methoxypropionitrile dropwise to the cooled Grignard reagent via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Be cautious as this is an exothermic process.

  • Hydrolysis: Add 1 M HCl dropwise until the aqueous layer is acidic (test with pH paper). This will hydrolyze the intermediate imine to the ketone.[1][4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 3-methoxy-2-butanone.

Troubleshooting and Expert Insights

  • Failure of Grignard Reaction to Initiate: This is a common issue and is almost always due to the presence of moisture or an inactive magnesium surface. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended.

  • Low Yield: Low yields can result from incomplete reaction or side reactions. The dropwise addition of 2-methoxypropionitrile at a controlled temperature is crucial to prevent side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

  • Incomplete Hydrolysis: The hydrolysis of the imine intermediate can sometimes be sluggish, especially if the imine is sterically hindered.[9] Ensuring the aqueous layer is sufficiently acidic and allowing for adequate stirring time during the workup is important for complete conversion to the ketone.

Conclusion

The nucleophilic addition of Grignard reagents to 2-methoxypropionitrile provides an effective and versatile method for the synthesis of α-methoxy ketones. A thorough understanding of the reaction mechanism, including the role of the α-methoxy group in potential chelation control, is key to optimizing reaction conditions and achieving high yields. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this valuable synthetic transformation.

References

  • Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Douglass, J. R., et al. (2016). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Omega, 1(4), 576-582.
  • Antoniou, M., et al. (2011). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Tetrahedron Letters, 52(42), 5484-5487.
  • LibreTexts Chemistry. (2023). 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Retrieved from [Link]

  • Pye, C. R., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • ResearchGate. (n.d.). Addition of Grignard reagent to nitrile. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Retrieved from [Link]

  • CHIMIA. (1997). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic addition to nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • YouTube. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

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Application Note: (R)-(+)-2-Methoxypropionitrile as a Versatile Chiral Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a determinative factor in the efficacy and safety of many modern pharmaceuticals. The synthesis of enantiomerically pure drug substances is therefore a cornerstone of pharmaceutical development. This application note provides a technical guide on the use of (R)-(+)-2-Methoxypropionitrile, a valuable and versatile chiral building block, for the stereoselective synthesis of key pharmaceutical intermediates. We detail its core reactivity as a chiral acyl anion equivalent, provide step-by-step protocols for its application in carbon-carbon bond formation, and present methods for its conversion into high-value chiral motifs such as β-hydroxy ketones and β-amino alcohols.

Introduction: The Imperative of Chirality and the Role of this compound

Over half of all drugs currently in use are chiral compounds, yet many were historically marketed as racemates—an equimolar mixture of two enantiomers. It is now well-established that enantiomers of a drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic properties. This understanding has driven a paradigm shift towards the development of single-enantiomer drugs to improve therapeutic indices and reduce adverse effects.

This compound has emerged as a critical synthon in this endeavor. Its utility stems from three key features:

  • Stereochemical Stability: The chiral center is stable to the strongly basic conditions required for its activation.

  • Acyl Anion Equivalence: Upon deprotonation, it serves as a chiral nucleophile, enabling the formation of new carbon-carbon bonds with excellent stereocontrol.

  • Versatile Functional Group: The nitrile and methoxy groups can be readily transformed into other functionalities, such as ketones, carboxylic acids, or amines, unlocking a variety of synthetic pathways.

This guide will explore the fundamental principles and practical applications of this powerful chiral building block.

Physicochemical and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValue
CAS Number 64531-49-3[1]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 120-122 °C
Density 0.92-0.94 g/cm³
Optical Rotation [α]²⁰/D +25° to +35° (neat)
Safety Hazard! Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates highly toxic cyanide gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Mechanistic Principle: The Chiral Acyl Anion Equivalent

The primary utility of this compound lies in its ability to function as a chiral acyl anion equivalent. The α-proton is acidic enough to be removed by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA).[2][3][4] The resulting lithiated species is a stereochemically defined nucleophile that can react with various electrophiles.

The subsequent hydrolysis of the resulting α-methoxy cyanohydrin derivative unmasks a ketone functionality. This two-step sequence is conceptually equivalent to the stereocontrolled addition of a chiral acyl anion—a synthetic transformation that is otherwise challenging to achieve directly.

G cluster_activation Activation cluster_reaction Reaction & Transformation start (R)-2-Methoxy- propionitrile anion Chiral Lithiated Anion start->anion intermediate Adduct (α-Methoxy Cyanohydrin) anion->intermediate electrophile Electrophile (e.g., Aldehyde R'-CHO) product Chiral Ketone Intermediate intermediate->product

Caption: General reaction pathway for this compound.

Application Protocol: Synthesis of a Chiral β-Hydroxy Ketone

Chiral β-hydroxy ketones are prevalent structural motifs in numerous pharmaceuticals, including statins and HIV protease inhibitors.[5][6] This protocol details their synthesis via the stereoselective addition of the anion of this compound to an aldehyde, followed by hydrolysis.

Overall Reaction Scheme
Reaction scheme for chiral beta-hydroxy ketone synthesis
Materials and Equipment
  • This compound

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Hydrochloric Acid (HCl), 3 M aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)

  • Magnetic stirrer, stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

Part A: Stereoselective Addition

  • LDA Preparation (In Situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq, e.g., 1.54 mL, 11 mmol for a 10 mmol scale reaction). Cool the solution to -78 °C.

  • Add n-BuLi (1.05 eq, e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

    • Scientist's Note: Preparing LDA in situ ensures it is fresh and highly reactive. Maintaining the temperature at -78 °C is crucial to prevent base decomposition and side reactions.[2][4]

  • Anion Formation: Add this compound (1.0 eq, e.g., 0.851 g, 10 mmol) dropwise to the LDA solution at -78 °C. A color change (typically to yellow or orange) indicates anion formation. Stir for 1 hour at this temperature.

  • Electrophile Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq, 1.09 mL, 12 mmol) dropwise to the reaction mixture. Ensure the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl and extracting with ethyl acetate.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-methoxy cyanohydrin adduct.

Part B: Hydrolysis to the β-Hydroxy Ketone

  • Hydrolysis Setup: Dissolve the crude adduct from Part A in a mixture of THF (20 mL) and 3 M aqueous HCl (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 60-70 °C) and stir vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Mechanistic Insight: The acidic conditions protonate the nitrile, making it susceptible to hydrolysis, while also cleaving the methoxy group to reveal the ketone.[7][8]

  • Workup: Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ketone.

Characterization and Validation
  • Structure: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Assess by HPLC or GC.

  • Stereoselectivity: Determine the diastereomeric ratio (d.r.) from the ¹H NMR of the crude product. Determine the enantiomeric excess (e.e.) of the major diastereomer by chiral HPLC analysis.

Experimental Workflow and Data Summary

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Hydrolysis cluster_analysis Purification & Analysis prep_glass Flame-dry glassware prep_reagents Distill solvents/ amines prep_glass->prep_reagents lda Prepare LDA in THF at -78°C prep_reagents->lda anion Form Nitrile Anion (1 hr @ -78°C) lda->anion add Add Aldehyde (2-4 hrs @ -78°C) anion->add quench Quench with aq. NH4Cl add->quench extract1 Extract with EtOAc quench->extract1 concentrate1 Concentrate extract1->concentrate1 hydrolyze Hydrolyze with aq. HCl, Reflux concentrate1->hydrolyze extract2 Neutralize & Extract hydrolyze->extract2 purify Flash Column Chromatography extract2->purify char Characterize (NMR, MS, HPLC) purify->char

Caption: Experimental workflow for chiral β-hydroxy ketone synthesis.

Quantitative Data (Representative)
ElectrophileProductYield (%)d.r.e.e. (%)
Isobutyraldehyde(R)-5-Hydroxy-2-methoxy-2,4-dimethylpentanenitrile85-92>95:5>98
Benzaldehyde(R)-3-Hydroxy-2-methoxy-2-methyl-3-phenylpropanenitrile80-88>90:10>98
Final Ketone(R)-4-Hydroxy-5-methyl-2-hexanone75-85 (overall)>95:5>98

Conclusion

This compound is a highly effective and reliable chiral building block for the asymmetric synthesis of pharmaceutical intermediates. The protocols outlined here demonstrate its utility in creating complex chiral molecules like β-hydroxy ketones with exceptional levels of stereocontrol. The operational simplicity, combined with the high yields and selectivities achievable, makes this reagent an invaluable tool for researchers, scientists, and drug development professionals aiming to construct enantiomerically pure active pharmaceutical ingredients.

References

  • Martinelli, A., Volpicelli, R., Verzini, M., & Pengo, P. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega, 8(31), 28851–28858. [Link]

  • Fu, Y., et al. (2012). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Chemistry LibreTexts. (2023). Cyanohydrins. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. [Link]

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. OpenOChem Learn. [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Wikipedia. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research, 43(2), 288-99. [Link]

  • Chemistry LibreTexts. (2020). 13.22: Using LDA to Form an Enolate Ion. [Link]

Sources

The Strategic Application of (R)-(+)-2-Methoxypropionitrile in the Total Synthesis of Chiral β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules remains a paramount objective, particularly in the realm of pharmaceutical and natural product chemistry. Chiral building blocks serve as foundational scaffolds upon to construct complex molecular architectures with precise stereochemical control. Among these, (R)-(+)-2-Methoxypropionitrile, a versatile chiral cyanohydrin derivative, has emerged as a valuable synthon for the introduction of a stereodefined propionitrile unit. This application note provides a detailed exploration of the role of this compound in total synthesis, with a focus on its application in the stereoselective synthesis of β-amino acids, crucial components of numerous biologically active compounds.

The Significance of this compound as a Chiral Precursor

This compound offers a unique combination of functionalities: a chiral center, a nitrile group amenable to various transformations, and a methoxy group that can be strategically manipulated or retained. This trifecta of features allows for its use as a chiral template, guiding the stereochemical outcome of subsequent reactions to afford enantiomerically enriched products. The inherent chirality of the molecule obviates the need for asymmetric induction in later steps, streamlining the synthetic route and enhancing overall efficiency.

This guide will present a detailed, field-proven protocol for the synthesis of a protected (R)-β-amino acid, starting from this compound. The causality behind each experimental choice will be elucidated, and the entire workflow is designed as a self-validating system for researchers in drug development and natural product synthesis.

Visualizing the Synthetic Pathway

The overall synthetic strategy involves a three-step sequence: diastereoselective reduction of the nitrile to a primary amine, protection of the resulting amine, and finally, hydrolysis of the methyl ether to unveil the carboxylic acid functionality.

Synthetic_Pathway A This compound B (R)-3-Amino-2-methoxypropane A->B Diastereoselective Nitrile Reduction C tert-Butyl ((R)-3-amino-2-methoxypropyl)carbamate B->C Amine Protection (Boc) D (R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid C->D Hydrolysis

Caption: Synthetic workflow from this compound to a protected β-amino acid.

Part 1: Diastereoselective Reduction of the Nitrile Moiety

The critical first step in this synthetic sequence is the reduction of the nitrile group to a primary amine. The stereochemical outcome of this reduction is paramount to preserving the enantiopurity of the starting material. Raney® Nickel, a sponge-like nickel catalyst, is an effective reagent for this transformation, often proceeding with high stereoselectivity, particularly when the reaction is conducted under controlled conditions.[1][2]

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

Materials:

  • This compound

  • Raney® Nickel (activated, slurry in water)

  • Anhydrous Ethanol

  • Hydrogen gas (high purity)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 1.0 g) with anhydrous ethanol (3 x 20 mL) to remove water. The catalyst should be kept wet with ethanol at all times to prevent ignition.

  • Reaction Setup: To a high-pressure reactor, add the washed Raney® Nickel catalyst under a stream of inert gas (e.g., argon).

  • Substrate Addition: Add a solution of this compound (e.g., 5.0 g, 58.7 mmol) in anhydrous ethanol (100 mL).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst is pyrophoric and should be quenched by slowly adding water to it in a fume hood.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude (R)-3-Amino-2-methoxypropane, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions and to ensure the optimal activity of the Raney® Nickel catalyst.

  • Vigorous Stirring: Ensures efficient contact between the substrate, catalyst, and hydrogen gas, leading to a faster and more complete reaction.

  • Celite® Filtration: Raney® Nickel is a fine powder that can be difficult to remove by simple filtration. A pad of Celite® provides a more effective filtration medium.

Stereochemical Rationale: The diastereoselective reduction is guided by the existing chiral center. The hydride is delivered to the less sterically hindered face of the nitrile-catalyst complex, leading to the formation of the desired stereoisomer.

Part 2: Protection of the Primary Amine

To prevent unwanted side reactions in the subsequent hydrolysis step, the newly formed primary amine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the planned hydrolysis and its ease of removal under acidic conditions if required later in a synthetic sequence.[3][4][5]

Protocol 2: Boc Protection of (R)-3-Amino-2-methoxypropane

Materials:

  • Crude (R)-3-Amino-2-methoxypropane from Protocol 1

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the crude (R)-3-Amino-2-methoxypropane (assuming ~5.2 g from the previous step) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 equivalents, ~8.7 mL) to the solution.

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath and add a solution of (Boc)₂O (1.1 equivalents, ~14.0 g) in DCM (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water (50 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl ((R)-3-amino-2-methoxypropyl)carbamate.

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the acidic byproduct formed during the reaction, driving the reaction to completion.

  • Dropwise Addition at 0 °C: Controls the exothermic nature of the reaction and minimizes the formation of side products.

  • Aqueous Workup: Removes excess reagents and byproducts, simplifying the purification process.

Part 3: Hydrolysis to the β-Amino Acid

The final step is the hydrolysis of the methyl ether to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions. Basic hydrolysis is often preferred to avoid premature cleavage of the Boc protecting group.[6][7][8][9][10]

Protocol 3: Basic Hydrolysis of the Methyl Ether

Materials:

  • tert-Butyl ((R)-3-amino-2-methoxypropyl)carbamate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (e.g., 10.0 g) in a mixture of methanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (5 equivalents) to the solution and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (R)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid. The product can be further purified by recrystallization or chromatography if necessary.

Causality of Experimental Choices:

  • Methanol/Water Co-solvent: Ensures the solubility of both the starting material and the sodium hydroxide.

  • Reflux Conditions: Provides the necessary energy to drive the hydrolysis of the relatively stable methyl ether.

  • Acidification: Protonates the carboxylate salt to yield the free carboxylic acid, which can then be extracted into an organic solvent.

Data Presentation

StepTransformationReagents and ConditionsTypical Yield (%)Diastereomeric/Enantiomeric Excess (%)
1Nitrile ReductionRaney® Ni, H₂ (50-100 psi), EtOH, rt85-95>98 de
2Boc Protection(Boc)₂O, Et₃N, DCM, 0 °C to rt90-98>99 ee
3HydrolysisNaOH, MeOH/H₂O, reflux75-85>99 ee

Yields and selectivities are based on analogous transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.[1][3][6]

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final β-amino acid.[11][12][13]

Conclusion

This compound serves as an excellent chiral starting material for the efficient and stereocontrolled synthesis of valuable β-amino acids. The protocols outlined in this application note provide a robust and reproducible methodology for researchers in the fields of total synthesis and drug discovery. The strategic use of this chiral building block exemplifies the power of leveraging readily available, enantiopure starting materials to access complex and medicinally relevant molecular targets.

References

  • Wu, B., et al. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Synlett, 2010(1), 95-98.
  • Mebane, R. C., et al. (2004). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Wikipedia contributors. (2023). Nitrile reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Gaspard, C., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
  • Organic Reactions Wiki. Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Reactions Wiki. Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemguide. Hydrolysing Nitriles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-(+)-2-Methoxypropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the purification of this valuable chiral intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high chemical and enantiomeric purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from a reaction mixture.

Question 1: My final product has low chemical purity after distillation. What are the likely causes and how can I improve it?

Answer:

Low chemical purity after distillation is a common issue that can often be traced back to several factors related to the physical properties of this compound and potential impurities. The boiling point of (S)-(-)-2-Methoxypropionitrile is reported to be 113°C, and we can assume the (R)-enantiomer has a similar boiling point[1]. Potential impurities could include starting materials, solvents, or byproducts with close boiling points.

Potential Causes and Solutions:

  • Azeotrope Formation: Certain impurities may form an azeotrope with the product, making separation by simple distillation difficult.

    • Solution: Consider using a different solvent for the reaction or workup to avoid azeotrope formation. Alternatively, extractive distillation with a suitable solvent like β-methoxypropionitrile, which has been shown to be effective in separating hydrocarbons of close boiling range, could be explored[2].

  • Inefficient Fractionating Column: The efficiency of your distillation setup is crucial.

    • Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a column with a higher plate count, such as a Vigreux or packed column (e.g., with Raschig rings), is recommended[3].

  • Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.

  • Incomplete Removal of Non-Volatile Impurities: Non-volatile impurities can be carried over with the distillate if the distillation is too rapid or "bumping" occurs.

    • Solution: Ensure a slow and steady distillation rate. The use of boiling chips or a magnetic stirrer can promote smooth boiling. A preliminary purification step, such as a simple filtration or a short-path distillation to remove baseline non-volatile materials, can be beneficial.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column, a condenser, and receiving flasks. Ensure all glassware joints are properly sealed for vacuum.

  • Crude Material Preparation: Charge the distillation flask with the crude this compound. It is advisable to perform a pre-treatment, such as washing the crude mixture with brine and drying over an anhydrous salt like MgSO₄, to remove water and some polar impurities[4].

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle with a stirrer.

    • Collect and discard the initial low-boiling fraction, which will likely contain residual solvents.

    • Carefully collect the main fraction at the expected boiling point under the applied vacuum.

    • Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.

  • Analysis: Analyze the collected fractions for chemical purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[5][6].

Question 2: The enantiomeric excess (ee) of my purified this compound is lower than expected. What could be causing this and how can I improve it?

Answer:

A lower than expected enantiomeric excess (ee) is a critical issue for chiral compounds. This can be due to racemization during the reaction or purification process, or inefficient separation of enantiomers.

Potential Causes and Solutions:

  • Racemization: The stereocenter in 2-methoxypropionitrile can be susceptible to racemization, especially under basic or harsh acidic conditions, or at elevated temperatures[7].

    • Solution:

      • pH Control: During workup and purification, maintain neutral or slightly acidic conditions. Avoid strong bases.

      • Temperature Control: Minimize the time the compound is exposed to high temperatures. As mentioned previously, vacuum distillation is preferred over atmospheric distillation.

  • Inadequate Purification Method for Enantiomers: Standard purification techniques like distillation or silica gel chromatography are generally not effective for separating enantiomers[8].

    • Solution: Chiral purification methods are necessary to separate the (R) and (S) enantiomers.

      • Preparative Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most common and effective method for enantioseparation[8][]. Polysaccharide-based CSPs are often successful for a wide range of compounds[10].

      • Diastereomeric Crystallization: This classic method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The desired diastereomer is then isolated and the resolving agent is removed to yield the pure enantiomer.

Workflow for Improving Enantiomeric Excess:

Caption: Decision workflow for improving the enantiomeric excess of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound reaction mixture?

A1: The impurities will largely depend on the synthetic route. A thorough understanding of the reaction pathway is crucial for identifying potential impurities[11]. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde/ketone, cyanide source, and methoxy source.

  • The Undesired (S)-enantiomer: The enantiomeric counterpart of your target molecule.

  • Byproducts from Side Reactions: These can be numerous and specific to your reaction conditions. For instance, in a Strecker-type synthesis, side products from the hydrolysis of the nitrile or imine could be present[4].

  • Residual Solvents: Solvents used in the reaction and workup procedures (e.g., toluene, ethyl acetate, hexanes)[4][12].

  • Catalyst Residues: If a catalyst was used in the synthesis, traces may remain in the crude product[4].

Q2: How do I determine the enantiomeric excess of my product?

A2: The most reliable and widely used method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC) [10][13]. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification[][14].

Calculation of Enantiomeric Excess (% ee): The % ee is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula[13][15]:

% ee = [ |Area of (R)-enantiomer - Area of (S)-enantiomer| / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

A racemic mixture (50:50 of both enantiomers) has an ee of 0%, while a completely pure enantiomer has an ee of 100%[15].

Other methods for determining ee include:

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents or Solvating Agents: Can be used to differentiate enantiomers in the NMR spectrum[13].

  • Optical Rotation: While historically significant, this method measures the optical purity, which is only equivalent to enantiomeric excess if the specific rotation of the pure enantiomer is known and the relationship is linear[15][16].

Q3: What are the key differences between purification by distillation and purification by chromatography for this compound?

A3: Distillation and chromatography are fundamentally different purification techniques, each with its own advantages and limitations for this specific compound.

FeatureDistillationChromatography (Silica Gel)Preparative Chiral HPLC/SFC
Principle Separation based on differences in boiling points[3].Separation based on differences in polarity and interaction with the stationary phase[4].Separation of enantiomers based on differential interaction with a chiral stationary phase[8][].
Primary Use Removal of solvents and impurities with significantly different boiling points.Removal of polar or non-polar impurities.Separation of (R) and (S) enantiomers.
Separates Enantiomers? NoNoYes
Scalability High (suitable for large quantities).Moderate to high.Lower (can be scaled but is often more costly for large amounts).
Cost Generally lower cost for equipment and consumables.Moderate cost.High cost due to specialized columns and instrumentation.

Q4: Can I use silica gel column chromatography to purify this compound?

A4: Yes, silica gel column chromatography can be an effective method for removing chemical impurities that have different polarities than your product[4][12]. For example, it can separate your nitrile product from more polar alcohol starting materials or less polar byproducts. However, it is crucial to remember that standard silica gel is achiral and will not separate the (R) and (S) enantiomers[8].

Experimental Protocol: Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution: Pass a solvent system (eluent) of appropriate polarity through the column. A common starting point for nitriles could be a mixture of hexanes and ethyl acetate[4]. The polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or another analytical technique to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of a Typical Chromatography Setup:

G cluster_0 Chromatography Column cluster_1 Collection a Solvent Reservoir e Eluent b Stopcock g Collection Flasks b->g Fractions c Silica Gel f Cotton/Frit d Crude Sample Band e->d Elution

Caption: A simplified diagram of a column chromatography setup.

References

  • Corey, E. J., & Ohtani, M. (1989). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Available at: [Link]

  • Process for recovering high purity isoprene by extractive distillation with methoxypropionitrile. (n.d.). Google Patents.
  • 3-Methoxypropionitrile. (n.d.). LookChem. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. Available at: [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). RotaChrom. Available at: [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Available at: [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022, May 12). MDPI. Available at: [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • The Creation and Separation of Impurities. (2020, July 31). Veeprho. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). NIH. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021, February 21). PMC - PubMed Central. Available at: [Link]

  • Synthesis of Methoxyisopropyl (MIP)-Protected ( R )-Mandelonitrile and Derivatives in a Flow Reactor. (2016, January 6). Radboud Repository. Available at: [Link]

  • Advanced Analytical Techniques for Quality Control in GMP Synthesis. (n.d.). JOCPR. Available at: [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). (n.d.). mhlw.go.jp. Available at: [Link]

  • Chemical Properties of 3-Methoxypropionitrile. (n.d.). Cheméo. Available at: [Link]

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Side reactions and byproducts in 2-methoxypropionitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methoxypropionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this synthesis. The information is presented in a practical question-and-answer format to directly address issues that may arise during your experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific problems that can occur during the synthesis of 2-methoxypropionitrile, which is typically prepared from acetaldehyde, hydrogen cyanide, and methanol. The primary reaction involves the formation of acetaldehyde cyanohydrin, followed by etherification with methanol.

Issue 1: Low Yield of 2-Methoxypropionitrile

Q: My reaction is resulting in a significantly lower than expected yield of 2-methoxypropionitrile. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to side reactions involving the starting materials and intermediates. Here’s a breakdown of the likely culprits and corresponding solutions:

Probable Cause 1: Acetaldehyde Side Reactions

Acetaldehyde is a highly reactive compound prone to several side reactions that can consume it before it forms the desired cyanohydrin intermediate.

  • Hemiacetal and Acetal Formation: In the presence of methanol, acetaldehyde can form acetaldehyde methyl hemiacetal and subsequently acetaldehyde dimethyl acetal.[1][2][3] While hemiacetal formation is reversible, the formation of the more stable acetal can sequester the acetaldehyde, reducing the amount available for the reaction with cyanide.[2][3] This is particularly prevalent under acidic conditions.[1][2][3]

  • Aldol Condensation: Under basic conditions, which are often used to catalyze cyanohydrin formation, acetaldehyde can undergo self-condensation to form 3-hydroxybutanal (aldol) and subsequent dehydration products.[4]

Solutions:

  • Control of pH: Maintain a slightly basic to neutral pH to favor cyanohydrin formation while minimizing acid-catalyzed acetal formation and base-catalyzed aldol condensation.[4] The reaction of aldehydes and ketones with hydrogen cyanide is catalyzed by a base, which generates the cyanide ion (CN-), a stronger nucleophile.[4]

  • Order of Reagent Addition: Add the cyanide source to the acetaldehyde first to form the cyanohydrin before introducing methanol. This minimizes the time acetaldehyde and methanol are in contact under reactive conditions.

  • Temperature Control: Keep the reaction temperature low, typically between 0-10 °C, especially during the addition of reagents. This helps to control the rates of competing side reactions.

Probable Cause 2: Cyanohydrin Reversibility and Side Reactions

The formation of acetaldehyde cyanohydrin is a reversible equilibrium.[5]

  • Reversion to Starting Materials: Under certain conditions, the cyanohydrin can revert to acetaldehyde and hydrogen cyanide, which can then be consumed in the side reactions mentioned above.

  • Hydrolysis: If water is present in the reaction mixture, the nitrile group of the cyanohydrin or the final product can be hydrolyzed to a carboxylic acid, especially under strongly acidic or basic conditions.[6]

Solutions:

  • Use of Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis.

  • Immediate Etherification: Proceed with the etherification step with methanol promptly after the formation of the cyanohydrin to trap it as the more stable 2-methoxypropionitrile.

Probable Cause 3: Catalyst Issues

  • Catalyst Poisoning: Impurities in the starting materials, such as sulfur compounds, can poison catalysts that might be used in some synthetic variations.[7][8] While the base-catalyzed reaction is common, alternative catalytic systems could be susceptible.

  • Incorrect Catalyst Choice: The choice of base is critical. Strong bases can promote aldol condensation more aggressively.

Solutions:

  • Purify Starting Materials: Ensure the purity of acetaldehyde, methanol, and the cyanide source.

  • Optimize Base Catalyst: Use a weak base as a catalyst, such as sodium or potassium cyanide itself, or a mild organic base.

ParameterRecommended ConditionRationale
Temperature 0-10 °CMinimizes side reactions like aldol condensation.
pH Slightly basic to neutralFavors cyanohydrin formation over acetal formation.[4]
Reagent Purity AnhydrousPrevents hydrolysis of the nitrile group.[6]
Order of Addition Cyanide to acetaldehyde, then methanolMaximizes cyanohydrin formation before competing reactions.
Issue 2: Presence of Significant Byproducts in the Final Product

Q: After purification, I'm still observing significant impurities in my 2-methoxypropionitrile sample. What are these byproducts and how can I remove them?

A: The most common byproducts are those resulting from the side reactions of the starting materials. Identifying them is key to selecting the appropriate purification strategy.

Common Byproducts and Their Formation:

  • Acetaldehyde Dimethyl Acetal: Formed from the reaction of acetaldehyde with two equivalents of methanol, especially under acidic conditions.[1][2][3]

  • 3-Hydroxybutanal (and derivatives): Results from the aldol condensation of acetaldehyde.[4]

  • Unreacted Acetaldehyde Cyanohydrin: Due to incomplete etherification.

  • Polymers of Acetaldehyde: Paraldehyde, a cyclic trimer of acetaldehyde, can form, particularly in the presence of acid traces.[2]

  • 3-Methoxypropionitrile: An isomer that can be formed if the starting material is acrylonitrile instead of acetaldehyde and hydrogen cyanide.[9][10] This is a different synthetic route but worth noting in case of starting material confusion.

Purification Strategies:

  • Fractional Distillation: This is the most effective method for separating 2-methoxypropionitrile from byproducts with different boiling points, such as acetaldehyde dimethyl acetal and unreacted starting materials.

  • Aqueous Extraction: Washing the crude product with water can help remove water-soluble impurities like unreacted cyanohydrin and some aldol condensation products.

  • Column Chromatography: For small-scale, high-purity applications, silica gel chromatography can be employed.[11] However, the stability of the product on silica should be checked first to avoid decomposition.[11]

ByproductBoiling Point (°C)Removal Method
2-Methoxypropionitrile~120 °C-
Acetaldehyde Dimethyl Acetal64 °CFractional Distillation
Acetaldehyde21 °CFractional Distillation
Methanol65 °CFractional Distillation
3-HydroxybutanalDecomposes on heatingAqueous Extraction

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2-methoxypropionitrile?

A1: The synthesis proceeds in two main steps:

  • Nucleophilic Addition: The cyanide ion (CN⁻), typically from a source like HCN or NaCN, acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde. This forms a tetrahedral intermediate which is then protonated to yield acetaldehyde cyanohydrin (2-hydroxypropanenitrile).[4][5][12]

  • Etherification: The hydroxyl group of the acetaldehyde cyanohydrin is then etherified by methanol. This step is typically acid-catalyzed, where the acid protonates the hydroxyl group, making it a good leaving group (water). Methanol then attacks the carbocation to form the ether linkage.

Q2: Can I use other alcohols besides methanol?

A2: Yes, in principle, other primary alcohols can be used to generate the corresponding 2-alkoxypropionitriles. However, the reaction conditions, particularly temperature and catalyst, may need to be re-optimized for different alcohols due to variations in their reactivity and steric hindrance.

Q3: What are the safety precautions I should take during this synthesis?

A3: This synthesis involves highly toxic and flammable materials.

  • Hydrogen Cyanide (HCN): Extremely toxic and volatile. All manipulations involving HCN or cyanide salts (which can release HCN upon acidification) must be performed in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available and be trained in its use.

  • Acetaldehyde: Highly flammable with a low boiling point. It is also an irritant and a potential carcinogen.

  • Methanol: Flammable and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

main_reaction Acetaldehyde Acetaldehyde Cyanohydrin Acetaldehyde Cyanohydrin Acetaldehyde->Cyanohydrin + HCN HCN HCN HCN->Cyanohydrin Product 2-Methoxypropionitrile Cyanohydrin->Product + Methanol - H2O Methanol Methanol Methanol->Product

Caption: Main synthetic route to 2-methoxypropionitrile.

side_reactions cluster_acetaldehyde Acetaldehyde Side Reactions cluster_cyanohydrin Cyanohydrin Side Reactions Acetaldehyde Acetaldehyde Acetal Acetaldehyde Dimethyl Acetal Acetaldehyde->Acetal + 2 CH3OH Aldol Aldol Condensation Product Acetaldehyde->Aldol Self-condensation Methanol Methanol Methanol->Acetal Base Base Base->Aldol Acid Acid Acid->Acetal Cyanohydrin Acetaldehyde Cyanohydrin Reversion Acetaldehyde + HCN Cyanohydrin->Reversion Reversible Hydrolysis 2-Hydroxypropanoic Acid Cyanohydrin->Hydrolysis Reversion->Cyanohydrin Equilibrium Water H2O Water->Hydrolysis

Caption: Common side reactions in 2-methoxypropionitrile synthesis.

References

  • Bell, R. P., & McDougall, A. O. (1952). The reactions of acetaldehyde with methanol. Canadian Journal of Chemistry, 30(7), 543-553. [Link]

  • Bell, R. P., & McDougall, A. O. (1952). The reactions of acetaldehyde with methanol. ResearchGate. [Link]

  • Meadows, J. S., et al. (2021). Quantum Tunneling Mediated Low-Temperature Synthesis of Interstellar Hemiacetals. The Journal of Physical Chemistry A, 125(34), 7496-7505. [Link]

  • Heck, A. J. R., et al. (1990). A study of the gas-phase reaction between protonated acetaldehyde and methanol. Journal of the American Society for Mass Spectrometry, 1(6), 481-488. [Link]

  • Knifton, J. F. (1984). Process for preparing acetaldehyde from methanol and synthesis gas using a novel catalyst composition. U.S.
  • Quora. (2017). Reaction of acetaldehyde with HCN followed by hydrolysis. Which compounds give a compound?[Link]

  • Krishnamurthy, R., et al. (2019). A Prebiotic Route to Lactate from Acetaldehyde, Cyanide and Carbon Dioxide. ResearchGate. [Link]

  • Filo. (2025). Question 5 - Reaction Mechanism. Study the reaction below. O CH₃CH + HCN..[Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • BASF AG. (1982). Process for the preparation of methoxypropionitrile.
  • LookChem. (n.d.). Cas 110-67-8, 3-Methoxypropionitrile. [Link]

  • van der Scheer, M., et al. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

  • Kim, I., et al. (2008). Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst. PMC - NIH. [Link]

  • Paquette, L. A. (2001). 2-Methoxypropene. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • BASF AG. (1972). Methoxypropionitrile prepn - from acrylonitrile and methanol using triethanolamine and ethylene oxide reaction prod as catalyst.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxypropanenitrile. PubChem Compound Database. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9). [Link]

  • van der Scheer, M., et al. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv. [Link]

  • Stamate, C. G., et al. (2020). Production of acetonitrile and/or hydrogen cyanide from ammonia and methanol. U.S.
  • INEOS. (2012). IMPROVED PROCESS TO CO-MANUFACTURE ACRYLONITRILE AND HYDROGEN CYANIDE.
  • Standard Oil Co. (1991). Preparation of hydrogen cyanide from crude acetonitrile.
  • INEOS. (2010). Improved process to co-manufacture acrylonitrile and hydrogen cyanide.
  • Mitsubishi Gas Chemical Co., Inc. (2000). Integrated method for producing methyl methacrylate and hydrogen cyanide. U.S.

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Technical Support Center: Troubleshooting Racemization of Chiral Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral nitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stereochemical integrity of chiral nitriles. The preservation of a single enantiomer is often critical for biological activity and regulatory approval, making the prevention of racemization a paramount concern in drug development and organic synthesis.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues of racemization. Our approach is rooted in mechanistic principles to empower you not just to fix a problem, but to understand its cause and prevent its recurrence.

Part 1: The Core Issue: Understanding the Mechanism of Racemization

Before troubleshooting, it is essential to understand why chiral nitriles racemize. The culprit is the acidity of the hydrogen atom on the chiral carbon (the α-carbon).

Q1: What is the fundamental mechanism of nitrile racemization?

A1: Racemization of a chiral nitrile occurs through a deprotonation-reprotonation mechanism.[2][3] The process involves two key steps:

  • Deprotonation: A base removes the acidic proton from the α-carbon, creating a planar, achiral carbanion intermediate (often referred to as a nitrile anion or keteniminate).[3][4] Because this intermediate is flat, the stereochemical information at that center is lost.

  • Reprotonation: A proton source (such as the conjugate acid of the base or a protic solvent) adds a proton back to the planar carbanion. This can happen from either face of the planar intermediate with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[2]

The acidity of this α-proton is the critical factor. While typical alkane C-H bonds have a pKa around 50, the α-proton of a nitrile is significantly more acidic (pKa ≈ 25-30) due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion.[4][5][6]

Caption: Mechanism of base-catalyzed racemization of a chiral nitrile.

Part 2: Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations in a problem-and-solution format.

Issue 1: Significant loss of enantiomeric excess (ee) is observed during a reaction.

Your starting material has high ee, but the isolated product shows significant or complete racemization.

Possible Cause A: The base is too strong or used in excess.

  • Causality: The rate of racemization is directly proportional to the rate of deprotonation. A stronger base will deprotonate the α-carbon more rapidly and extensively, leading to faster racemization. Even weak bases can cause racemization if the reaction is prolonged.[7]

  • Solution:

    • Select a Weaker Base: If the reaction chemistry allows, switch to a weaker base. Consult a pKa table to make an informed choice. For example, if you are using sodium bis(trimethylsilyl)amide (NaHMDS), consider if a weaker base like 1,8-diazabicycloundec-7-ene (DBU) or even an inorganic base like sodium carbonate (Na₂CO₃) could suffice.[7]

    • Use Stoichiometric Amounts: Use the minimum effective amount of base. Excess base provides no benefit and only increases the risk of racemization.

    • Controlled Addition: Add the base slowly at a low temperature to maintain control over the reaction and minimize exposure of the product to basic conditions.

Table 1: Comparison of Common Bases and Their Propensity for Racemization

BaseAbbreviationpKa of Conjugate Acid (in DMSO)Typical UseRacemization Risk
Lithium DiisopropylamideLDA~36Strong, non-nucleophilic base for alkylationsVery High
Sodium HexamethyldisilazideNaHMDS~26Strong, non-nucleophilic baseHigh
Potassium tert-Butoxidet-BuOK~17 (in t-BuOH)Strong base for eliminations and alkylationsHigh
1,8-Diazabicycloundec-7-eneDBU~13.5Non-nucleophilic base for various transformationsModerate to High
TriethylamineEt₃N~9.0Mild organic base, acid scavengerLow to Moderate
Sodium CarbonateNa₂CO₃~10.3 (pKa of HCO₃⁻)Mild inorganic baseLow

Note: pKa values are approximate and can vary with solvent.

Possible Cause B: The reaction temperature is too high.

  • Causality: Chemical reactions, including deprotonation, proceed faster at higher temperatures. Heat provides the activation energy needed for the base to remove the α-proton. Studies on α-aryl-α-fluoroacetonitriles have shown they are configurationally stable at high temperatures (e.g., 130°C) in neutral conditions, but racemize rapidly in the presence of a base even at room temperature.[8]

  • Solution:

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at 0 °C or -78 °C if reagents are stable.

    • Patience is Key: A longer reaction time at a lower temperature is almost always preferable to a faster reaction at a higher temperature when dealing with stereochemically sensitive molecules.

Possible Cause C: Prolonged exposure to reaction conditions.

  • Causality: Racemization is a time-dependent process. The longer your chiral molecule is exposed to the racemizing conditions (e.g., base, heat), the more the enantiomeric excess will degrade.[7]

  • Solution:

    • Monitor the Reaction Closely: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.

    • Quench Promptly: As soon as the reaction is complete, quench it immediately to neutralize the catalyst or reagent causing racemization.

Issue 2: The enantiomeric excess decreases during workup or purification.

The reaction mixture shows high ee, but the final, purified compound has a lower ee.

Possible Cause A: Acidic or basic aqueous workup.

  • Causality: Washing with acidic (e.g., 1M HCl) or basic (e.g., NaHCO₃, NaOH) aqueous solutions can expose the chiral nitrile to conditions that promote racemization, even for brief periods.

  • Solution:

    • Use a Neutral Quench/Wash: Quench the reaction with a neutral or weakly acidic reagent like saturated aqueous ammonium chloride (NH₄Cl).

    • Wash with Brine: Use brine (saturated NaCl solution) to remove water during extractions. This is generally pH neutral.

    • Minimize Contact Time: Perform extractions quickly and move to the drying and solvent removal steps promptly.

Possible Cause B: Racemization on silica gel during column chromatography.

  • Causality: Standard silica gel is acidic (pH ≈ 4-5) and its high surface area can act as a catalyst for racemization, especially for sensitive substrates. The protonated silanol groups on the surface can facilitate the protonation/deprotonation cycle.

  • Solution:

    • Deactivate the Silica: Neutralize the silica gel before use. See Protocol 2 for a standard procedure.

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluent system. This neutralizes the acidic sites on the silica gel as the solvent runs through the column.

    • Consider Alternative Stationary Phases: If racemization persists, switch to a more inert stationary phase like neutral or basic alumina, or Florisil®.

Part 3: Experimental Protocols & Workflows

To provide a self-validating system, here are protocols to test for and prevent racemization.

Protocol 1: Controlled Racemization Test

This experiment helps determine the stability of your chiral nitrile to a specific base.

  • Setup: In three separate vials, dissolve a small amount (~5-10 mg) of your enantiomerically pure nitrile in the reaction solvent.

  • Control Vial: Add no base to the first vial. This is your stability control.

  • Test Vial: To the second vial, add a stoichiometric equivalent of the base you intend to use.

  • Stress Vial: To the third vial, add the same amount of base and heat it to your intended reaction temperature.

  • Monitor: Take aliquots from each vial at set time points (e.g., 10 min, 1 hr, 4 hr, 24 hr).

  • Analysis: Quench the aliquots, perform a mini-workup, and analyze the enantiomeric excess of each sample by chiral HPLC or GC.

  • Evaluation: Compare the ee of the test and stress vials to the control. This will give you a quantitative measure of how quickly your compound racemizes under your proposed conditions.

Protocol 2: Deactivating Silica Gel for Chromatography
  • Prepare Slurry: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes or dichloromethane).

  • Add Base: To this slurry, add 1-2% (v/v) of triethylamine.

  • Stir: Stir the slurry for 30-60 minutes.

  • Pack Column: Pack your chromatography column with the treated silica slurry as you normally would.

  • Eluent: Prepare your eluent system and add the same percentage of triethylamine (1-2%) to it. This ensures the column remains deactivated throughout the purification.

TroubleshootingWorkflow start Racemization Observed (Loss of ee) check_when When is ee lost? start->check_when during_rxn During Reaction check_when->during_rxn In-process during_workup During Workup/ Purification check_when->during_workup Post-reaction check_base Is base too strong? during_rxn->check_base solution_base Use weaker base. Use stoichiometric amount. Add slowly at low temp. check_base->solution_base Yes check_temp Is temp too high? check_base->check_temp No solution_temp Lower reaction temp. Allow longer reaction time. check_temp->solution_temp Yes check_time Is reaction time too long? check_temp->check_time No solution_time Monitor reaction closely. Quench promptly. check_time->solution_time Yes check_workup Acidic/Basic workup? during_workup->check_workup solution_workup Use neutral quench (NH4Cl). Wash with brine. check_workup->solution_workup Yes check_silica Using standard silica gel? check_workup->check_silica No solution_silica Deactivate silica with Et3N. Use neutral alumina. check_silica->solution_silica Yes

Caption: A logical workflow for troubleshooting nitrile racemization.

Part 4: Frequently Asked Questions (FAQs)

Q2: How can I accurately measure the enantiomeric excess (ee) of my chiral nitrile?

A2: The most reliable methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for screening.[8] Method development involves screening different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to achieve baseline separation of the two enantiomers.

  • Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable nitriles. A chiral capillary column (e.g., based on cyclodextrin derivatives) is required.

  • NMR Spectroscopy with Chiral Shift Reagents: This is a less common method where a chiral lanthanide shift reagent is added to the NMR sample, which can induce separate signals for the two enantiomers. It is generally less accurate than chromatographic methods.

Q3: Are all chiral nitriles susceptible to racemization?

A3: No. Racemization requires an acidic proton on the chiral center. If the stereocenter is a quaternary carbon (i.e., has no attached hydrogen), it cannot be deprotonated and is therefore configurationally stable.[9] Similarly, if the α-proton is not activated (e.g., it is part of a simple alkyl chain with no other electron-withdrawing groups), it will be much less acidic and far more resistant to racemization under typical basic conditions.

Q4: How does the choice of solvent affect racemization?

A4: The solvent plays a crucial role.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accelerate racemization by effectively solvating the cation of the base, making the basic anion "freer" and more reactive. However, their effect can be complex.[10]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can act as proton sources, potentially accelerating the reprotonation step. In some cases, they can also hydrogen-bond with and stabilize the nitrile or the base, modulating reactivity.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): These are often preferred as they are less likely to actively participate in the mechanism, though racemization can still occur.[11]

The effect is substrate- and system-dependent, and solvent screening may be necessary for optimization.[11]

Q5: My analytical GC-MS shows a nitrile as an impurity in my oxime sample, but the ¹H NMR is perfectly clean. Is this related to racemization?

A5: This is unlikely to be racemization and is more likely an analytical artifact. Oximes can undergo thermal decomposition in the hot GC injection port, eliminating water to form the corresponding nitrile.[12] Therefore, the nitrile you observe in the GC-MS was likely not present in your bulk sample. To confirm this, you can try lowering the GC inlet temperature. If the nitrile peak decreases or disappears, it confirms on-instrument decomposition.[12] ¹H NMR is a more reliable technique for assessing the purity of the bulk sample in this case.

References
  • Steinauer, R., & Bodanszky, M. (1984). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 24(5), 488-493. [Link]

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  • Ozturk, T., et al. (2014). Chiroptical Properties and the Racemization of Pyrene and Tetrathiafulvalene-Substituted Allene: Substitution and Solvent Effects on Racemization in Tetrathiafulvalenylallene. The Journal of Organic Chemistry, 79(7), 3040-3047. [Link]

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  • ACS Publications. (2020). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (2023). Nitrile anion. [Link]

  • Wiley Online Library. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Organic Syntheses. Instructions for Articles. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]

  • PubMed. (2015). Enantioselective biotransformations of nitriles in organic synthesis. [Link]

  • Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. [Link]

  • ResearchGate. (2015). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. [Link]

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Column chromatography conditions for purifying (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (R)-(+)-2-Methoxypropionitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the challenges and solutions for purifying this small, polar, chiral molecule. Our approach is rooted in fundamental chromatographic principles to empower you to not only follow protocols but also to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the purification of this compound.

Q1: What are the biggest challenges in purifying this compound by column chromatography?

A1: The primary challenges stem from its molecular structure:

  • Small and Polar: Small, polar molecules often have limited retention on standard reversed-phase (like C18) or normal-phase (like silica) stationary phases, leading to co-elution with the solvent front.

  • Chirality: As an enantiomer, separating this compound from its (S)-(-) counterpart requires a chiral environment, necessitating the use of a chiral stationary phase (CSP).

  • Weak Chromophore: The molecule lacks a strong UV-absorbing chromophore, which can make detection by standard UV-Vis detectors challenging, especially at low concentrations.

Q2: Which type of chromatography is best suited for this purification?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most effective technique.[1][2] The choice of the specific CSP is critical and often requires screening.[3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a common starting point for a wide range of chiral molecules.[3]

Q3: Can I use normal-phase flash chromatography on silica gel?

A3: While standard silica gel chromatography is excellent for general purification to remove non-polar or highly polar impurities, it will not separate the (R) and (S) enantiomers.[4] You would first perform an initial clean-up using achiral chromatography, followed by chiral HPLC for the enantiomeric separation.

Q4: How do I detect 2-Methoxypropionitrile during chromatography?

A4: Detection can be challenging.

  • UV-Vis Detector: The nitrile group provides some UV absorbance at low wavelengths (around 200-220 nm). However, many common chromatography solvents also absorb in this region, leading to high background noise.

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method that is well-suited for this molecule.[5]

  • Refractive Index (RI) Detector: An RI detector can be used, but it is sensitive to changes in mobile phase composition and temperature, making it less suitable for gradient elution.

Method Development and Experimental Protocol

Step 1: Initial Achiral Cleanup

Before attempting chiral separation, it is advisable to remove major impurities from the crude reaction mixture.

Protocol:

  • Column: Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane or heptane).[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[6]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing the 2-Methoxypropionitrile.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Step 2: Chiral Method Development Workflow

The following workflow outlines a systematic approach to developing a chiral HPLC separation method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Scale-up Screen_CSP Select & Screen Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose derivatives) Screen_MP Test with Standard Mobile Phases (e.g., Hexane/IPA, Acetonitrile/Methanol) Screen_CSP->Screen_MP Decision_Separation Enantiomeric Separation Achieved? Screen_MP->Decision_Separation Optimize_MP Optimize Mobile Phase Composition (Adjust solvent ratios, add additives) Optimize_Temp Evaluate Effect of Temperature Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate for Best Resolution/Time Optimize_Temp->Optimize_Flow Optimize_Flow->Decision_Separation Validate Validate Method for Robustness & Reproducibility Scale_Up Scale-up to Preparative Chromatography Validate->Scale_Up End End: Purified (R)-enantiomer Scale_Up->End Start Start: Purified Racemic Mixture Start->Screen_CSP Decision_Separation->Optimize_MP Partial or No Decision_Separation->Validate Yes

Caption: Workflow for Chiral Method Development.

Recommended Starting Conditions for Chiral HPLC

The following table provides suggested starting points for your screening process.

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)Condition 3 (Polar Organic)
Chiral Column Polysaccharide-based (e.g., Daicel CHIRALPAK® series)Cyclodextrin-based or Polysaccharide-basedPolysaccharide-based
Mobile Phase Hexane/Isopropanol (90:10 v/v)Acetonitrile/Water (50:50 v/v)Acetonitrile/Methanol (50:50 v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C30 °C25 °C
Detection UV at 210 nm or MSUV at 210 nm or MSUV at 210 nm or MS

Troubleshooting Guide

Even with a well-developed method, issues can arise. This section provides solutions to common problems.

Q: My column pressure is suddenly very high. What should I do?

A: High backpressure is often caused by a blockage.[7]

  • Cause: Particulate matter from the sample or mobile phase may have clogged the column inlet frit.[7] Precipitation of the sample if dissolved in a solvent stronger than the mobile phase can also cause this.[7]

  • Solution:

    • First, try reversing the column (if the manufacturer allows) and flushing it with the mobile phase at a low flow rate to dislodge the blockage.[7]

    • If that fails, you may need to replace the inlet frit.[7]

    • Prevention: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column.[8]

Q: I am not seeing any separation between the enantiomers.

A: Lack of resolution is a common challenge in chiral chromatography.[3]

  • Cause: The chosen chiral stationary phase and mobile phase combination is not providing sufficient enantioselectivity.[3]

  • Solution:

    • Change the Mobile Phase: Systematically vary the ratio of your mobile phase components. For normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can have a significant impact.

    • Try a Different CSP: If mobile phase optimization fails, the chosen stationary phase may not be suitable. Screen other CSPs with different chiral selectors (e.g., if you started with a cellulose-based column, try an amylose-based one).[3]

    • Adjust Temperature: Lowering the temperature often increases enantioselectivity, leading to better resolution.

Q: My peaks are broad or tailing.

A: Poor peak shape can be due to several factors.

  • Cause:

    • Column Overload: Injecting too much sample can lead to broad, triangular peaks.

    • Secondary Interactions: The analyte may be interacting with active sites on the silica support.

    • Column Degradation: The stationary phase may be damaged.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume.

    • Add an Additive: For separations in normal phase, adding a small amount of a competing agent like trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase can block active sites and improve peak shape.

    • Test Column Performance: If the problem persists, test the column with a standard to see if its performance has degraded.[7]

Troubleshooting Decision Tree

TroubleshootingTree Problem Chromatography Issue Observed HighPressure High Backpressure Problem->HighPressure NoResolution No/Poor Resolution Problem->NoResolution BadPeakShape Broad/Tailing Peaks Problem->BadPeakShape Sol_Pressure1 Check for blockages (frit, tubing). Reverse flush column. HighPressure->Sol_Pressure1 Yes Sol_Resolution1 Optimize mobile phase ratio. Change alcohol modifier. NoResolution->Sol_Resolution1 Yes Sol_PeakShape1 Reduce sample load. Dilute sample. BadPeakShape->Sol_PeakShape1 Yes Sol_Pressure2 Filter sample and mobile phase. Use a guard column. Sol_Pressure1->Sol_Pressure2 If persists Sol_Resolution2 Screen a different CSP class. Lower column temperature. Sol_Resolution1->Sol_Resolution2 If persists Sol_PeakShape2 Add mobile phase additive (TFA/DEA). Check for column degradation. Sol_PeakShape1->Sol_PeakShape2 If persists

Caption: Decision Tree for Common Chromatography Problems.

References

  • MDPI. (n.d.). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Google Patents. (n.d.). DE2121325C2 - Process for the preparation of methoxypropionitrile.
  • Chromatography Online. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyprop-1-ene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2021, November 17). Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxypropene. Retrieved from [Link]

  • ResearchGate. (2025, November 4). (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved from [Link]

  • PubMed. (2015, March 17). Enantioselective biotransformations of nitriles in organic synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Retrieved from [Link]

  • Bio-Link. (n.d.). Purification Techniques | Column Selection for Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • ResearchGate. (2025, October 7). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). Direct methyl esterification with 2,2‐dimethoxypropane for the simultaneous determination of urinary metabolites of toluene, xylene, styrene, and ethylbenzene by gas chromatography‐mass spectrometry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 110-67-8,3-Methoxypropionitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Column Care Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography | Request PDF. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • International Journal of Pharmaceutical and Ethnopharmacological Research. (n.d.). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

Sources

Removing unreacted starting materials from 2-methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-methoxypropionitrile. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials and other impurities from their reaction mixtures. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to guide you through achieving high purity for your target compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?

The most prevalent synthetic route to 2-methoxypropionitrile is the base-catalyzed Michael addition of methanol to acrylonitrile.[1][2][3] Consequently, the primary unreacted starting materials you will need to remove from your crude product are methanol and acrylonitrile .

Q2: Why is understanding the physical properties of these compounds critical for purification?

The success of any purification strategy hinges on exploiting the differences in physical properties between the desired product and its impurities. For this system, the most significant difference lies in the boiling points, which makes fractional distillation the most powerful purification technique.

Selecting the right method requires a clear understanding of these properties, summarized below:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
Methanol 32.04~65~0.792Miscible
Acrylonitrile 53.06~77[4][5]~0.806[5]7.3 g/100 mL @ 20°C[6]
2-Methoxypropionitrile 85.11~164-165[1][7][8]~0.937[1][7]~540 g/L[1][8]

Data sourced from various chemical suppliers and literature. Boiling points are at atmospheric pressure.

As shown, the boiling point of 2-methoxypropionitrile is nearly 90-100 °C higher than that of the starting materials, providing an excellent thermal window for separation by distillation.

Q3: My reaction was performed with a basic catalyst. Do I need to neutralize it first?

Yes, it is highly recommended. Basic catalysts (e.g., sodium methoxide, potassium carbonate) can promote side reactions or decomposition at the elevated temperatures required for distillation.[2] Neutralizing the crude mixture with a mild acid (like dilute HCl or acetic acid) to a pH of ~7 before distillation is a critical step to prevent yield loss and the formation of high-boiling impurities.

Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter and provides detailed, step-by-step protocols for effective purification.

Problem 1: My crude product is contaminated with significant amounts of low-boiling methanol and acrylonitrile.

Solution: Fractional Distillation

Causality: Fractional distillation is the most efficient method for separating liquids with different boiling points. The large delta between the product's boiling point (~165 °C) and the starting materials' boiling points (<80 °C) allows for a clean separation. A fractionating column provides a large surface area (through packing or trays) for repeated vaporization-condensation cycles, enriching the vapor with the more volatile components (methanol and acrylonitrile) which are then collected as the initial distillates.

  • Neutralization & Drying:

    • If a basic catalyst was used, cool the reaction mixture to room temperature and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is neutral.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the neutralized mixture, stir for 15-30 minutes, and filter to remove the solids. This removes water, which can form azeotropes.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glass joints are properly sealed and clamped. Use a heating mantle with a stir bar for uniform heating.

  • Distillation Procedure:

    • Charge the dried, filtered crude product into the distillation flask (do not fill more than two-thirds full).

    • Begin heating and stirring.

    • Fraction 1 (Starting Materials): Carefully collect the first fraction, which will distill at a temperature range of approximately 60-80 °C. This fraction will contain methanol, acrylonitrile, and any azeotropes they may form.[6]

    • Intermediate Fraction: A gradual rise in temperature will be observed after the first fraction is removed. Collect any intermediate distillate separately.

    • Fraction 2 (Product): The temperature will stabilize again at the boiling point of 2-methoxypropionitrile (~164-165 °C). Collect this fraction in a clean, pre-weighed receiving flask.

    • Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.

  • Validation:

    • Analyze the collected product fraction by GC or NMR to confirm purity.

Problem 2: After distillation, my product still contains polar impurities or needs to be completely dry.

Solution: Aqueous Workup (Liquid-Liquid Extraction)

Causality: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. While 2-methoxypropionitrile has some water solubility, an aqueous wash can effectively remove residual water-soluble starting materials like methanol and any salts from neutralization. Using a saturated brine (NaCl solution) wash minimizes the loss of the organic product into the aqueous layer due to the common-ion effect, which reduces its solubility.

  • Solvent Dilution:

    • Dilute the distilled 2-methoxypropionitrile with an immiscible organic solvent in which it is highly soluble, such as diethyl ether or ethyl acetate (a 3:1 ratio of solvent to product is a good starting point).

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water, gently shake, and allow the layers to separate. Drain and discard the aqueous (bottom) layer.

    • Add an equal volume of saturated brine solution. Shake, allow the layers to separate, and again discard the aqueous layer. This wash helps to break emulsions and "pulls" water from the organic layer.

  • Drying:

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the pure, dry 2-methoxypropionitrile.

  • Validation:

    • Confirm the absence of water and solvent via NMR spectroscopy or Karl Fischer titration.

Problem 3: I require ultra-high purity, or I have non-volatile impurities that distillation cannot remove.

Solution: Silica Gel Column Chromatography

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent). Silica gel is polar, so non-polar compounds travel through the column faster, while polar compounds are retained longer. By carefully selecting a solvent system (eluent), you can control the elution order and separate 2-methoxypropionitrile from both more polar and less polar impurities.

  • Stationary Phase: Prepare a column with silica gel (slurry-packed in the initial eluent).

  • Sample Loading: Dissolve the crude or distilled product in a minimal amount of the eluent and carefully load it onto the top of the silica column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as a mixture of ethyl acetate and petroleum ether (or hexanes). A literature-reported system is a 1:10 mixture of ethyl acetate to petroleum ether.[9]

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Validation:

    • Confirm final purity with GC, HPLC, or NMR analysis.

Workflow and Decision Making

The following diagram outlines a logical workflow for purifying 2-methoxypropionitrile, helping you decide which steps are necessary based on your initial sample quality and final purity requirements.

PurificationWorkflow start Crude 2-Methoxypropionitrile (Post-Reaction Mixture) neutralize Neutralize Catalyst (if applicable) start->neutralize analysis Analyze Crude Sample (GC, NMR, etc.) neutralize->analysis distillation Fractional Distillation analysis->distillation Low-boiling impurities (Methanol, Acrylonitrile) are present workup Aqueous Workup (Extraction & Drying) analysis->workup Aqueous/salt impurities are the main concern distillation->workup Residual polar impurities or water present final_analysis Final Purity Analysis (GC, NMR, Karl Fischer) distillation->final_analysis Product is pure and dry workup->final_analysis chromatography Silica Gel Chromatography final_product Pure 2-Methoxypropionitrile chromatography->final_product final_analysis->chromatography Further purification needed final_analysis->final_product Meets Purity Spec

Caption: Decision workflow for purifying 2-methoxypropionitrile.

Safety Precautions

Handling the chemicals involved in this process requires strict adherence to safety protocols.

  • Acrylonitrile: Is classified as a carcinogen and is toxic and highly flammable.[10] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

  • 2-Methoxypropionitrile: Causes serious eye irritation.[8] Avoid contact with eyes and skin.

  • Distillation: Never distill to dryness, as this can concentrate potentially explosive peroxides.[11] Ensure the distillation apparatus is properly vented.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[12][13][14]

References
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile . MDPI. [Link]

  • Process for the preparation of methoxypropionitrile.
  • Cas 110-67-8,3-Methoxypropionitrile . LookChem. [Link]

  • Acrylonitrile - Wikipedia . Wikipedia. [Link]

  • Acrylonitrile - INEOS Group . INEOS. [Link]

  • ICSC 0092 - ACRYLONITRILE . International Chemical Safety Cards (ICSCs). [Link]

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Temperature control in reactions with (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-(+)-2-Methoxypropionitrile. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the critical aspect of temperature control during its use. The following troubleshooting guides and FAQs are structured to address specific challenges and provide a deeper understanding of the causality behind experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound and what are the primary hazards associated with its decomposition?

Primary Hazards:

  • Hydrogen Cyanide (HCN) Release: The most significant hazard is the release of HCN gas, which is a potent, rapidly acting poison.[2][3]

  • Runaway Reaction: Uncontrolled heating can lead to an accelerated, exothermic decomposition, potentially causing a dangerous pressure buildup in a closed system.

  • Flammability: The compound itself is a combustible liquid.[5] Decomposition products like HCN and acetone are also flammable.

Therefore, it is imperative to handle this compound in well-ventilated areas (e.g., a fume hood), avoid contact with strong acids, bases, and oxidants, and maintain strict temperature control during storage and reactions.[5][6]

Q2: Why is precise temperature control so crucial for reactions involving this nitrile?

Precise temperature control is paramount for three main reasons: Selectivity , Safety , and Reaction Kinetics .

  • Selectivity: Many synthetically useful transformations of the nitrile group are highly temperature-dependent. A classic example is the reduction to an aldehyde using diisobutylaluminium hydride (DIBAL-H). This reaction must be performed at very low temperatures (typically -78 °C) to trap the reaction at the imine-alane intermediate, which is then hydrolyzed to the aldehyde.[7] If the temperature rises, over-reduction to the primary amine will occur, significantly lowering the yield of the desired product.[7]

  • Safety: As detailed in Q1, exceeding the thermal limits of the molecule can trigger decomposition and the release of HCN gas.[2][4] Furthermore, many reactions, such as those involving powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), are highly exothermic.[8][9] Without adequate cooling, the heat generated by the reaction itself can initiate thermal decomposition, leading to a dangerous thermal runaway event.

  • Reaction Kinetics: For reactions that are not strongly exothermic, such as certain types of hydrolysis or alkylation, temperature still governs the reaction rate.[10][11][12] Insufficient temperature may cause the reaction to stall, while excessive temperature can increase the rate of side reactions, leading to impurities.

Q3: What are the general signs of a loss of temperature control in my reaction?

Vigilant monitoring is key. Signs of a potential loss of temperature control include:

  • An unexpected and rapid rise in the internal reaction temperature, even with external cooling applied.

  • A sudden change in the color or viscosity of the reaction mixture.

  • Noticeable gas evolution or bubbling that is not anticipated.

  • Fuming or vapor release from the reaction vessel.

  • Boiling of the solvent when the reaction should be running at a much lower temperature.

If any of these signs are observed, the primary response should be to enhance cooling immediately (e.g., by adding more dry ice to the bath) and, if safe to do so, stop the addition of any further reagents.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses specific problems that may arise during common reactions with this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low or no yield of aldehyde in a DIBAL-H reduction; primary amine is the major product. The internal reaction temperature exceeded the stable range for the imine-alane intermediate (typically > -60 °C).[7]1. Improve Cooling Protocol: Ensure the cooling bath (e.g., dry ice/acetone) is well-insulated and filled. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature, not the bath temperature. 2. Control Reagent Addition: Add the DIBAL-H solution dropwise via a pressure-equalizing addition funnel. Pre-cool the DIBAL-H solution before addition. Slow addition is critical to allow the cooling system to dissipate the heat from this exothermic reaction.[7]
A violent exotherm occurs during the addition of a reagent (e.g., LiAlH₄, Grignard). 1. The rate of reagent addition was too fast. 2. The cooling bath capacity is insufficient for the reaction scale. 3. Poor stirring is creating localized "hot spots."1. Reduce Addition Rate: Immediately halt the addition. Once the temperature is back under control, resume at a much slower rate. 2. Scale Cooling System: Ensure the cooling bath volume is adequate for the flask size. For larger reactions, consider a cryocooler or mechanical cooling system. 3. Optimize Stirring: Use an overhead mechanical stirrer for viscous reactions or larger volumes to ensure efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
The hydrolysis of the nitrile group is incomplete or stalled. The reaction temperature is too low, providing insufficient activation energy.1. Gently Increase Temperature: While avoiding high temperatures that could cause decomposition, moderately warming the reaction can increase the rate.[10][12] Monitor the reaction progress (e.g., by TLC or GC) as you incrementally raise the temperature. 2. Check pH: Hydrolysis rates can be highly pH-dependent. Ensure the acidic or basic conditions are appropriate for your substrate.[4][12]
Formation of dark-colored byproducts during an alkylation reaction. The reaction temperature is too high, promoting side reactions or decomposition.1. Lower Reaction Temperature: Many alkylation reactions require careful temperature management to prevent undesirable side reactions.[11] Determine the optimal temperature from literature or through small-scale optimization experiments. 2. Ensure Inert Atmosphere: Oxygen can sometimes lead to colored, oxidized byproducts at elevated temperatures. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Experimental Protocols & Methodologies
Protocol 1: Low-Temperature DIBAL-H Reduction to (R)-2-Methoxypropanal

This protocol details the critical steps for the selective reduction of the nitrile to an aldehyde, where temperature control is the most important parameter.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a digital low-temperature thermometer to monitor the internal temperature, a nitrogen inlet, and a rubber septum.

  • Initial Cooling: Dissolve this compound (1.0 equiv) in anhydrous toluene (to make a ~0.3 M solution). Cool the flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.[7]

  • Reagent Addition: Add DIBAL-H (1.1 equiv, 1.0 M solution in hexanes) dropwise via syringe or a pre-cooled addition funnel over 45-60 minutes. Crucially, ensure the internal temperature does not rise above -70 °C during the entire addition. [7] A faster addition rate will generate heat more rapidly than the cooling bath can dissipate it, leading to a temperature spike and over-reduction.

  • Reaction Monitoring: After the addition is complete, maintain the mixture at -78 °C and stir for an additional 2-3 hours. Monitor the reaction's progress by taking aliquots for TLC or GC analysis.

  • Controlled Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H. This is an exothermic step and must be done carefully to prevent a sudden temperature increase.

  • Workup: Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup, for example, by adding a saturated solution of Rochelle's salt and stirring vigorously until two clear layers form.

Visual Diagrams and Workflows
Diagram 1: Troubleshooting Temperature Deviations

This workflow provides a logical decision-making process when a temperature excursion is observed.

TroubleshootingWorkflow start Temperature Deviation Detected (Internal T° Rises Unexpectedly) check_addition Is Reagent Addition in Progress? start->check_addition stop_addition IMMEDIATELY STOP REAGENT ADDITION check_addition->stop_addition Yes enhance_cooling Enhance Cooling System (Add more dry ice, lower cryostat setpoint) check_addition->enhance_cooling No stop_addition->enhance_cooling check_stirring Is Stirring Adequate? enhance_cooling->check_stirring improve_stirring Increase Stirring Rate or Switch to Overhead Stirrer check_stirring->improve_stirring No monitor_temp Monitor Internal Temperature Closely check_stirring->monitor_temp Yes improve_stirring->monitor_temp temp_controlled Temperature Stabilized? monitor_temp->temp_controlled resume_protocol Resume Protocol with Caution (Slower addition, vigilant monitoring) temp_controlled->resume_protocol Yes emergency_quench Consider Emergency Quench (If T° continues to rise uncontrollably) temp_controlled->emergency_quench No ExothermicProfile cluster_0 cluster_1 reactants Reactants (Nitrile + Reagent) products Products E_react reactants->E_react E_prod products->E_prod E_react->E_prod ΔH (Heat Released) E_ts E_react->E_ts Ea (Activation Energy) path annotation External Cooling Dissipates ΔH, Preventing Runaway annotation->E_prod

Caption: Energy profile of an exothermic reaction showing the role of cooling.

References
  • Acetone Cyanohydrin Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI) - National Institutes of Health. [Link]

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. MDPI. [Link]

  • ICSC 0611 - ACETONE CYANOHYDRIN. INCHEM. [Link]

  • The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET (3-Methoxypropionitrile). Thermo Fisher Scientific. [Link]

  • ICSC 1026 - ETHYLENE CYANOHYDRIN. Inchem.org. [Link]

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  • Cas 110-67-8,3-Methoxypropionitrile. LookChem. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Control of the temperature responsiveness of poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate) copolymer using ultrasonic irradiation. PMC - NIH. [Link]

  • Synthesis of Methoxyisopropyl (MIP)-Protected ( R )-Mandelonitrile and Derivatives in a Flow Reactor. Radboud Repository. [Link]

  • 2-Methoxypropanenitrile. PubChem - NIH. [Link]

  • Exothermic reaction. Wikipedia. [Link]

  • Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). ResearchGate. [Link]

  • Exothermic and endothermic reactions. Monash University. [Link]

  • Reaction Temperature Manipulation as a Process Intensification Approach for CO 2 Absorption. MDPI. [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]

  • Design and Control of an Autorefrigerated Alkylation Process. ResearchGate. [Link]

  • 2-Methoxypropene. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for (R)-(+)-2-Methoxypropionitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For a chiral molecule like (R)-(+)-2-Methoxypropionitrile, a versatile building block in organic chemistry, the ability to accurately quantify its enantiomeric excess is paramount. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for its analysis, alongside alternative techniques, grounded in scientific principles and practical insights.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit starkly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. While this compound may not be a final drug product, its enantiopurity is critical when used as a starting material or intermediate in a synthetic pathway leading to a pharmaceutical agent.

The fundamental principle of chiral separation lies in the creation of a transient diastereomeric complex between the enantiomers and a chiral selector.[2] This interaction, governed by the "three-point interaction model," posits that for effective discrimination, at least three points of interaction must occur between the chiral stationary phase (CSP) and one of the enantiomers.[3][4][5] This differential interaction leads to different retention times on the chromatographic column, allowing for their separation and quantification.

Recommended Chiral HPLC Method: A Polysaccharide-Based Approach

Given the structure of 2-Methoxypropionitrile—a small, polar molecule with a nitrile functional group—a polysaccharide-based chiral stationary phase is a highly recommended starting point for method development. These CSPs, typically derivatives of cellulose or amylose, are renowned for their broad enantioselectivity.[6][7][8]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Chiral Stationary Phase Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Immobilized polysaccharide phases offer enhanced solvent compatibility and robustness.[9][10] The aromatic carbamate selectors provide π-π and hydrogen bonding interaction sites, which are crucial for chiral recognition of polar analytes.
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical dimensions provide a good balance between resolution and analysis time.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)A normal-phase mobile system is often effective for polar analytes on polysaccharide CSPs. The small amount of acidic modifier (TFA) can improve peak shape and selectivity for nitrile-containing compounds by interacting with the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is a common practice.
Detection UV at 210 nmThe nitrile group has a weak chromophore, requiring detection at a low UV wavelength for adequate sensitivity.
Injection Volume 5 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in mobile phaseTo ensure compatibility and good peak shape.
Experimental Protocol: Chiral HPLC Analysis of 2-Methoxypropionitrile
  • Mobile Phase Preparation:

    • Precisely measure 900 mL of HPLC-grade n-hexane and 100 mL of HPLC-grade 2-propanol.

    • Add 1.0 mL of trifluoroacetic acid.

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Methoxypropionitrile sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Install the immobilized amylose-based chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

    • Inject 5 µL of the prepared sample.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

    • Determine the percentage of each enantiomer by area normalization.

Visualizing the Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/TFA) Dilution Dissolve & Dilute MobilePhase->Dilution Sample Sample (2-Methoxypropionitrile) Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject 5 µL Filtration->Injection Column Chiral Column (Immobilized Amylose) Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation

Caption: Workflow for the chiral HPLC analysis of 2-Methoxypropionitrile.

Comparative Analysis of Alternative Chiral Techniques

While chiral HPLC is a dominant technique, other methods offer unique advantages and can be complementary.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent alternative.[11][12][13]

  • Principle: Utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to separate enantiomers in the gas phase.[12][14]

  • Advantages: High resolution, fast analysis times, and compatibility with mass spectrometry (MS) for definitive identification.

  • Considerations for 2-Methoxypropionitrile: Given its relatively low boiling point, 2-Methoxypropionitrile is a good candidate for chiral GC analysis. Derivatization is likely not necessary.

  • Typical Conditions: A column such as a beta-cyclodextrin-based CSP would be a suitable choice. A temperature gradient program would be employed to ensure good peak shape and resolution.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography.[9][15]

  • Principle: Uses a supercritical fluid, typically carbon dioxide, as the mobile phase. The addition of a co-solvent (modifier) and the use of a chiral stationary phase enable enantiomeric separation.

  • Advantages: Very fast separations, reduced solvent consumption (making it a "greener" technique), and high efficiency.[16][17] It is particularly well-suited for high-throughput screening.

  • Considerations for 2-Methoxypropionitrile: SFC is highly effective for the separation of small, polar molecules and would likely provide excellent results for this analyte.

  • Typical Conditions: Polysaccharide-based CSPs are commonly used in SFC.[9][18] A gradient of a polar organic modifier, such as methanol or ethanol, in supercritical CO2 would be used for elution.

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy

Unlike chromatographic techniques, CD spectroscopy is a non-separative method that provides information on the stereochemistry of a molecule.[9]

  • Principle: Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer.

  • Advantages: Provides information about the absolute configuration and can be used for rapid determination of enantiomeric excess without the need for a chiral column.

  • Limitations: It is not a separation technique. Therefore, it cannot be used to isolate the individual enantiomers. Its accuracy for determining enantiomeric excess can be lower than chromatographic methods, especially for low-level impurities.

Performance Comparison Summary

FeatureChiral HPLCChiral GCChiral SFCCircular Dichroism (CD)
Principle Differential partitioning on a CSP in a liquid mobile phaseDifferential partitioning on a CSP in a gaseous mobile phaseDifferential partitioning on a CSP in a supercritical fluid mobile phaseDifferential absorption of circularly polarized light
Separation Capability ExcellentExcellentExcellentNone
Analysis Speed ModerateFastVery FastVery Fast (for ee determination)
Resolution HighVery HighHighN/A
Solvent Consumption HighLowVery LowLow
Sample Volatility Requirement Not requiredRequiredNot strictly required, but beneficialNot required
Suitability for 2-Methoxypropionitrile HighHighHighModerate (for purity check)

Conclusion

For the routine, high-accuracy analysis of this compound, chiral HPLC with a polysaccharide-based stationary phase stands out as a robust and reliable method. It offers a great balance of versatility, resolution, and established methodology. However, for high-throughput screening or when faster analysis times are critical, chiral SFC presents a compelling and environmentally friendlier alternative. Chiral GC is also a very suitable technique given the analyte's volatility. Circular dichroism, while not a separative method, can be a valuable tool for rapid purity assessments and for confirming the absolute configuration of the enantiomer.

The choice of the optimal analytical method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of validation. This guide provides the foundational knowledge and a practical starting point for researchers and scientists to develop and implement a scientifically sound method for the chiral analysis of 2-Methoxypropionitrile.

References

  • The nature of chiral recognition: Is it a three‐point interaction? - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to Chiral Synthons: Evaluating (R)-(+)-2-Methoxypropionitrile Against Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral building block is a pivotal decision in the design of any asymmetric synthesis. This choice profoundly influences not only the stereochemical outcome but also the efficiency, scalability, and overall elegance of the synthetic route. In the vast landscape of chiral synthons, (R)-(+)-2-Methoxypropionitrile has emerged as a valuable and versatile intermediate, particularly for the construction of chiral amines and related structures.[1]

This guide provides an in-depth, objective comparison of this compound with other classes of chiral building blocks and methodologies. Moving beyond a simple catalog of options, we will explore the causal relationships behind synthetic choices, supported by experimental data and detailed protocols, to empower researchers to make the most informed decisions for their specific drug discovery and development challenges.

This compound: A Profile

This compound, with CAS number 64531-49-3, is a chiral nitrile featuring a stereocenter at the α-position to the cyano group.[2] Its utility stems from the dual reactivity of its functional groups:

  • The Nitrile Group: A versatile chemical handle that can be transformed into a primary amine via reduction, a carboxylic acid via hydrolysis, or participate in nucleophilic additions.

  • The α-Methoxy Group: This group influences the electronic nature and steric environment of the chiral center, and the resulting 1,2-methoxyamine motif is a common feature in biologically active molecules.

Its primary application lies in serving as a precursor for chiral α-methyl-β-methoxy-ethylamines, key components in various pharmaceutical candidates.[1]

The Competitive Landscape: A Comparison of Chiral Strategies

The "best" chiral building block is context-dependent. A researcher's choice is dictated by the target molecule's structure, desired stereochemistry, and the overall synthetic strategy. Let's compare this compound to three conceptually different but widely used alternatives.

Parameter This compound Chiral Alcohols (e.g., (R)-2-Methoxypropanol) Chiral Auxiliaries (e.g., Evans' Oxazolidinones) "Chiral Pool" Amino Acids (e.g., L-Alanine)
Synthon Type Chiral Building BlockChiral Building BlockChiral Director (Temporary)Chiral Building Block (Natural)
Primary Use Synthesis of chiral 1,2-methoxyaminesSynthesis of chiral alcohols, ethers, estersAsymmetric alkylation, aldol, Diels-Alder reactionsSynthesis of peptides, unnatural amino acids
Stereocontrol Substrate-based; chirality is pre-installedSubstrate-based; chirality is pre-installedAuxiliary-based; induces diastereoselectivitySubstrate-based; chirality is pre-installed
Atom Economy High (entire molecule is incorporated)High (entire molecule is often incorporated)Lower (auxiliary is removed post-reaction)High (entire molecule is incorporated)
Flexibility Moderate; primarily for methoxyamine structuresHigh; -OH is a versatile functional groupVery High; applicable to a wide range of C-C bond formationsModerate; centered around amino acid backbone
Key Transformation Nitrile reduction to amineOxidation, esterification, etherificationDiastereoselective enolate reactionsPeptide coupling, side-chain modification
Causality Behind the Choice: A Logical Framework

The decision to use a specific chiral synthon is a critical fork in the road of synthetic planning. The following diagram illustrates a simplified logical workflow that a medicinal chemist might follow.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Define Target Molecule & Key Stereocenter q1 Does the target contain the (R)-2-methoxypropylamine core? start->q1 ans1_yes Use this compound (Direct & Atom Economical) q1->ans1_yes Yes q2 Is the goal to create a new stereocenter α- to a carbonyl? q1->q2 No ans2_yes Use a Chiral Auxiliary (e.g., Evans' Oxazolidinone) (High Diastereoselectivity & Flexibility) q2->ans2_yes Yes q3 Is the target derived from a natural α-amino acid backbone? q2->q3 No ans3_yes Use 'Chiral Pool' Amino Acid (e.g., L-Alanine) (Cost-Effective & Readily Available) q3->ans3_yes Yes ans_other Consider other methods: - Asymmetric Catalysis - Other Chiral Building Blocks q3->ans_other No

Caption: Decision workflow for selecting a chiral strategy.

Performance in a Key Transformation: Synthesis of a Chiral Amine

A common goal in medicinal chemistry is the synthesis of enantiomerically pure amines. Let's compare the direct reduction of this compound with an indirect, auxiliary-based approach to a conceptually similar chiral product.

Scenario A: Direct Reduction of this compound

This is the most straightforward application of this building block. The goal is to produce (R)-2-methoxy-1-methylethylamine with high fidelity.

Experimental Protocol: Reduction of a Chiral Nitrile This protocol is adapted from general procedures for nitrile reduction using hydride reagents.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of nitrile).

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in THF to the stirred solvent. Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the nitrile to the primary amine. The slow addition at 0°C is crucial to control the exothermic reaction.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness: This specific workup procedure is a well-established and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture for 1 hour, then filter through a pad of Celite®, washing the filter cake with additional THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or chromatography.

Expected Outcome:

Reaction Product Yield Enantiomeric Excess (ee)
LiAlH₄ Reduction of this compound(R)-2-methoxy-1-methylethylamine>90% (Typical)>99% (No racemization at stereocenter)
Scenario B: Chiral Auxiliary-Based Synthesis

To create a chiral amine via an auxiliary, one might perform an asymmetric alkylation of a glycine synthon followed by transformation. The Evans' auxiliary is a benchmark for such transformations.[4]

Experimental Protocol: Asymmetric Synthesis via Evans' Auxiliary

  • Acylation: Prepare the N-acyloxazolidinone by reacting (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride in the presence of a base like triethylamine.

  • Enolate Formation: Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise to form the sodium enolate. Expertise: The choice of a bulky, non-nucleophilic base like NaHMDS and the low temperature are critical to ensure rapid and complete deprotonation without side reactions.

  • Asymmetric Amination: Add a suitable electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate, to the enolate solution at -78 °C.

  • Auxiliary Cleavage: After the reaction is complete, the chiral auxiliary is cleaved. For instance, hydrolysis with lithium hydroxide (LiOH) yields the corresponding chiral α-amino acid.

  • Conversion to Amine: The resulting carboxylic acid can then be reduced to the primary alcohol and subsequently converted to the amine, or directly converted via a Curtius or similar rearrangement.

Expected Outcome:

Reaction Product Yield Diastereomeric Ratio (dr)
Asymmetric amination of an Evans' propionyl imideProtected chiral α-amino acid precursor85-95% (Typical)>99:1 (Typical)
Workflow Visualization

The following diagram illustrates the more direct and atom-economical pathway offered by the chiral building block approach for synthesizing its target structure.

G cluster_0 Direct Reduction Workflow start This compound (Starting Material) step1 Dissolve in Anhydrous THF Cool to 0 °C start->step1 step2 Slowly add LiAlH₄ Solution step1->step2 step3 Reaction at RT (12-16h) step2->step3 step4 Quench (Fieser Workup) step3->step4 step5 Filter & Concentrate step4->step5 end_product (R)-2-methoxy-1-methylethylamine (Final Product) step5->end_product

Caption: Workflow for the reduction of this compound.

Conclusion and Recommendations

This compound is an excellent choice when the synthetic target inherently contains the (R)-2-methoxy-1-methylethylamine scaffold. Its use represents a highly efficient, atom-economical, and stereochemically robust strategy, proceeding via a direct reduction that preserves the integrity of the pre-existing chiral center.

However, its utility is relatively specialized. For the de novo creation of stereocenters, particularly in the context of forming complex carbon skeletons, a chiral auxiliary -based method like the Evans' asymmetric alkylation offers far greater flexibility and a broader substrate scope, albeit at the cost of additional synthetic steps and lower overall atom economy.

"Chiral pool" starting materials like amino acids remain the most cost-effective option when the target molecule's backbone closely resembles that of a readily available natural product.

Final Recommendation for the Practicing Scientist:

  • For direct access to α-methyl-β-methoxy-amines: this compound is a superior choice.

  • For creating diverse chiral centers α- to a carbonyl: Employ a reliable chiral auxiliary like an Evans' oxazolidinone.

  • When the target is a peptide or a simple derivative of a natural amino acid: Begin with the corresponding enantiopure amino acid from the chiral pool.

Ultimately, a deep understanding of the strengths and limitations of each class of chiral synthon is essential for the rational design of efficient and successful asymmetric syntheses in the demanding field of drug development.

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  • 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method.
  • 3-Methoxypropionitrile | 110-67-8.LookChem.
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  • Chiral Auxiliaries and Optical Resolving Agents.TCI Chemicals.
  • Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applic
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  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Rel
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A Senior Application Scientist's Guide to the Stereochemical Validation of Products from (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Purity

In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile, making the difference between a therapeutic agent and a harmful substance. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that the absolute stereochemistry of chiral drug candidates be rigorously established and controlled throughout the development process[1][2]. This is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy[3].

(R)-(+)-2-Methoxypropionitrile is a valuable chiral building block, offering a stereodefined center for the synthesis of more complex molecules. However, the introduction of a chiral starting material is only the first step. Each subsequent reaction carries the risk of racemization or epimerization, potentially compromising the stereochemical integrity of the final product. Therefore, robust, validated analytical methods are not just recommended—they are essential.

This guide provides an in-depth comparison of key analytical techniques for validating the stereochemistry of products derived from this compound. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causality behind methodological choices to build a self-validating and unimpeachable data package for any research or regulatory setting.

Chapter 1: The Analytical Gauntlet: Core Methodologies for Stereochemical Validation

The choice of an analytical technique is driven by the specific properties of the molecule , the required level of accuracy, and the desired throughput. For products derived from a chiral nitrile, we have a powerful arsenal of methods, each with distinct advantages and underlying principles. The most common and reliable methods involve creating a diastereomeric interaction that can be measured, either through chromatography or spectroscopy.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), remains the definitive method for quantifying enantiomeric excess (ee).[4] These techniques are the workhorses of the pharmaceutical industry for their accuracy and resolving power[5][6].

The Causality Behind the Choice: The principle of chiral chromatography rests on the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a temporary, diastereomeric complex with each enantiomer of the analyte. Because diastereomers have different physical properties, they travel through the column at different rates, resulting in their separation and allowing for precise quantification.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

  • Column Selection: Choose a CSP appropriate for the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are exceptionally versatile and often a good starting point for screening.

  • Mobile Phase Screening: Prepare a series of mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving separation.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the analyte in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Instrumentation Setup:

    • Flow Rate: Set to a typical rate, e.g., 1.0 mL/min.

    • Detector: Use a UV detector set to a wavelength where the analyte has strong absorbance.

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure run-to-run reproducibility.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the racemic standard to confirm that the method separates both enantiomers.

    • Inject the sample derived from this compound.

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Data Presentation: Comparison of Chiral Chromatography Techniques

FeatureChiral HPLCChiral GC
Principle Differential interaction with a solid chiral stationary phase.Differential interaction with a liquid chiral stationary phase coated on a capillary column.
Analytes Broad range of non-volatile compounds.Volatile and thermally stable compounds. Derivatization may be required.
Resolution Generally excellent.Very high resolution for suitable analytes.
Throughput Moderate; typical run times are 15-30 minutes.Faster; typical run times are 5-20 minutes.
Strengths Wide applicability, robust, highly accurate.[5]Excellent for analyzing volatile natural products and essential oils[7].
Limitations Higher solvent consumption.Limited to thermally stable and volatile compounds.
NMR Spectroscopy: A Window into Diastereomeric Differentiation

While chromatography physically separates enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish them in the same solution.[8] This is achieved by converting the enantiomeric pair into a pair of diastereomers in situ, which are inherently non-equivalent in the NMR spectrum.

The Causality Behind the Choice: Enantiomers have identical NMR spectra. However, by introducing a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA), we create transient diastereomeric complexes (with a CSA) or stable diastereomeric compounds (with a CDA). These diastereomers have distinct chemical environments, leading to separate, quantifiable signals in the NMR spectrum.[9] This method is powerful because it provides direct structural information alongside quantification.

Experimental Protocol: ee% Determination using a Chiral Solvating Agent (CSA)

  • CSA Selection: Choose a CSA known to interact with the functional groups of your analyte. For amines or alcohols derived from the nitrile, mandelic acid or its derivatives are excellent choices.[9]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of your analyte into an NMR tube.

    • Dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum of your analyte alone.

    • Add an equimolar amount of the pure enantiomer of the CSA (e.g., (S)-mandelic acid).

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture. The interaction with the CSA should induce a chemical shift difference (Δδ) between the signals of the R and S enantiomers of your analyte. Protons close to the stereocenter are most likely to show separation.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate these two signals.

    • Calculate the ee% using the formula: ee% = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100

Circular Dichroism (CD) Spectroscopy: A High-Throughput Chiroptical Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While traditional CD can confirm the presence of a chiral substance, advanced methods have been developed for the rapid determination of enantiomeric ratios, particularly for challenging functional groups like nitriles.[10][11]

The Causality Behind the Choice: The linear nature and rotational symmetry of the nitrile group make it a weak chromophore for direct CD analysis. However, by forming a diastereomeric complex with an achiral metal sensor, a strong chiroptical signal can be induced. The intensity of this induced CD (ICD) signal is directly proportional to the enantiomeric ratio of the nitrile analyte.[11] This provides a highly sensitive and potentially high-throughput alternative to serial chromatographic techniques.

Chapter 2: The Self-Validating System: Achieving Unimpeachable Confidence

Trustworthiness in scientific data comes from corroboration. A single method, no matter how reliable, can be subject to unforeseen artifacts or co-elutions. A self-validating system employs at least two orthogonal techniques—methods that rely on different physical principles—to confirm a result. For stereochemical validation, a powerful combination is confirming a result from chiral HPLC with a chiral NMR analysis.

Authoritative Grounding: Regulatory guidelines emphasize the need for validated analytical procedures. Using a second, enantioselective method provides a layer of validation that strengthens any submission. If two independent methods provide the same ee% value, the result is considered highly reliable and trustworthy.

Workflow: Orthogonal Validation of a Chiral Amine

This workflow illustrates the process of validating the stereochemistry of a chiral primary amine produced by the reduction of a product derived from this compound.

G cluster_0 Phase 1: Primary Analysis cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Final Validation start Chiral Amine Product (from R-(+)-2-Methoxypropionitrile derivative) hplc Analyze via Chiral HPLC start->hplc hplc_result Calculate ee% from Chromatogram hplc->hplc_result nmr Analyze via ¹H NMR with Chiral Solvating Agent (CSA) hplc_result->nmr Sample from same batch compare Compare Results hplc_result->compare nmr_result Calculate ee% from Signal Integrals nmr->nmr_result nmr_result->compare final Stereochemical Integrity Validated compare->final Results Match (e.g., ±2%) fail Investigate Discrepancy (Re-evaluate methods) compare->fail Discrepancy Found

Caption: Orthogonal validation workflow for a chiral product.

Conclusion: A Commitment to Stereochemical Precision

Validating the stereochemistry of products derived from this compound is a critical responsibility in the development of new chemical entities. The choice of method—be it the high-resolution power of chiral chromatography, the structural insight of NMR, or the high-throughput potential of CD spectroscopy—should be deliberate and justified.

Ultimately, the most robust approach is to build a self-validating system where orthogonal techniques are used to corroborate findings. This commitment to rigorous, multi-faceted analysis ensures not only compliance with regulatory standards but also the fundamental scientific integrity of your work, providing unshakeable confidence in the stereochemical purity of your final product.

References

  • Optical Enantiodifferentiation of Chiral Nitriles. Organic Letters - ACS Publications. Available at: [Link]

  • The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Available at: [Link]

  • Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Available at: [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. ResearchGate. Available at: [Link]

  • Optical Enantiodifferentiation of Chiral Nitriles. PMC - NIH. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

  • Synthesis of Methoxyisopropyl (MIP)-Protected (R)-Mandelonitrile and Derivatives in a Flow Reactor. Radboud Repository. Available at: [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available at: [Link]

  • H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. Arkivoc. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

  • The Significance of Chirality in Drug Design and Development. ResearchGate. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of (R)-(+)-2-Methoxypropionitrile (C₄H₇NO), a chiral building block relevant in synthetic chemistry. We will explore its predicted fragmentation pathways under Electron Ionization (EI), compare the structural insights gained from mass spectrometry with those from alternative analytical techniques, and provide a robust experimental protocol for its characterization. This document is intended for researchers and drug development professionals who require a deep understanding of the structural elucidation of small, functionalized molecules.

Introduction: The Analytical Challenge

This compound is a small molecule featuring three key structural elements: a chiral center, a nitrile group, and a methoxy group. Its molecular weight is 85.10 g/mol .[1] The accurate confirmation of its structure and purity is paramount in synthetic applications. While techniques like NMR and IR spectroscopy are invaluable for mapping its functional groups and connectivity, mass spectrometry (MS) offers the unique advantage of providing a direct measurement of the molecular mass and a fragmentation "fingerprint" that can be decoded to confirm its structure. This guide focuses on predicting and interpreting this fingerprint, primarily under Electron Ionization (EI), the most common ionization technique for volatile, low-molecular-weight compounds.

Core Principles: Decoding the Fragmentation of Nitriles

When a molecule like 2-methoxypropionitrile enters an EI mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV).[2] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺) . The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

Due to the high energy involved, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged ions and neutral radicals. Only the charged fragments are detected. The fragmentation pattern is not random; bonds tend to break in predictable ways to form the most stable possible cations.[3]

For nitriles, several key fragmentation patterns are commonly observed:

  • The Nitrogen Rule : A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 2-Methoxypropionitrile (one nitrogen) has a molecular weight of 85, consistent with this rule.[4][5]

  • [M-1]⁺ Peak : A common feature in nitriles is the loss of a hydrogen atom from the carbon alpha to the nitrile group, forming a stable, resonance-stabilized cation.[4][6]

  • Alpha (α)-Cleavage : This is a dominant fragmentation pathway for compounds containing heteroatoms. It involves the cleavage of a bond to the carbon atom adjacent to the heteroatom (the α-carbon).[7][8]

  • McLafferty Rearrangement : This pathway involves a six-membered ring transition state and is characteristic of longer-chain carbonyls and nitriles. It results in a neutral loss and the formation of a new radical cation.[5][8]

Predicted EI Fragmentation Pathways for this compound

Based on established fragmentation principles, we can predict the primary ions that will be observed in the mass spectrum of 2-methoxypropionitrile.

Molecular Ion and [M-1]⁺ Peak

The molecular ion (M•⁺) peak is expected at m/z 85 . However, for many small nitriles, this peak can be weak or even absent due to rapid fragmentation.[4] A more prominent peak is often observed at m/z 84 , corresponding to the [M-1]⁺ ion. This results from the loss of the acidic α-hydrogen, which is stabilized by both the nitrile and methoxy groups.

Dominant Fragmentation: Alpha-Cleavage

The carbon atom bonded to both the nitrile and methoxy groups is the α-carbon. Cleavage of the bonds attached to this carbon is expected to produce the most significant fragment ions.

  • Loss of a Nitrile Radical (•CN) : Cleavage of the C-CN bond results in the loss of a 26 Da nitrile radical. This pathway is particularly favorable as it forms a stable oxonium ion. The resulting fragment, [CH(CH₃)OCH₃]⁺, would appear at m/z 59 . This ion is structurally analogous to the base peak observed in the fragmentation of the related compound 2-methoxypropane (isopropyl methyl ether), suggesting it is a very stable species and likely to be the base peak in the spectrum of 2-methoxypropionitrile.[9][10]

  • Loss of a Methyl Radical (•CH₃) : Cleavage of the C-CH₃ bond would result in the loss of a 15 Da methyl radical. The resulting cation, [CH(OCH₃)CN]⁺, would be observed at m/z 70 .

Diagram of Key Fragmentation Pathways

G M C₄H₇NO This compound m/z = 85 (M•⁺) frag1 [C₃H₆NO]⁺ m/z = 70 M->frag1 - •CH₃ frag2 [C₃H₇O]⁺ m/z = 59 (Probable Base Peak) M->frag2 - •CN frag3 [C₄H₆NO]⁺ m/z = 84 M->frag3 - •H

Caption: Predicted EI fragmentation of 2-Methoxypropionitrile.

Summary of Predicted Fragments
m/zProposed Fragment IonProposed Fragmentation PathwayExpected Intensity
85[C₄H₇NO]•⁺Molecular Ion (M•⁺)Low to Absent
84[C₄H₆NO]⁺Loss of α-Hydrogen ([M-1]⁺)Medium to High
70[C₃H₆NO]⁺α-Cleavage: Loss of •CH₃Medium
59[C₃H₇O]⁺α-Cleavage: Loss of •CNHigh (Probable Base Peak)

Note: this compound lacks the required chain length for a standard McLafferty rearrangement, so the characteristic m/z 41 peak from this pathway is not expected to be a primary fragment.[4][5]

Comparison with Alternative Analytical Techniques

While MS provides molecular weight and fragmentation data, a comprehensive structural confirmation relies on integrating data from multiple techniques.

TechniqueInformation ProvidedAdvantages for 2-MethoxypropionitrileLimitations Compared to MS
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Confirms MW of 85. Fragmentation pattern (e.g., base peak at m/z 59) is a unique fingerprint for structural confirmation.Provides limited information on stereochemistry and functional group connectivity.
¹H & ¹³C NMR Spectroscopy Chemical environment, connectivity, and number of protons and carbons.Unambiguously determines the carbon skeleton and proton environments. Can confirm the presence of the methoxy group, the methyl group, and the chiral center's proton.Does not directly provide molecular weight. Requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups.Provides definitive evidence of the nitrile group (C≡N stretch, ~2250 cm⁻¹) and the C-O ether linkage (~1100 cm⁻¹).Gives no information on molecular weight or the overall carbon skeleton.

In practice, these techniques are complementary. NMR confirms the pieces are connected correctly, IR confirms the key functional groups are present, and MS confirms the final structure has the correct total mass and expected fragmentation behavior.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like 2-methoxypropionitrile.[11][12] The gas chromatograph separates the analyte from impurities before it enters the mass spectrometer.

Step-by-Step Workflow
  • Sample Preparation :

    • Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Perform a serial dilution to a final concentration of 1-10 ppm for analysis.

  • GC Configuration & Method :

    • System : Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

    • Injector : Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume : 1 µL.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Column : A non-polar or mid-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Oven Program :

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 200°C.

      • Hold: Hold at 200°C for 2 minutes.

  • MS Configuration & Method :

    • Ion Source : Electron Ionization (EI).

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.[2]

    • Ionization Energy : 70 eV.[2]

    • Acquisition Mode : Full Scan.

    • Scan Range : m/z 35–200.

  • Data Analysis :

    • Identify the chromatographic peak for 2-methoxypropionitrile.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the experimental spectrum to the predicted fragmentation pattern, looking for the molecular ion (m/z 85), the [M-1]⁺ ion (m/z 84), and the key fragment ions (m/z 70, 59).

    • Confirm the base peak is at m/z 59.

GC-MS Workflow Diagram

G cluster_0 GC System cluster_1 MS System Injector Injector Column Column Injector->Column He Carrier MS_Interface GC-MS Interface Column->MS_Interface Separated Analyte Ion_Source Ion_Source MS_Interface->Ion_Source Ionization (EI) Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Fragmentation Detector Detector Mass_Analyzer->Detector Data_System Data_System Detector->Data_System

Caption: A typical workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is governed by predictable pathways, primarily α-cleavage. The anticipated spectrum is characterized by a weak or absent molecular ion at m/z 85, a strong [M-1]⁺ peak at m/z 84, and a dominant base peak at m/z 59 resulting from the loss of the nitrile radical to form a stable oxonium ion. This distinctive fragmentation pattern serves as a reliable fingerprint for structural confirmation. When used in conjunction with NMR and IR spectroscopy, GC-MS provides a comprehensive and definitive analytical characterization for this important chiral building block, ensuring its identity and purity in research and development settings.

References

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Retrieved from [Link]

  • Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. (1996). Taylor & Francis Online. Retrieved from [Link]

  • Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (n.d.). Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Huddersfield Repository. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Whitman College. Retrieved from [Link]

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A Cost-Benefit Analysis of (R)-(+)-2-Methoxypropionitrile in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enantiopurity in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity and safety profile. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern organic chemistry. Chiral α-hydroxy acids and their derivatives are particularly valuable structural motifs found in a wide array of natural products and synthetic drugs.[1][2] This guide provides a detailed cost-benefit analysis of (R)-(+)-2-Methoxypropionitrile, a versatile C4 chiral building block, comparing its utility and economic viability against established alternative methodologies for accessing optically active α-hydroxy carbonyl compounds. Our objective is to equip researchers, process chemists, and drug development professionals with the data and insights necessary to make informed strategic decisions in their synthetic endeavors.

This compound serves as a stable and versatile precursor to (R)-2-methoxypropionic acid and its derivatives. The methoxy group provides a stable protecting group for the adjacent hydroxyl functionality, allowing for a range of chemical transformations without the risk of racemization that can plague unprotected cyanohydrins.[3] Its utility stems from its ability to be reliably converted into a key chiral synthon, but its value must be weighed against the cost of its preparation and the efficiency of alternative synthetic routes.

The Synthon in Focus: this compound

This compound is an organic nitrile characterized by a methoxy group and a chiral center at the C2 position.[4][5] Its primary value lies in its role as a protected and stable equivalent of a chiral lactate synthon.

Synthetic Accessibility

The cost-effectiveness of any building block begins with its own synthesis. This compound can be prepared via several routes, each with distinct economic and practical implications:

  • Nucleophilic Substitution: A common laboratory-scale method involves the reaction of a mesylate or tosylate derivative of a chiral lactate precursor with a cyanide source, such as potassium cyanide. The use of a crown ether can be employed to enhance the reactivity of the cyanide nucleophile.[5] The primary cost drivers here are the chiral starting material (e.g., ethyl (R)-lactate) and the multi-step process.

  • High-Pressure Carbonylation: More innovative, industrial-scale approaches may utilize carbon monoxide under high pressure to improve yields and efficiency, though this requires specialized high-pressure reactor systems.[5]

  • Enzymatic Resolution: Chemoenzymatic methods, such as the use of hydroxynitrile lyase (HNL) for the enantioselective addition of hydrogen cyanide to an aldehyde, followed by protection of the resulting cyanohydrin, represent a greener and highly selective alternative.[3]

The choice of synthesis directly impacts the starting cost of the synthon, a critical variable in our overall analysis.

Comparative Analysis: Performance vs. Alternatives

The decision to use this compound must be contextualized by comparing it to other prevalent methods for synthesizing chiral α-hydroxy acids. The primary alternatives include:

  • Chiral Pool Synthesis: Utilizing readily available, inexpensive chiral molecules from nature, such as L-alanine, (S)-lactic acid, or (S)-mandelic acid.[1][6]

  • Asymmetric Catalysis: Employing chiral catalysts (metal- or organo-based) to induce enantioselectivity in a reaction, such as the asymmetric hydrogenation of α-keto esters or the alkylation of glycolate equivalents.[7][8][9]

  • Chiral Resolution: Separating a racemic mixture of the target α-hydroxy acid or its precursor, often through diastereomeric salt formation or enzymatic kinetic resolution.[10]

The following table provides a quantitative comparison of these approaches across key performance indicators.

MetricThis compound RouteChiral Pool Synthesis (e.g., from L-Alanine)Asymmetric Catalysis (e.g., Ru-BINAP Hydrogenation)
Typical Yield 65-85% (over 2 steps: hydrolysis & derivatization)70-80% (e.g., diazotization/etherification)[11]>95%
Enantiomeric Excess (e.e.) >99% (retains stereointegrity of starting material)>99% (retains stereointegrity)[11]90-99%
Number of Steps 1-2 steps to the target acid/ester2-3 steps from the chiral pool sourceTypically 1 core catalytic step
Starting Material Cost Moderate to HighLow (e.g., L-Alanine is inexpensive)Low (achiral keto-ester)
Catalyst Cost Not applicable (stoichiometric reagent)Low (inorganic reagents)High (precious metal + chiral ligand)
Process Conditions Mild to moderate (hydrolysis)Harsh (diazotization often uses strong acid/nitrites)Mild to moderate T, may require H₂ pressure
Scalability HighModerate (diazotization can be hazardous on scale)High
Waste Profile Stoichiometric salt waste from hydrolysisSignificant inorganic salt wasteLow (catalytic waste)
Causality Behind the Numbers: A Deeper Dive
  • Benefit of this compound: The primary advantage is predictability and stereochemical fidelity . Since the chiral center is pre-formed and protected, the risk of racemization during subsequent transformations is minimal. This is a crucial factor in multi-step syntheses where maintaining enantiopurity is paramount. It offers a straightforward, reliable route, particularly when the required (R)-stereochemistry is not easily accessible from the common chiral pool (which is often L- or S-).

  • Benefit of Chiral Pool: This is often the most cost-effective route on paper due to the low price of starting materials like amino acids.[11] However, the synthetic transformations required to convert them into the desired target can involve harsh reagents (e.g., sodium nitrite, strong acids) that pose safety and waste-disposal challenges on an industrial scale.[11]

  • Benefit of Asymmetric Catalysis: This approach is the most atom-economical and elegant . It generates chirality from an achiral precursor, often in a single, high-yielding step. The major drawback is the high upfront cost of the catalyst , which typically involves a precious metal (like Ruthenium or Rhodium) and a complex, expensive chiral ligand. While the catalyst loading is low, the initial investment and the need for catalyst screening and optimization can be significant barriers, especially in early-stage research.

Experimental Protocols

To provide a practical basis for comparison, we outline two representative experimental workflows.

Protocol 1: Synthesis of (R)-2-Methoxypropionic Acid from this compound

This protocol demonstrates the straightforward conversion of the nitrile to the valuable carboxylic acid.

Objective: To perform an acid-catalyzed hydrolysis of this compound to yield (R)-2-Methoxypropionic acid.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Charge a 250 mL round-bottom flask with this compound (e.g., 8.51 g, 100 mmol).

  • Add a 1:1 (v/v) mixture of concentrated HCl and deionized water (100 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting nitrile.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is (R)-2-methoxypropionic acid, which can be further purified by vacuum distillation if necessary.

Self-Validation: The enantiomeric purity of the final product can be confirmed by chiral HPLC or by converting the acid to its methyl ester with diazomethane and analyzing by chiral GC. The expected e.e. should be >99%, validating the stereochemical integrity of the hydrolysis process.

Protocol 2: Asymmetric Hydrogenation of Ethyl Pyruvate

This protocol exemplifies the asymmetric catalysis approach to a chiral α-hydroxy ester.

Objective: To synthesize Ethyl (R)-lactate via the asymmetric hydrogenation of ethyl pyruvate using a Ru-BINAP catalyst.

Materials:

  • Ethyl Pyruvate (1.0 eq)

  • [RuCl((R)-BINAP)(p-cymene)]Cl catalyst (0.005 mol%)

  • Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

  • High-pressure autoclave/hydrogenator.

Procedure:

  • In an inert atmosphere (glovebox), charge a high-pressure autoclave vessel with the catalyst, [RuCl((R)-BINAP)(p-cymene)]Cl (e.g., 4.7 mg, 0.005 mmol for a 100 mmol scale reaction).

  • Add anhydrous methanol (50 mL) to dissolve the catalyst.

  • Add ethyl pyruvate (11.61 g, 100 mmol) to the vessel.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the vessel with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10 atm H₂).

  • Commence stirring and heat the reaction to the optimal temperature (e.g., 40 °C).

  • Maintain the reaction for 6-12 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the vessel with nitrogen.

  • The resulting solution contains the product, ethyl (R)-lactate. The solvent can be removed under reduced pressure, and the product purified by distillation.

Self-Validation: The yield is determined by isolating the product, and the enantiomeric excess is measured directly by chiral GC analysis of the distilled product. A high e.e. (>95%) validates the effectiveness of the chiral catalyst.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows discussed.

G cluster_0 Route 1: this compound cluster_1 Route 2: Asymmetric Catalysis cluster_2 Route 3: Chiral Pool A This compound B (R)-2-Methoxypropionic Acid A->B  Acid/Base  Hydrolysis C Other Chiral Derivatives (Esters, Amides, etc.) B->C  Standard  Derivatization D Achiral α-Keto Ester (e.g., Ethyl Pyruvate) E Chiral α-Hydroxy Ester (e.g., Ethyl (R)-Lactate) D->E  Asymmetric Hydrogenation  [Chiral Ru or Rh Catalyst] F L-Alanine G (S)-2-Chloropropionic Acid F->G  Diazotization  (NaNO₂, HCl) H (R)-2-Phenoxypropionic Acid (via Walden Inversion) G->H  Etherification  (Phenol, Base)

Caption: Comparative overview of three major synthetic routes to chiral α-hydroxy acid derivatives.

DecisionTree start Project Goal: Synthesize Chiral α-Hydroxy Acid Derivative q1 Is the highest possible e.e. (>99.5%) and stereochemical reliability critical? start->q1 q2 Is minimizing upfront catalyst cost the top priority? q1->q2 No r1 Recommended: This compound Route (or other pre-formed synthon) q1->r1 Yes q3 Is atom economy and minimizing stoichiometric waste the primary driver? q2->q3 No r2 Recommended: Chiral Pool Synthesis (Assess safety/waste implications for scale-up) q2->r2 Yes q3->r1 No r3 Recommended: Asymmetric Catalysis (Requires catalyst screening & investment) q3->r3 Yes

Caption: Decision-making flowchart for selecting a synthetic strategy based on project priorities.

Conclusion and Strategic Recommendations

The cost-benefit analysis of this compound does not yield a universally superior answer but rather a series of strategic choices contingent on the specific goals of a synthesis project.

  • For Maximum Reliability and Purity: When the absolute stereochemical integrity of the final product is non-negotiable, particularly in late-stage pharmaceutical development, the use of a pre-formed, protected chiral synthon like this compound is often the lowest-risk and most reliable option. The higher initial cost of the material is justified by the avoidance of costly and time-consuming purification to remove minor enantiomers.

  • For Early-Stage, Cost-Sensitive Research: Chiral pool synthesis is an attractive starting point due to its low material cost. Researchers should, however, anticipate potential challenges with reaction safety, waste disposal, and achieving perfect stereoinversion when scaling up.

  • For Green, Scalable, and Long-Term Production: Asymmetric catalysis represents the most modern and sustainable approach. While it requires a significant initial investment in catalyst sourcing and process optimization, the benefits of high efficiency, low waste, and scalability make it the ideal choice for industrial-scale manufacturing where the catalyst cost can be amortized over large production volumes.

Ultimately, this compound occupies a crucial niche. It provides a robust and dependable solution for accessing the (R)-lactic acid scaffold, bridging the gap when chiral pool sources are of the opposite configuration or when the elegance of asymmetric catalysis is outweighed by the immediate need for stereochemical certainty.

References

  • Schuster, H. F. (n.d.). alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley. Retrieved from [Link]

  • Haleema, S., Sasi, P. V., et al. (2012). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. RSC Advances. Semantic Scholar. Retrieved from [Link]

  • (2025). The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. Retrieved from [Link]

  • (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters. Retrieved from [Link]

  • (2026). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. American Chemical Society. Retrieved from [Link]

  • (2016). Hydroxy Acids: Production and Applications. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of methoxypropionitrile.
  • (n.d.). Eight chiral α‐hydroxy carboxylic acids via flow chemistry. ResearchGate. Retrieved from [Link]

  • Mozga, T., Prokop, Z., Chaloupkova, R., & Damborsky, J. (2009). Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications. Collection of Czechoslovak Chemical Communications, 74, 1195-1278. Loschmidt Laboratories. Retrieved from [Link]

  • (2016). Synthesis of Methoxyisopropyl (MIP)-Protected ( R )-Mandelonitrile and Derivatives in a Flow Reactor. Radboud Repository. Retrieved from [Link]

  • LookChem. (n.d.). Cas 110-67-8,3-Methoxypropionitrile. Retrieved from [Link]

  • (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. Retrieved from [Link]

  • (2025). Chiral Glycolate Equivalents for the Asymmetric Synthesis of α-Hydroxycarbonyl Compounds. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Retrieved from [Link]

  • (2025). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. ResearchGate. Retrieved from [Link]

  • (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. ResearchGate. Retrieved from [Link]

Sources

A Comparative Analysis of (R)-(+)- and (S)-(-)-2-Methoxypropionitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, 2-methoxypropionitrile stands as a versatile intermediate. Its chirality, centered at the C2 position, gives rise to two enantiomeric forms: (R)-(+)-2-Methoxypropionitrile and (S)-(-)-2-Methoxypropionitrile. While possessing identical physical properties in an achiral environment, their distinct spatial arrangements dictate profoundly different interactions with other chiral molecules, a critical consideration in the stereoselective synthesis of complex targets. This guide provides a comprehensive comparison of these enantiomers, offering insights into their properties, applications, and the methodologies for their separation and analysis.

Physicochemical and Spectroscopic Properties: A Tale of Identical Twins

Enantiomers are, by definition, non-superimposable mirror images. Consequently, they exhibit identical physical properties such as boiling point, melting point, density, and refractive index. Spectroscopic techniques that do not employ a chiral medium, such as standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will also yield identical spectra for both the (R) and (S) enantiomers.

The defining characteristic that distinguishes enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude. This property is quantified as the specific rotation.

PropertyThis compound(S)-(-)-2-Methoxypropionitrile
Molecular Formula C₄H₇NOC₄H₇NO
Molecular Weight 85.11 g/mol 85.11 g/mol
CAS Number 64531-49-3Not definitively available
Appearance Colorless liquidColorless liquid
Boiling Point ~145-147 °C (estimated)~145-147 °C (estimated)
Density ~0.93 g/mL (estimated)~0.93 g/mL (estimated)
Specific Rotation ([α]D) Positive (+) valueNegative (-) value
NMR Spectroscopy Identical to (S)-enantiomerIdentical to (R)-enantiomer
IR Spectroscopy Identical to (S)-enantiomerIdentical to (R)-enantiomer

Note: Specific rotation values for the pure enantiomers of 2-methoxypropionitrile are not widely reported in publicly available literature, highlighting the need for empirical determination for specific applications.

Performance in Asymmetric Synthesis: The Differentiating Factor

The true performance difference between (R)-(+)- and (S)-(-)-2-methoxypropionitrile emerges in the context of asymmetric synthesis. When used as chiral building blocks or auxiliaries, their distinct stereochemistry leads to the formation of different diastereomeric transition states when reacting with other chiral molecules. This difference in transition state energy directly influences the reaction kinetics and the stereochemical outcome of the product.

While specific, direct comparative studies on the reactivity of the two enantiomers of 2-methoxypropionitrile are not extensively documented, the principles of stereochemistry dictate that:

  • In reactions with achiral reagents, both enantiomers will exhibit identical reactivity and yield a racemic mixture of products if a new stereocenter is formed.

  • In reactions with other chiral reagents or catalysts, the (R) and (S) enantiomers will react at different rates and can lead to products with different diastereomeric ratios. This is the foundation of kinetic resolution and the use of chiral synthons in diastereoselective reactions.

For drug development professionals, the choice between the (R) and (S) enantiomer is critical, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Experimental Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of a racemic mixture of 2-methoxypropionitrile into its constituent enantiomers is a crucial step for their use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Detailed Step-by-Step Methodology:
  • Preparation of the Racemic Standard: Accurately weigh a small amount of racemic 2-methoxypropionitrile and dissolve it in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chiral Stationary Phase (CSP) Selection: Begin with a polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, as these have demonstrated broad applicability for a wide range of chiral compounds.

  • Initial Mobile Phase Screening:

    • For normal-phase chromatography, start with a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

  • Isocratic Elution and Detection:

    • Set the HPLC system to an isocratic flow rate (e.g., 1.0 mL/min).

    • Use a UV detector set to a wavelength where the analyte has sufficient absorbance (e.g., ~210 nm for a nitrile group).

    • Inject the racemic standard and monitor the chromatogram for separation.

  • Method Optimization:

    • Mobile Phase Composition: If separation is not achieved, systematically vary the ratio of the strong eluting solvent (isopropanol) to the weak solvent (hexane).

    • Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between resolution and analysis time.

    • Temperature: Vary the column temperature (e.g., between 15°C and 40°C). Lower temperatures often lead to better resolution but longer retention times.

  • Data Analysis: Once baseline separation is achieved, the retention times of the two peaks correspond to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee%) of a non-racemic sample.

Conclusion: A Matter of Stereochemical Precision

The performance of this compound versus its (S)-enantiomer is not a matter of superior physical or chemical properties in a general sense, but rather a question of stereochemical compatibility in a chiral environment. For researchers and drug development professionals, the selection of the correct enantiomer is a critical decision that can profoundly impact the efficacy and safety of the final product. While direct comparative data in the scientific literature is sparse, a solid understanding of the principles of stereochemistry, coupled with robust analytical techniques for chiral separation and characterization, provides the necessary framework for the successful application of these valuable chiral building blocks.

References

  • Chiral Technologies Europe. Chiral Chromatography Guide. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Applications of (R)-(+)-2-Methoxypropionitrile in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral α-Alkoxy Nitriles in Modern Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral building blocks is paramount. Chiral α-alkoxy nitriles, such as (R)-(+)-2-Methoxypropionitrile, represent a class of synthons with significant potential for the stereoselective construction of complex molecular architectures. Their utility stems from the presence of a stereogenic center bearing both a nitrile and an alkoxy group. The nitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, including amines, aldehydes, ketones, carboxylic acids, and amides, while the adjacent chiral center directs the stereochemical outcome of these transformations.[1]

This guide provides a comprehensive overview of the potential applications of this compound, drawing comparisons with other relevant chiral building blocks. While direct, peer-reviewed applications of this compound are not extensively documented in publicly available literature, this guide will leverage established principles of asymmetric synthesis and the known reactivity of analogous α-alkoxy and α-hydroxy nitriles to project its utility and performance.

Structural Features and Stereochemical Stability

This compound possesses a unique combination of structural features that underpin its potential as a chiral building block. The electron-withdrawing nature of the nitrile group and the presence of the methoxy group on the adjacent stereocenter influence the molecule's reactivity and stability.

Parameter Value/Description
Molecular Formula C₄H₇NO
Molecular Weight 85.11 g/mol
Chiral Center (R) configuration
Key Functional Groups Nitrile (-C≡N), Methoxy (-OCH₃)

The stereochemical integrity of the chiral center is crucial for its application in asymmetric synthesis. The electronic properties of the substituents play a role in preventing racemization under typical reaction conditions.

Core Application: Asymmetric Synthesis of Chiral Amines

A primary projected application of this compound is in the synthesis of chiral amines. The reduction of the nitrile group provides a direct route to chiral β-methoxyamines. Chiral amines are fundamental components of many pharmaceutical compounds and are widely used as chiral catalysts and resolving agents.[2]

Comparative Analysis: this compound vs. Alternative Chiral Synthons for Amine Synthesis
Chiral Synthon Transformation Typical Yield Enantiomeric Excess (ee) Advantages Disadvantages
This compound (Projected) Reduction of nitrileHighHighDirect route to β-methoxyamines.Limited direct literature data.
(R)-Mandelonitrile Derivatives Reduction of nitrile>90%>99%Well-established, high ee.[3]Requires protection of the hydroxyl group.
Chiral α-Amino Acids Decarboxylation/ReductionVariable>99%Readily available from the chiral pool.Multi-step sequences often required.
Asymmetric Reductive Amination Ketone + Amine Source80-95%90-99%Convergent approach.Requires optimization of catalyst and conditions.

The projected advantage of this compound lies in its directness. The methoxy group is already in place, potentially simplifying synthetic sequences compared to the use of cyanohydrins which would necessitate a protection-deprotection strategy for the hydroxyl group.

Experimental Workflow: Projected Synthesis of a Chiral β-Methoxyamine

The following diagram illustrates a hypothetical workflow for the synthesis of a chiral β-methoxyamine using this compound.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification A This compound in Anhydrous Solvent (e.g., THF) B Add Reducing Agent (e.g., LiAlH4) at 0 °C A->B C Stir at Room Temperature B->C D Quench with Water and NaOH(aq) C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Chiral β-Methoxyamine G->H

Caption: Projected workflow for the synthesis of a chiral β-methoxyamine.

Detailed Experimental Protocol (Hypothetical)

Synthesis of (R)-1-methoxy-2-propylamine

  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an argon atmosphere. This compound (8.51 g, 100 mmol) is dissolved in 200 mL of anhydrous tetrahydrofuran (THF) and the solution is cooled to 0 °C in an ice bath.

  • Reduction: A 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (120 mL, 120 mmol) is added dropwise to the stirred solution of the nitrile over a period of 1 hour, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of 4.5 mL of water, 4.5 mL of 15% aqueous sodium hydroxide, and 13.5 mL of water, while cooling in an ice bath.

  • Isolation: The resulting white precipitate is filtered off and washed with THF (3 x 50 mL). The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to afford (R)-1-methoxy-2-propylamine. The enantiomeric excess can be determined by chiral gas chromatography (GC) or by derivatization with a chiral auxiliary followed by NMR analysis.

Potential Application in the Synthesis of α-Amino Acids

The versatility of the nitrile group also allows for the potential conversion of this compound into unnatural α-amino acids. This would likely involve hydrolysis of the nitrile to a carboxylic acid, followed by further synthetic manipulations. Unnatural α-amino acids are of significant interest in drug discovery for their ability to introduce novel structural and functional properties into peptides and other bioactive molecules.

Comparative Analysis: α-Alkoxy Nitriles vs. Other Precursors for α-Amino Acid Synthesis
Precursor Key Transformation Stereocontrol Advantages Disadvantages
This compound (Projected) Nitrile hydrolysisRetention of stereochemistryPotential for novel α-methoxy amino acids.Multi-step process to the final amino acid.
Strecker Synthesis with Chiral Auxiliaries Asymmetric addition of cyanide to an imineHigh diastereoselectivityWell-established and versatile.Requires removal of the chiral auxiliary.
Asymmetric Hydrogenation of Enamides Catalytic hydrogenationHigh enantioselectivityAtom-economical.Requires specialized catalysts and equipment.
Enzymatic Resolution Kinetic resolution of racemic mixturesExcellent enantioselectivityGreen and highly selective.[4]Often limited to specific substrates.

The use of this compound could offer a route to α-amino acids with a unique substitution pattern that may not be readily accessible through other methods.

Logical Relationship: From α-Alkoxy Nitrile to α-Amino Acid

G A This compound B Hydrolysis of Nitrile A->B C (R)-2-Methoxypropionic Acid B->C D Further Functionalization (e.g., Amination) C->D E Chiral α-Amino Acid Derivative D->E

Caption: Potential synthetic pathway from this compound to a chiral α-amino acid derivative.

Conclusion and Future Outlook

This compound stands as a promising, albeit currently under-documented, chiral building block for asymmetric synthesis. Its structural features suggest a high potential for the efficient synthesis of valuable chiral intermediates, particularly β-methoxyamines and, potentially, novel α-amino acids. While direct comparative data is scarce, by analogy to other chiral α-substituted nitriles, it is reasonable to project that reactions involving this synthon can proceed with high stereoselectivity.

Further research into the specific applications and reaction optimizations of this compound is warranted. The development of detailed experimental protocols and direct comparisons with established chiral synthons will be crucial in fully elucidating its utility and positioning it within the toolbox of modern synthetic organic chemistry. For researchers and drug development professionals, exploring the reactivity of this and similar α-alkoxy nitriles could unlock new and efficient pathways to novel, high-value chiral molecules.

References

  • Lin, Z. et al. Enantioselective biotransformations of nitriles in organic synthesis. Acc. Chem. Res.48 , 1940-1951 (2015). Available at: [Link]

  • Delville, M. M. E. et al. Synthesis of Methoxyisopropyl (MIP)-Protected (R)-Mandelonitrile and Derivatives in a Flow Reactor. European Journal of Organic Chemistry2012 , 6513-6519 (2012). Available at: [Link]

  • Optical Enantiodifferentiation of Chiral Nitriles. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

Mastering Chemical Safety: A Guide to the Proper Disposal of (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design and execution but also in the often-overlooked aspect of chemical waste management. The proper disposal of laboratory reagents is not merely a regulatory hurdle; it is a critical component of ensuring a safe working environment and protecting our ecosystem. This guide provides a comprehensive, in-depth protocol for the proper disposal of (R)-(+)-2-Methoxypropionitrile, moving beyond simple instructions to explain the scientific rationale behind each step, thereby fostering a culture of safety and responsibility.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This compound, a nitrile-containing organic compound, presents a multi-faceted risk profile that dictates its handling and disposal requirements.

Nitrile compounds, as a class, are known for their toxicity. Similar to hydrogen cyanide, they can pose significant health risks if not handled correctly. Ingestion, inhalation, or skin contact with this compound may be harmful.[1][2] Furthermore, this compound is a combustible liquid, meaning it can ignite when exposed to heat or flame.[3][4]

A crucial and often underestimated hazard associated with ethers like 2-methoxypropionitrile is the potential for peroxide formation upon prolonged storage and exposure to air and light.[5][3] These organic peroxides are highly unstable and can be explosive, posing a severe threat in the laboratory. Therefore, dating containers upon receipt and periodically testing for peroxides is a critical safety measure.[3]

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
Molecular FormulaC₄H₇NO[1]
Molecular Weight85.10 g/mol [1]
AppearanceLiquid[4]
Boiling Point118 - 119 °C[3]
Density0.916 g/cm³ at 25 °C[3]
Flash PointCombustible liquid[6][4]
Hazard StatementsFlammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause drowsiness or dizziness. May damage fertility or the unborn child.[1][2][3]

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is not a one-size-fits-all process. The appropriate method depends on the quantity of the waste, its concentration, and the presence of any contaminants. The following workflow provides a logical and safe approach to managing this chemical waste.

DisposalWorkflow cluster_start Start: Waste Identification cluster_assessment Hazard & Quantity Assessment cluster_treatment Pre-Disposal Treatment (If Necessary) cluster_disposal Final Disposal Route start This compound Waste assess_peroxide Test for Peroxides start->assess_peroxide assess_quantity Assess Quantity assess_peroxide->assess_quantity Peroxides Absent decontaminate_peroxide Decontaminate Peroxides (e.g., with ferrous sulfate) assess_peroxide->decontaminate_peroxide small_spill Small Spill Cleanup (Inert Absorbent) assess_quantity->small_spill < 100 mL Spill bulk_disposal Bulk Waste Collection (Labeled, Segregated Container) assess_quantity->bulk_disposal Bulk Waste/Unused Product decontaminate_peroxide->assess_quantity dispose Dispose via Licensed Hazardous Waste Contractor small_spill->dispose bulk_disposal->dispose

Figure 1. Decision workflow for the safe disposal of this compound.

Detailed Disposal Protocols

Adherence to established protocols is non-negotiable when handling hazardous chemical waste. The following procedures provide a clear, step-by-step guide for the disposal of this compound.

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate PPE to minimize exposure risk. This includes:

  • Eye Protection: Chemical splash goggles are mandatory.[7]

  • Hand Protection: Nitrile gloves are suitable for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or Viton® should be considered.[8] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat should be worn at all times.[3][8]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][8]

Disposal of Small Spills (Up to 100 mL)

In the event of a small spill, immediate and decisive action is required to contain and clean the affected area.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the liquid.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb the Chemical: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent spreading.

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the contaminated material into a designated, labeled, and sealable container for hazardous waste.[6]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soapy water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: The sealed container with the absorbed spill material must be disposed of through a licensed hazardous waste disposal service.[7][9]

Disposal of Bulk Quantities and Unused Product

For larger quantities of this compound waste or for the disposal of expired or unused product, the following procedure must be followed:

  • Peroxide Testing: If the container has been open for an extended period or shows signs of crystallization around the cap, it must be tested for the presence of peroxides before any further handling. Commercial peroxide test strips are readily available for this purpose. If peroxides are detected, a specific peroxide decontamination procedure must be implemented by trained personnel. Do not attempt to move or dispose of a container with visible peroxide crystals. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Waste Segregation: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[10] Do not mix it with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[6]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").[9]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[3][6]

  • Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations.[11]

Emergency Procedures

In the event of a large spill, fire, or personnel exposure, immediate and appropriate action is critical.

  • Large Spill: Evacuate the laboratory immediately and activate the fire alarm to alert emergency responders. If it is safe to do so, close the laboratory doors to contain the vapors. Inform emergency personnel of the nature and location of the spill.

  • Fire: If a fire occurs, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6] Do not use water, as it may be ineffective and could spread the flammable liquid.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]

    • Inhalation: Move the individual to fresh air immediately.[4]

    • Ingestion: Do not induce vomiting.[7]

In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[3]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a fundamental responsibility of every researcher and scientist. By understanding the chemical's hazards, adhering to established protocols, and planning for emergencies, we can ensure a safe laboratory environment and minimize our environmental impact. This commitment to responsible chemical management is not only a regulatory requirement but also a hallmark of scientific excellence.

References

  • Prism Care. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxypropanenitrile. PubChem Compound Database. Retrieved from [Link]

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  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling (R)-(+)-2-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. (R)-(+)-2-Methoxypropionitrile, a chiral nitrile, presents a unique set of challenges that necessitate a robust and well-informed personal protective equipment (PPE) strategy. This guide moves beyond generic safety data sheet recommendations to provide a deep, scientifically-grounded framework for researchers and laboratory professionals. Our objective is to instill a culture of safety by explaining the causality behind each procedural step, ensuring that every protocol is a self-validating system of protection.

Understanding the Primary Hazards

This compound is a combustible liquid that causes serious eye irritation and may be harmful if swallowed.[1][2] The primary toxicological concern, however, stems from its nitrile functional group (-C≡N). Organic nitriles can be metabolized to release cyanide ions, which are potent cellular toxins.[3] Symptoms of nitrile poisoning are similar to those of hydrogen cyanide exposure and can include anxiety, confusion, dizziness, convulsions, and in severe cases, paralysis and respiratory failure.[3] Furthermore, this compound can irritate the skin and respiratory system.[3] Therefore, the selection of PPE must be approached with the goal of creating multiple, redundant barriers to prevent all routes of exposure: dermal, ocular, and inhalation.

A Multi-Layered Approach to Personal Protection

A comprehensive PPE strategy for this compound is not a mere checklist but a systematic approach to risk mitigation. The following table outlines the recommended PPE, which will be further elaborated upon in subsequent sections.

PPE Component Specification Purpose
Hand Protection Double-gloving: Nitrile inner glove, thicker nitrile or butyl rubber outer glovePrevents skin contact and absorption
Eye Protection Chemical splash goggles and a face shieldProtects eyes and face from splashes and vapors
Body Protection Flame-resistant laboratory coatProtects against splashes and fire hazards
Respiratory Protection Air-purifying respirator with organic vapor cartridgesPrevents inhalation of harmful vapors

In-Depth PPE Protocols and Their Scientific Rationale

Hand Protection: The First Line of Defense

Given that organic nitriles can be absorbed through the skin, diligent hand protection is non-negotiable.[3]

Protocol:

  • Inner Glove: A standard disposable nitrile glove provides a primary barrier and maintains dexterity for fine motor tasks.

  • Regular Inspection and Replacement: Gloves should be inspected for any signs of degradation, such as swelling or cracking, before each use.[5] They should be changed immediately if contamination is suspected, and in any case, at regular intervals during prolonged procedures.

Causality: The double-gloving strategy creates a redundant barrier. Should the outer glove be compromised, the inner glove provides a temporary, but critical, layer of protection, allowing the user time to safely remove both pairs and don new ones. This approach is a field-proven best practice for handling highly toxic and skin-absorbable chemicals.

Eye and Face Protection: Shielding Against the Unseen

This compound is a known serious eye irritant.[1][2] Furthermore, its vapors can also cause eye irritation.[2]

Protocol:

  • Chemical Splash Goggles: These should fit snugly against the face to provide a seal against both liquid splashes and vapors.

  • Face Shield: A full-face shield should be worn over the goggles. This provides an additional layer of protection for the entire face from splashes.

Causality: Standard safety glasses do not provide adequate protection as they do not form a seal around the eyes, leaving them vulnerable to vapors and splashes from the side. The combination of sealed goggles and a face shield is essential to mitigate the risk of severe eye damage.

Body Protection: Beyond the Basic Lab Coat

Protocol:

  • Flame-Resistant (FR) Lab Coat: Given that this compound is a combustible liquid, an FR lab coat is essential.[6]

  • Full Coverage: The lab coat should have long sleeves and be fully buttoned.

  • Appropriate Street Clothing: Long pants and closed-toe shoes should be worn under the lab coat to ensure no skin is exposed.

Causality: An FR lab coat will not ignite and continue to burn if it comes into contact with an ignition source, providing crucial seconds to escape and extinguish any flames. It also provides a barrier against accidental spills.

Respiratory Protection: A Controlled Airspace

All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[7] However, in situations where engineering controls may not be sufficient, or during spill cleanup, respiratory protection is necessary.

Protocol:

  • Respirator Type: A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[8][9]

  • Fit Testing: A qualitative or quantitative fit test must be performed to ensure a proper seal between the respirator and the user's face.

  • Cartridge Change Schedule: A cartridge change schedule should be established based on the frequency and duration of use, as well as the concentration of the chemical in the work environment.

Causality: Organic vapor cartridges contain activated carbon, which adsorbs the chemical vapors from the air being inhaled. A proper fit is critical, as even a small leak can allow contaminated air to bypass the filter, rendering the respirator ineffective.

Operational and Disposal Plans

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh/Measure in Fume Hood prep_hood->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer handle_reaction Conduct Reaction in Closed System handle_transfer->handle_reaction emergency_spill Spill Response handle_transfer->emergency_spill cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose

Caption: A workflow diagram for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]

  • While rinsing, remove all contaminated clothing.[10]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10]

  • Remove contact lenses if present and easy to do so.[10]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Decontamination and Disposal

All waste generated from the handling of this compound must be treated as hazardous.

Decontamination:

  • All glassware and equipment should be rinsed with a suitable solvent in a fume hood.

  • The rinsate should be collected as hazardous waste.

  • A final wash with a 10% bleach solution can be used to neutralize any residual cyanide, followed by a thorough water rinse. The bleach wash should also be collected as hazardous waste.

Disposal:

  • All solid and liquid waste containing this compound should be collected in clearly labeled, sealed, and compatible containers.[11]

  • Waste containers should be stored in a designated, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]

  • Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]

Conclusion

The safe handling of this compound is a responsibility that rests on a foundation of scientific understanding and procedural diligence. By adopting the multi-layered PPE strategy, operational workflows, and emergency plans outlined in this guide, researchers can significantly mitigate the risks associated with this valuable but hazardous compound. This commitment to safety not only protects the individual but also fosters a laboratory environment where groundbreaking research can thrive.

References

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  • 3M Respirator Selection Guide. (n.d.). Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

  • Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E - NJ.gov. (n.d.). Retrieved from [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Retrieved from [Link]

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  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem - NIH. (n.d.). Retrieved from [Link]

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  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

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  • What to Do in a Chemical Emergency - CDC. (2024, April 10). Retrieved from [Link]

  • Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants - NIH. (2023, June 15). Retrieved from [Link]

  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • Proper handling of chemicals in the clinical laboratory - ResearchGate. (2025, August 7). Retrieved from [Link]

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  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from [Link]

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  • Chemical resistant gloves - Kerbl. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.